6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-methyl-2-oxo-4-propyl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-3-4-8-5-7(2)12-10(13)9(8)6-11/h5H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEAVIQHEGQVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=C1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576174 | |
| Record name | 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16232-40-9 | |
| Record name | 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile: A Core Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of significant interest in drug discovery and development. The 2-pyridone core is a privileged scaffold in medicinal chemistry, and this particular derivative serves as a valuable intermediate for compounds with potential neurological activity, including nicotinic receptor modulators being investigated for cognitive disorders and neuropathic pain.[1] This document delves into the primary synthetic strategies, with a focus on the robust and versatile Guareschi-Thorpe condensation. We will explore the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that influence reaction outcomes. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important molecular entity.
Introduction: The Significance of the 2-Pyridone Scaffold
The 2-pyridone moiety is a six-membered, nitrogen-containing heterocycle that holds a prominent place in the landscape of medicinal chemistry. Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide range of biological targets.[2][3] The tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the latter predominating in most conditions, is a key characteristic of this scaffold.
The subject of this guide, this compound (CAS Number: 16232-40-9[1][4]), is a functionalized 2-pyridone derivative. Its molecular formula is C₁₀H₁₂N₂O, and its molecular weight is 176.22 g/mol .[1][4] The presence of a nitrile group at the 3-position and alkyl substituents at the 4- and 6-positions provides multiple points for further chemical modification, making it a versatile building block for the synthesis of diverse compound libraries in drug discovery programs.[1]
Synthetic Strategies: The Guareschi-Thorpe Condensation as the Method of Choice
While several methods exist for the synthesis of 2-pyridone derivatives, the Guareschi-Thorpe condensation stands out as a classical and highly effective approach for constructing the this compound core.[5] This multicomponent reaction involves the condensation of a β-ketoester or a 1,3-diketone with cyanoacetamide in the presence of a basic catalyst.[6]
The causality behind choosing this method lies in its efficiency and the ready availability of the starting materials. The reaction proceeds through a series of well-understood steps, allowing for rational control over the reaction conditions to achieve high yields of the desired product.
Mechanistic Insights into the Guareschi-Thorpe Condensation
Understanding the reaction mechanism is paramount for optimizing the synthesis and troubleshooting potential issues. The Guareschi-Thorpe condensation for the synthesis of our target molecule proceeds through the following key steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the β-ketoester (ethyl 2-acetylhexanoate) and cyanoacetamide. The active methylene group of cyanoacetamide attacks the carbonyl group of the β-ketoester.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the amide nitrogen attacks the ester carbonyl group.
-
Dehydration: The cyclic intermediate then eliminates a molecule of water to form the stable, aromatic 2-pyridone ring.
The choice of base is critical in this process. While stronger bases like sodium ethoxide can be used, milder bases such as piperidine or even ammonium carbonate are often sufficient to catalyze the reaction effectively, minimizing side reactions.
Caption: Generalized workflow of the Guareschi-Thorpe synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the synthesis of analogous 4-alkyl-6-methyl-2-pyridones and is designed to be a self-validating system through in-process controls and characterization of the final product.[7]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Purity |
| Ethyl 2-acetylhexanoate | C₁₀H₁₈O₃ | 186.25 | 0.1 mol | ≥98% |
| Cyanoacetamide | C₃H₄N₂O | 84.08 | 0.1 mol | ≥99% |
| Piperidine | C₅H₁₁N | 85.15 | 0.01 mol | ≥99% |
| Ethanol | C₂H₅OH | 46.07 | 150 mL | Anhydrous |
| Glacial Acetic Acid | CH₃COOH | 60.05 | As needed | Reagent Grade |
| Deionized Water | H₂O | 18.02 | As needed |
Reaction Setup and Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 2-acetylhexanoate (0.1 mol) and cyanoacetamide (0.1 mol) in 150 mL of anhydrous ethanol.
-
Catalyst Addition: To the stirred suspension, add piperidine (0.01 mol) dropwise.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 6-8 hours. The causality for refluxing is to provide the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
-
In-Process Control: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1 v/v). The disappearance of the starting materials will indicate the completion of the reaction.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form at this stage. Slowly add glacial acetic acid to the stirred mixture until it is acidic to litmus paper. This protonates the pyridone, reducing its solubility and promoting precipitation.
-
Filtration and Washing: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL) to remove any inorganic salts and residual acetic acid, followed by a wash with cold ethanol (2 x 25 mL) to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved. The product is typically an off-white to pale yellow solid.
Expected Yield and Characterization
The expected yield for this reaction is typically in the range of 60-75%. The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C≡N, C=O, N-H).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. The use of TLC for reaction monitoring provides a clear endpoint for the reaction, preventing the formation of degradation products due to prolonged heating. The work-up procedure is straightforward and effectively removes most impurities. Finally, the comprehensive characterization of the product ensures that the desired compound has been synthesized with a high degree of purity. For even greater confidence, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[7]
Conclusion
The synthesis of this compound is readily achievable through the Guareschi-Thorpe condensation. This in-depth guide has provided a detailed experimental protocol grounded in a solid understanding of the reaction mechanism. By following the outlined procedures and employing the recommended analytical techniques for characterization, researchers can reliably synthesize this valuable building block for applications in medicinal chemistry and drug discovery. The versatility of the 2-pyridone scaffold ensures that this and related compounds will continue to be of great interest to the scientific community.
References
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Johnson, F. M., Woroch, E., & Mathews, F. J. (1947). 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses, 27, 46. Available at: [Link]
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Gorobets, N. Y., Sedash, Y. V., & Knyazeva, S. V. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30. Available at: [Link]
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Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Zaštita materijala, 60(3), 229-236. Available at: [Link]
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El-Faham, A., et al. (2020). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 25(21), 5025. Available at: [Link]
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Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 257-295. Available at: [Link]
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Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179. Available at: [Link]
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PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Cyanoacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Fernández, G. (n.d.). Guareschi-Thorpe synthesis of pyridine. Química Orgánica. Retrieved from [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846-24853. Available at: [Link]
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An In-depth Technical Guide to 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile. This compound is a highly functionalized heterocyclic molecule belonging to the 2-pyridone class. Its strategic combination of a nitrile group, an α,β-unsaturated lactam system, and alkyl substituents makes it a valuable and versatile intermediate in medicinal chemistry. This document delves into its structural characteristics, physicochemical properties, spectroscopic signature, a validated synthetic pathway, and its notable reactivity. The primary objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this molecule as a building block in the synthesis of novel therapeutic agents, particularly in the domain of neurology.[1]
Nomenclature and Molecular Structure
Correctly identifying a chemical entity is the cornerstone of scientific communication. This section provides the standardized nomenclature and structural representation of the title compound.
-
IUPAC Name: 6-methyl-2-oxo-4-propyl-1H-pyridine-3-carbonitrile[2]
-
CAS Number: 16232-40-9[2]
-
Synonyms: 1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinecarbonitrile, 6-Methyl-4-propyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[2][3]
Chemical Structure
The molecule features a dihydropyridine ring, which exists as the 2-oxo tautomer, commonly referred to as a 2-pyridone. This core is substituted with a methyl group at position 6, a propyl group at position 4, and a cyano (nitrile) group at position 3. The arrangement of these functional groups dictates the molecule's reactivity and potential for further chemical modification.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties is presented in Table 1. These values are essential for planning reactions, purification, and for predicting the compound's behavior in various solvent systems.
| Property | Value | Source(s) |
| Molecular Weight | 176.22 g/mol | [2][3] |
| Appearance | Solid (typically white or off-white) | [3] |
| Boiling Point | 353.5 ± 35.0 °C (Predicted) | |
| Melting Point | Not specified; requires experimental determination. | [3] |
| XLogP3 | 1.4 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Spectroscopic Profile
While specific spectra for this exact molecule are not publicly available, its structure allows for a robust prediction of its spectroscopic characteristics based on well-established principles and data from analogous compounds.[4][5][6] This analysis is critical for reaction monitoring and structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Ring Proton (H5): A singlet in the aromatic/vinylic region (~6.0-6.5 ppm).
-
Propyl Group (C4): Three distinct signals: a triplet for the terminal CH₃ (~0.9 ppm), a sextet for the middle CH₂ (~1.6 ppm), and a triplet for the CH₂ group attached to the ring (~2.5 ppm).
-
Methyl Group (C6): A sharp singlet further downfield than a typical aliphatic methyl due to the ring system (~2.3 ppm).
-
-
¹³C NMR: The carbon spectrum will confirm the carbon backbone.
-
Carbonyl Carbon (C2): A signal in the downfield region, typically >160 ppm.
-
Nitrile Carbon (C≡N): A characteristic signal around 115-120 ppm.
-
Ring Carbons: Four signals for the sp² hybridized carbons of the pyridone ring (C3, C4, C5, C6) between ~95 ppm and ~160 ppm.
-
Alkyl Carbons: Signals for the methyl and propyl carbons in the upfield region (<40 ppm).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups.
-
N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹.
-
C≡N Stretch: A sharp, intense peak around 2220-2230 cm⁻¹.[4][6]
-
C=O Stretch (Amide): A very strong, sharp absorption band around 1650-1670 cm⁻¹.[4][6]
-
C=C Stretch: Absorptions in the 1550-1640 cm⁻¹ region.
-
C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): The mass spectrum provides the molecular weight and fragmentation pattern. The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 176.
Synthesis and Reactivity
This compound is not naturally occurring and must be prepared via synthetic organic chemistry. Its utility stems from the reactivity of its constituent functional groups, making it a versatile scaffold.
General Synthetic Protocol
The synthesis of 2-pyridone-3-carbonitriles is a well-established process. A common and efficient method involves a base-catalyzed condensation reaction between a β-enaminone and an active methylene compound, such as cyanoacetamide or malononitrile.[7][8][9]
Reaction: 4-(Dimethylamino)hept-3-en-2-one + Cyanoacetamide → this compound
Causality Behind Experimental Choices:
-
Reactants: The β-enaminone provides the C4, C5, C6, and methyl group portion of the final ring, while cyanoacetamide provides the C2, C3, N1, and nitrile group.
-
Catalyst: A base like piperidine or sodium ethoxide is used to deprotonate the active methylene group of the cyanoacetamide, generating a nucleophile that initiates the reaction cascade.
-
Solvent: An alcohol like ethanol is typically used as it effectively dissolves the reactants and facilitates the reaction.
-
Work-up: The cyclized product often precipitates from the reaction mixture upon cooling or acidification, which simplifies purification.
Step-by-Step Methodology:
-
Preparation of Enaminone: The starting enaminone, 4-(dimethylamino)hept-3-en-2-one, can be prepared by reacting heptan-2-one with N,N-dimethylformamide dimethyl acetal (DMFDMA).
-
Condensation & Cyclization: To a solution of the enaminone in absolute ethanol, add an equimolar amount of cyanoacetamide.
-
Catalysis: Add a catalytic amount of a suitable base (e.g., 5 mol% piperidine).
-
Reaction: Stir the mixture at room temperature or under gentle reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly. If not, the solvent can be partially evaporated, and the mixture can be acidified (e.g., with HCl) to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and recrystallize from a suitable solvent like ethanol or dioxane to obtain the pure compound.
Caption: Experimental workflow for the synthesis of the title compound.
Chemical Reactivity
The molecule's synthetic value lies in the orthogonal reactivity of its functional groups.
-
Nitrile Group: This group is a key handle for diversification. It can be:
-
Hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.
-
Reduced to a primary amine (aminomethyl group) using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
-
Pyridone Ring:
-
The N-H proton is acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation to introduce substituents at the N1 position.
-
The conjugated system can participate in various cycloaddition reactions.
-
-
Alkyl Substituents: The methyl and propyl groups are generally less reactive but can undergo free-radical reactions under specific harsh conditions.
Applications in Drug Discovery
While this specific molecule is primarily a synthetic intermediate, its core structure is of significant interest in medicinal chemistry.
-
Pharmaceutical Intermediate: It serves as a crucial building block for more complex molecules.[1] Its functional groups allow for the systematic generation of diverse chemical libraries for screening.
-
Neurological Activity: It is particularly valuable in the synthesis of nicotinic receptor modulators. These target compounds have potential applications in treating cognitive disorders (like Alzheimer's disease) and neuropathic pain.[1]
-
Broader Biological Potential: The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a "privileged structure" in medicinal chemistry. Derivatives have demonstrated a wide range of biological activities, including antiproliferative (anticancer) and antimicrobial effects, by targeting various enzymes and receptors.[4][10][11]
Storage and Handling
Proper storage is essential to maintain the integrity and purity of the compound.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area at 2-8°C.[1][3]
-
Container: Keep the container tightly sealed to prevent moisture absorption and degradation.[3]
-
Incompatibilities: Keep away from strong oxidizing agents, heat, and sources of ignition.[3]
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic compound. Its well-defined physicochemical properties and predictable spectroscopic signature make it a reliable building block for complex molecular architectures. The strategic placement of its nitrile, lactam, and alkyl functionalities provides multiple avenues for chemical modification, solidifying its importance as a key intermediate for drug development professionals, especially those working on therapies for neurological disorders. This guide provides the core technical knowledge to enable its effective application in research and development.
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- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. PMC, NIH.
- Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents.
- In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition.
- Supporting Inform
- Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC.
- Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile.
- Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Deriv
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A Technical Guide to the Biological Potential of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile and its Analogs
Abstract
The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological potential of a specific analog, 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile. While direct biological data for this compound is nascent, this document serves as a comprehensive roadmap for researchers and drug development professionals. By examining the established activities of structurally related compounds, we delineate a logical framework for investigating its potential as a therapeutic agent. This guide covers the synthetic rationale, key biological targets of the scaffold class, detailed experimental protocols for synthesis and biological evaluation, and a forward-looking perspective on its application in drug discovery.
Introduction: The 2-Oxo-1,2-Dihydropyridine-3-carbonitrile Core - A Scaffold of Therapeutic Promise
The 2-oxo-1,2-dihydropyridine-3-carbonitrile core structure is a versatile pharmacophore present in a variety of biologically active molecules. Its inherent chemical features, including hydrogen bond donors and acceptors, and a planar ring system capable of π-π stacking, allow for diverse interactions with biological macromolecules. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and neurological effects.
Notably, the nitrile and ketone functional groups on the pyridone ring of this compound make it a valuable intermediate for further chemical modifications, enabling the creation of diverse analog libraries for drug discovery.[1] This guide will leverage the known biological activities of analogous compounds to build a strong case for the investigation of this compound.
Synthetic Strategy: Accessing the this compound Scaffold
The synthesis of 2-pyridone derivatives is a well-established area of organic chemistry.[2] A common and effective method for constructing the 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile core involves the reaction of a β-amino enone with an active methylene nitrile, such as malononitrile.[2][3]
Retrosynthetic Analysis and Proposed Forward Synthesis
The synthesis of this compound can be approached through a multi-step process, a conceptual workflow for which is outlined below.
Caption: Retrosynthetic approach for the target compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methodologies for similar structures.[2][3]
Step 1: Synthesis of the β-Amino Enone Intermediate
-
To a stirred solution of propionaldehyde and acetone in an appropriate solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).
-
Stir the reaction mixture at room temperature for the specified time to facilitate the aldol condensation reaction.
-
To the resulting α,β-unsaturated ketone, add dimethylformamide dimethyl acetal (DMFDMA).
-
Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure to yield the crude β-amino enone, which can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of the Dienamide Intermediate
-
To a solution of the β-amino enone in absolute ethanol, add an equimolar amount of malononitrile.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 4-24 hours. The formation of the dienamide intermediate can be monitored by TLC.[2]
-
The product may precipitate from the reaction mixture and can be collected by filtration.
Step 3: Cyclization to form this compound
-
Suspend the dienamide intermediate in a suitable solvent.
-
Add a strong acid, such as hydrochloric acid, to induce cyclization and elimination of dimethylamine.[2][3]
-
Heat the reaction mixture if necessary to drive the reaction to completion.
-
After cooling, the product can be isolated by filtration, washed, and recrystallized to afford the pure this compound.
Characterization: The final product and all intermediates should be thoroughly characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Predicted Biological Activities and Potential Molecular Targets
Based on extensive literature on the biological activities of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, we can hypothesize several promising avenues for the investigation of this compound.
Anticancer Potential
A significant body of research points to the potent antiproliferative activity of this class of compounds.[4][5][6][7][8][9]
-
Cytotoxicity: Numerous studies have demonstrated the cytotoxic effects of substituted 2-oxo-pyridines against various human tumor cell lines, including liver (HepG-2), colon (Caco-2, HT29), and breast (MCF-7) cancer cell lines.[4][5][6][8] Some analogs have shown cytotoxic activity comparable to or even exceeding that of the standard chemotherapeutic agent doxorubicin.[4]
-
Mechanism of Action: The anticancer activity of these compounds is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
-
Kinase Inhibition: Derivatives of this scaffold have been identified as inhibitors of important protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and PIM-1 kinase.[5][6][10]
-
Apoptosis Induction: Some compounds have been shown to induce apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[5][6]
-
Cell Cycle Arrest: The antiproliferative effects can also be mediated by arresting the cell cycle at specific phases, for instance, the S phase.[5][6]
-
Caption: Putative anticancer mechanism of action.
Antimicrobial Activity
Several 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles have exhibited significant antimicrobial properties.[4] Analogs have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with some compounds displaying potency comparable to ampicillin.[4] Antifungal activity has also been reported.[4]
Neurological Activity
The 2-oxo-1,2-dihydropyridine scaffold is a key component of compounds with neurological activity. For instance, perampanel, a noncompetitive AMPA receptor antagonist used in the treatment of epilepsy, features a 1,3,5-triaryl-1H-pyridin-2-one core.[11] Furthermore, this compound itself is noted as a building block for nicotinic receptor modulators, suggesting potential applications in treating cognitive disorders and neuropathic pain.[1]
Proposed Biological Evaluation Workflow
To systematically evaluate the biological potential of this compound, a tiered screening approach is recommended.
Caption: Proposed biological evaluation workflow.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., HepG-2, Caco-2, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay
Objective: To assess the inhibitory activity of the compound against specific protein kinases (e.g., EGFR, VEGFR-2).
Protocol:
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the mixture at the recommended temperature and time to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Data Summary and Interpretation
The following table provides a hypothetical summary of the kind of data that could be generated from the proposed biological evaluation, with comparative data from the literature for analogous compounds.
| Compound | Target Cell Line/Enzyme | IC₅₀ (µM) | Reference |
| This compound | HepG-2 | To be determined | - |
| This compound | Caco-2 | To be determined | - |
| This compound | EGFR | To be determined | - |
| This compound | VEGFR-2 | To be determined | - |
| Spiro-pyridine derivative 7 | Caco-2 | 7.83 ± 0.50 | [5][6] |
| Spiro-pyridine derivative 7 | EGFR | 0.124 | [5][6] |
| Spiro-pyridine derivative 7 | VEGFR-2 | 0.221 | [5][6] |
| Analog 24 | HT29 | More active than Doxorubicin | [4] |
Conclusion and Future Directions
While this compound is currently recognized primarily as a synthetic intermediate, the substantial body of evidence for the potent and diverse biological activities of the broader 2-oxo-1,2-dihydropyridine-3-carbonitrile class provides a strong rationale for its investigation as a potential therapeutic agent. The synthetic accessibility of this scaffold allows for the generation of a focused library of analogs, which can be systematically evaluated for anticancer, antimicrobial, and neurological activities. The protocols and workflows detailed in this guide offer a clear and structured path for researchers to unlock the therapeutic potential of this promising molecule. Future work should focus on the synthesis and screening of a diverse set of derivatives to establish structure-activity relationships and identify lead compounds for further preclinical development.
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Al-Abdullah, E. S., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834. [Link]
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An In-Depth Technical Guide to 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile (CAS 16232-40-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry. While specific experimental data for this molecule is not extensively published, this document leverages data from closely related analogues to present a robust framework for its synthesis, characterization, and potential applications. The 2-pyridone scaffold is a well-established pharmacophore, and this particular derivative, with its unique substitution pattern, is a promising intermediate for the development of novel therapeutics, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). This guide offers field-proven insights into the synthetic methodologies and analytical techniques applicable to this class of compounds, enabling researchers to confidently engage with this molecule in their drug discovery endeavors.
Introduction: The 2-Pyridone Scaffold in Drug Discovery
The 2-pyridone ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Its inherent chemical features, including hydrogen bonding capabilities and the ability to participate in various chemical transformations, make it an attractive core for the design of novel therapeutic agents. The dihydropyridine moiety, in particular, is renowned for its role in calcium channel blockers used in the treatment of hypertension.[2][3] The fusion of these structural motifs in this compound suggests a rich pharmacological potential.
This compound has been identified as a valuable building block in the synthesis of pharmaceuticals, with specific mention of its utility in developing nicotinic receptor modulators.[4] Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels in the central and peripheral nervous systems, and their modulation is a key strategy for treating a range of disorders, including cognitive deficits, neuropathic pain, and nicotine addiction.[5][6] The nitrile and ketone functional groups on the target molecule provide versatile handles for further chemical elaboration, allowing for the creation of diverse chemical libraries for screening against various biological targets.[4]
Physicochemical Properties and Characterization
| Property | Value | Source |
| CAS Number | 16232-40-9 | [7] |
| Molecular Formula | C₁₀H₁₂N₂O | [7] |
| Molecular Weight | 176.22 g/mol | [7][8] |
| Appearance | White to yellow solid | [8] |
| Predicted Boiling Point | 353.5 ± 35.0 °C | [1] |
| Storage | 2-8°C, sealed, dry | [1] |
Spectroscopic Characterization (Predicted)
Based on the analysis of closely related, well-characterized 2-oxo-dihydropyridine-3-carbonitrile analogues, the following spectral characteristics are anticipated for the title compound.[2][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, propyl, and pyridone ring protons. The chemical shifts would provide clear evidence of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals corresponding to the carbonyl, nitrile, and olefinic carbons of the pyridone ring, as well as the aliphatic carbons of the methyl and propyl groups.
-
IR Spectroscopy: Key vibrational bands are expected for the nitrile (C≡N) and carbonyl (C=O) functional groups, providing unambiguous confirmation of their presence.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight, and fragmentation patterns can offer further structural insights.
Synthesis of this compound: A Proposed Methodology
While a specific, published protocol for the synthesis of this compound is not available, a robust and versatile synthetic route can be proposed based on established methodologies for analogous 2-pyridone derivatives. The most common and efficient approach involves a multi-component reaction, often a variation of the Guareschi-Thorpe reaction.
The proposed synthesis involves the condensation of an appropriate β-ketoester with cyanoacetamide in the presence of a basic catalyst. For the target molecule, the likely starting materials would be ethyl 2-cyano-3-methylbut-2-enoate and an enamine derived from a propyl-substituted ketone.
Below is a detailed, self-validating experimental protocol adapted from the synthesis of similar 2-oxo-dihydropyridine-3-carbonitriles.[2]
Proposed Synthetic Protocol
Reaction Scheme:
A proposed synthetic route for the target compound.
Materials:
-
Ethyl 2-cyano-3-propylbut-2-enoate (1 equivalent)
-
Cyanoacetamide (1 equivalent)
-
Piperidine (catalytic amount)
-
Ethanol (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-cyano-3-propylbut-2-enoate (1 eq) and cyanoacetamide (1 eq) in anhydrous ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure this compound.
Self-Validation:
-
TLC Analysis: Monitor the disappearance of starting materials and the appearance of the product spot.
-
Melting Point: The purified product should have a sharp and defined melting point.
-
Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The obtained spectra should be consistent with the expected structure.
Biological Context and Potential Applications in Drug Discovery
The primary interest in this compound stems from its potential as a precursor for nicotinic acetylcholine receptor (nAChR) modulators.[4] nAChRs are a diverse family of ion channels that play a crucial role in neurotransmission. Their dysfunction is implicated in a variety of neurological and psychiatric disorders.
Nicotinic Acetylcholine Receptors as Therapeutic Targets
nAChRs are pentameric structures composed of various subunits (α and β), which assemble in different combinations to form a wide range of receptor subtypes with distinct pharmacological properties. Allosteric modulation of these receptors, where a ligand binds to a site topographically distinct from the acetylcholine binding site, offers a more nuanced approach to controlling receptor activity compared to direct agonism or antagonism.[5] Positive allosteric modulators (PAMs) can enhance the receptor's response to acetylcholine, while negative allosteric modulators (NAMs) can reduce it.
The structural features of this compound make it an ideal starting point for the synthesis of nAChR allosteric modulators. The nitrile and ketone functionalities can be readily modified to introduce different pharmacophoric elements that can interact with allosteric binding sites on nAChR subtypes.
Workflow for drug discovery using the target compound.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This technical guide, by consolidating information from related compounds, provides a solid foundation for researchers to begin working with this compound. The key next steps in realizing its full potential will be:
-
Definitive Synthesis and Characterization: The execution of the proposed synthetic protocol and the full spectroscopic characterization of the pure compound are paramount.
-
Biological Screening: A systematic screening of this compound and its derivatives against a panel of nAChR subtypes will be crucial to identify any modulatory activity.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of a focused library of analogues will enable the exploration of the SAR and the optimization of any initial hits.
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The In-Depth Technical Guide to the Mechanism of Action of Dihydropyridine Derivatives
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydropyridine (DHP) derivatives represent a cornerstone in the therapeutic management of cardiovascular diseases, primarily hypertension and angina.[1][2][3][4] Their clinical efficacy is rooted in a highly specific molecular mechanism: the blockade of L-type voltage-gated calcium channels (CaV1).[1][2][5] This guide provides a comprehensive exploration of the intricate mechanisms governing the action of dihydropyridine derivatives. We will dissect the structure and function of the target channel, elucidate the molecular determinants of DHP binding, and detail the downstream physiological consequences of channel modulation. Furthermore, this whitepaper will present established experimental protocols for characterizing DHP-channel interactions, offering a robust framework for researchers in pharmacology and drug development.
The Target: Voltage-Gated L-Type Calcium Channels (CaV1)
Voltage-gated calcium channels (VGCCs) are integral membrane proteins that orchestrate calcium influx in response to membrane depolarization, thereby playing a pivotal role in a multitude of physiological processes including muscle contraction, neurotransmitter release, and gene expression.[6][7][8][9] The L-type calcium channel, a high-voltage activated channel, is the principal target of dihydropyridine derivatives.[1][2]
Molecular Architecture of the L-Type Calcium Channel
The L-type calcium channel is a heteromultimeric protein complex composed of several subunits: α1, α2δ, β, and in some tissues, γ.[8][10]
-
The α1 Subunit: The Heart of the Channel: This is the largest subunit and forms the ion-conducting pore.[6][7][10] It is comprised of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S1-S4 segments of each domain constitute the voltage-sensing domain (VSD), while the S5 and S6 segments and the intervening P-loop form the pore domain.[6] The α1 subunit is the primary binding site for dihydropyridines.[5]
-
Auxiliary Subunits (α2δ, β, γ): Modulators of Channel Function: These subunits play crucial roles in the proper trafficking, membrane localization, and gating kinetics of the α1 subunit.[10][11] Co-expression of the α1 subunit with the β and α2δ subunits is essential for reconstituting high-affinity dihydropyridine binding.[11]
Caption: Molecular architecture of the L-type voltage-gated calcium channel.
The Core Mechanism: Dihydropyridine Binding and Channel Modulation
Dihydropyridine derivatives exert their effects by physically binding to the L-type calcium channel, thereby modulating its function. This interaction is highly specific and state-dependent.
The Dihydropyridine Binding Site
Decades of research, including radioligand binding assays, site-directed mutagenesis, and structural studies, have pinpointed the dihydropyridine binding site to a "hot-spot" on the α1 subunit.[12] Key findings include:
-
Location: The binding site is located at the interface between repeats III and IV of the α1 subunit.[13]
-
Key Residues: Specific amino acid residues within the transmembrane segments IIIS5, IIIS6, and IVS6 are critical for high-affinity DHP binding.[13][14][15][16]
-
Accessibility: The DHP binding site is accessible from the extracellular side of the cell membrane.[12][17]
State-Dependent Binding: The Modulated Receptor Hypothesis
A fundamental principle governing the action of dihydropyridines is their state-dependent binding. Dihydropyridine antagonists exhibit a higher affinity for the open and inactivated states of the channel compared to the resting (closed) state.[13] This concept is explained by the "modulated receptor hypothesis," which posits that the conformational changes in the channel during gating alter the affinity of the binding site for the drug.
This voltage-dependent binding is a key reason for their efficacy.[18] In vascular smooth muscle, which undergoes frequent depolarization, the channels spend more time in the open and inactivated states, making them more susceptible to blockade by DHPs.
Caption: State-dependent binding of dihydropyridine antagonists to the L-type calcium channel.
Agonist vs. Antagonist Activity: A Structural Perspective
Interestingly, the dihydropyridine scaffold can give rise to both channel antagonists (the majority of clinically used drugs) and agonists (e.g., Bay K 8644), depending on their chemical structure.[13][19] The nature of the substituent at the "portside" of the DHP ring is a major determinant of this activity.[19]
-
Antagonists: Typically possess larger, hydrophobic groups that stabilize the inactivated, non-conducting state of the channel.[19]
-
Agonists: Often have smaller, hydrophilic groups that promote longer channel openings.[19]
Physiological Consequences of Dihydropyridine Action
The primary physiological effect of dihydropyridine calcium channel blockers is the relaxation of vascular smooth muscle.[1][5][20]
Vascular Smooth Muscle Relaxation
-
Inhibition of Calcium Influx: Dihydropyridines block the entry of extracellular calcium into vascular smooth muscle cells.[20]
-
Reduced Intracellular Calcium: This leads to a decrease in the intracellular calcium concentration.
-
Decreased Calmodulin Activation: The reduction in free calcium limits the activation of calmodulin.[20]
-
Inhibition of Myosin Light Chain Kinase (MLCK): Inactive calmodulin cannot activate MLCK.[20]
-
Reduced Myosin Phosphorylation: This results in decreased phosphorylation of myosin light chains.[20]
-
Vasodilation: The dephosphorylated myosin is unable to form cross-bridges with actin, leading to smooth muscle relaxation and vasodilation.[20]
This vasodilation results in a decrease in total peripheral resistance, which in turn lowers blood pressure.[5][20][21]
Caption: Signaling pathway of dihydropyridine-induced vasodilation.
Cardiac Effects
While dihydropyridines are more selective for vascular smooth muscle, they can have some effects on cardiac tissue, though generally less pronounced than non-dihydropyridine calcium channel blockers like verapamil and diltiazem.[3][5] Their primary action is on the coronary arteries, where they induce vasodilation and improve blood flow to the heart muscle, making them effective in treating angina.[20]
Experimental Protocols for Characterizing Dihydropyridine-Channel Interactions
A multi-faceted experimental approach is necessary to fully elucidate the mechanism of action of novel dihydropyridine derivatives.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[22][23]
-
Objective: To determine the binding affinity (Ki) and the number of binding sites (Bmax) of a dihydropyridine derivative.
-
Principle: A radiolabeled dihydropyridine (e.g., [3H]PN200-110) is incubated with a tissue or cell membrane preparation containing L-type calcium channels. The binding of the radioligand is then competed with increasing concentrations of the unlabeled test compound.[24][25]
Step-by-Step Methodology:
-
Membrane Preparation: Isolate membranes from a tissue rich in L-type calcium channels (e.g., rat brain, cardiac muscle).
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled dihydropyridine and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the Ki can be calculated. Scatchard analysis can be used to determine Bmax and Kd.[24][25]
Patch-Clamp Electrophysiology
The patch-clamp technique allows for the direct measurement of ion channel activity in live cells.[26][27]
-
Objective: To characterize the effects of a dihydropyridine derivative on the function of L-type calcium channels.
-
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the recording of ionic currents flowing through a single channel or the entire cell.
Step-by-Step Methodology (Whole-Cell Configuration):
-
Cell Preparation: Culture cells expressing L-type calcium channels (e.g., isolated smooth muscle cells, pituitary GH3 cells).[28][29]
-
Pipette Formation: Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with an appropriate intracellular solution.
-
Seal Formation: Bring the pipette into contact with the cell membrane and apply gentle suction to form a gigaseal.
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Data Acquisition: Apply a voltage-clamp protocol to elicit L-type calcium currents and record the effects of applying the dihydropyridine derivative at various concentrations.
-
Data Analysis: Analyze the current traces to determine the effects of the compound on parameters such as current amplitude, activation and inactivation kinetics, and voltage-dependence of block.
Caption: Experimental workflow for characterizing dihydropyridine-channel interactions.
Calcium Imaging
Calcium imaging techniques utilize fluorescent indicators to visualize changes in intracellular calcium concentrations in real-time.[30][31]
-
Objective: To assess the functional consequence of L-type calcium channel blockade by dihydropyridines.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4, Fura-2) or transfected with a genetically encoded calcium indicator.[31] Changes in fluorescence intensity correspond to changes in intracellular calcium levels.
Step-by-Step Methodology:
-
Cell Loading: Incubate cells with a calcium indicator dye.
-
Baseline Measurement: Record the baseline fluorescence of the cells.
-
Stimulation: Apply a depolarizing stimulus (e.g., high potassium solution) to activate L-type calcium channels and induce calcium influx.
-
Drug Application: Apply the dihydropyridine derivative and observe its effect on the stimulus-induced calcium transient.
-
Data Analysis: Quantify the changes in fluorescence to determine the inhibitory effect of the compound on calcium influx.
Structure-Activity Relationships (SAR)
The pharmacological activity of dihydropyridine derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
4-Aryl Group: An aryl group at the 4-position of the dihydropyridine ring is essential for optimal activity.[24][25] Electron-withdrawing groups on this phenyl ring can affect receptor binding.[24][25]
-
Ester Groups at C3 and C5: The nature of the ester groups at the 3- and 5-positions significantly influences activity.[24][25][32]
-
Dihydropyridine Ring: The boat-like conformation of the dihydropyridine ring is crucial for fitting into the binding pocket.[13]
| Structural Feature | Impact on Activity | Reference(s) |
| 4-Aryl Group | Essential for optimal activity; substituents modulate binding. | [24][25] |
| C3 and C5 Ester Groups | Influence potency and pharmacokinetics. | [24][25][32] |
| Dihydropyridine Ring Conformation | Critical for receptor binding. | [13] |
Clinical Significance and Therapeutic Applications
The profound understanding of the mechanism of action of dihydropyridines has led to their widespread clinical use.
-
Hypertension: Their ability to reduce peripheral vascular resistance makes them a first-line treatment for high blood pressure.[4][5][20][33]
-
Angina Pectoris: By dilating coronary arteries, they improve blood flow to the myocardium, relieving chest pain.[3][4][5][20]
-
Other Applications: Certain dihydropyridines, like nimodipine, show selectivity for cerebral blood vessels and are used to prevent cerebral vasospasm after subarachnoid hemorrhage.[3]
Future Directions
While the fundamental mechanism of action of dihydropyridines is well-established, ongoing research continues to refine our understanding. High-resolution structural biology, including cryo-electron microscopy, is providing unprecedented insights into the precise molecular interactions between DHPs and the L-type calcium channel.[6] These advancements will undoubtedly pave the way for the design of next-generation calcium channel blockers with improved selectivity and fewer side effects.
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The Genesis and Evolution of Dihydropyridines: A Technical Guide to a Cornerstone of Cardiovascular Medicine
Foreword
The serendipitous journey of the dihydropyridine (DHP) scaffold, from a simple organic synthesis to a blockbuster class of cardiovascular drugs, represents a triumph of medicinal chemistry and pharmacology. This technical guide provides an in-depth exploration of the discovery and history of dihydropyridine compounds, tailored for researchers, scientists, and drug development professionals. We will dissect the foundational Hantzsch synthesis, trace the evolution through successive generations of DHP drugs, and elucidate the intricate structure-activity relationships that govern their potent pharmacological effects. This document is designed not as a rigid protocol book, but as a comprehensive narrative that explains the causality behind experimental choices and provides the foundational knowledge to innovate within this critical therapeutic area.
The Foundational Chemistry: Hantzsch's Legacy
The story of dihydropyridines begins not in a pharmacology lab, but in the realm of synthetic organic chemistry. In 1881, the German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that efficiently produced 1,4-dihydropyridine structures.[1][2] This reaction, now famously known as the Hantzsch dihydropyridine synthesis, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[1][3] The initial product is a 1,4-dihydropyridine, often referred to as a "Hantzsch ester," which can then be oxidized to form the corresponding pyridine.[2]
The elegance and simplicity of the Hantzsch synthesis were pivotal. It provided a straightforward and reliable method to generate a diverse library of DHP derivatives, a feature that would become immensely valuable for future structure-activity relationship (SAR) studies.[4] The classical method, a one-pot condensation, has been refined over the years to improve yields and accommodate a wider range of substrates, including the use of microwave irradiation and greener, solvent-free conditions.[2][3][5]
Experimental Protocol: The Hantzsch Synthesis of a Nifedipine Analog
The following protocol outlines the classical synthesis of a prototypical 1,4-dihydropyridine, structurally analogous to nifedipine, the first-generation DHP that revolutionized cardiovascular therapy.[6]
Objective: To synthesize diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
Materials:
-
2-Nitrobenzaldehyde
-
Ethyl acetoacetate
-
Concentrated ammonia solution (35% in water)
-
Methanol
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 2-nitrobenzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and methanol.
-
Addition of Ammonia: To the stirred mixture, add concentrated ammonia solution (1 equivalent).
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 3-4 hours.[6]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The dihydropyridine product will often precipitate out of the solution. If necessary, cool the flask in an ice-water bath to induce crystallization.
-
Purification: Collect the crude product by vacuum filtration and wash with cold methanol. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline product.
Characterization: The synthesized compound should be characterized by techniques such as High-Performance Liquid Chromatography (HPLC) to assess purity, and spectroscopic methods (NMR, IR) to confirm its structure.[7]
From Chemical Curiosities to Clinical Candidates: The Discovery of Pharmacological Activity
For decades following Hantzsch's discovery, dihydropyridines remained largely of academic interest. The turning point came in the 1960s when pharmaceutical companies, including Bayer AG in Germany, embarked on screening programs for coronary vasodilators to treat angina pectoris.[8][9] It was within this context that the pharmacological potential of DHPs was unearthed.
In 1966, scientists at Bayer synthesized a dihydropyridine derivative, initially designated BAY a1040, which would later be known as nifedipine.[10][11] Pre-clinical studies revealed its potent vasodilatory effects.[11] Japanese researchers played a crucial role in its early development, demonstrating its ability to significantly increase coronary blood flow at very low doses and its efficacy in preventing anginal attacks, particularly in variant angina.[11] A key observation in these early trials was nifedipine's ability to lower blood pressure, which established its future role in hypertension management.[11]
Mechanism of Action: Targeting the L-type Calcium Channel
The antihypertensive and antianginal effects of dihydropyridines stem from their ability to block the influx of calcium (Ca²⁺) ions into vascular smooth muscle cells.[12][13] They achieve this by binding to and inhibiting L-type voltage-gated calcium channels (LTCCs), which are abundant in these tissues.[12][14]
The influx of Ca²⁺ through LTCCs is the primary trigger for the contraction of vascular smooth muscle.[12] By blocking these channels, DHPs reduce the intracellular Ca²⁺ concentration, leading to smooth muscle relaxation (vasodilation).[13][15] This widening of the arteries reduces systemic vascular resistance, thereby lowering blood pressure.[12][13]
It is important to distinguish dihydropyridines from other classes of calcium channel blockers, such as phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem). While all three classes target L-type calcium channels, DHPs exhibit greater selectivity for vascular smooth muscle over cardiac muscle.[10][13] This vascular selectivity is a key reason for their widespread use as antihypertensives.[13]
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
The Evolution of Dihydropyridines: A Generational Perspective
The initial success of nifedipine spurred further research and development, leading to the emergence of subsequent generations of dihydropyridine compounds, each with improved pharmacokinetic and pharmacodynamic profiles.[4][16]
| Generation | Representative Drugs | Key Characteristics |
| First | Nifedipine, Nicardipine | Short-acting, rapid onset of action, associated with reflex tachycardia and other side effects due to rapid vasodilation.[4][16] |
| Second | Slow-release formulations of first-generation drugs | Improved therapeutic control and reduction in some adverse effects.[16] |
| Third | Amlodipine, Nitrendipine | Longer half-life, more stable pharmacokinetics, less cardioselective, and better tolerated.[4][16] |
| Fourth | Lercanidipine, Lacidipine, Cilnidipine | Highly lipophilic, stable activity, reduced side effects, and a broader therapeutic spectrum. Some also exhibit N-type calcium channel blocking activity.[4][16] |
Table 1: Generations of Dihydropyridine Calcium Channel Blockers.
The progression from first to fourth-generation DHPs reflects a strategic effort to enhance therapeutic efficacy while minimizing adverse effects. The longer half-lives and slower onset of action of the later-generation drugs lead to smoother blood pressure control and a lower incidence of reflex tachycardia, a common side effect of the rapid vasodilation caused by first-generation agents.[4]
Pharmacokinetic Profiles of Different DHP Generations
The pharmacokinetic properties of DHPs have been a key focus of their evolution. The following table summarizes key pharmacokinetic parameters for representative drugs from different generations.
| Drug | Generation | Half-life (hours) | Onset of Action | Lipophilicity |
| Nifedipine | First | ~2 | Rapid | + |
| Amlodipine | Third | 30-50 | Slow | ++ |
| Lercanidipine | Fourth | 8-10 | Slow | +++ |
Table 2: Comparative Pharmacokinetics of Dihydropyridine Compounds.[17][18]
Structure-Activity Relationship (SAR) of Dihydropyridines
The ability to readily synthesize a vast array of DHP analogs via the Hantzsch reaction has enabled extensive SAR studies, providing deep insights into the structural requirements for potent L-type calcium channel blockade.
The core 1,4-dihydropyridine ring is essential for activity. Key structural features that influence potency and selectivity include:
-
The 4-Aryl Ring: A substituted phenyl ring at the C4 position is critical for high antagonistic activity. Electron-withdrawing groups (e.g., nitro, chloro) at the ortho or meta positions of this phenyl ring generally enhance potency.[13]
-
Ester Groups at C3 and C5: The presence of ester groups at these positions is optimal for activity. The nature of the ester substituent can influence the pharmacokinetic profile of the compound.[13]
-
Substituents at C2 and C6: Small alkyl groups, typically methyl, at these positions are preferred for optimal activity.
-
The N1 Position: This position is generally unsubstituted (NH).
Caption: Key structural features for the activity of 1,4-dihydropyridines.
Quantitative SAR (QSAR) Data
QSAR studies have been instrumental in refining the design of novel DHP derivatives with improved potency and selectivity. These studies mathematically correlate structural descriptors with biological activity.
| Compound | C4-Phenyl Substitution | C3/C5-Ester Groups | pIC50 (-log IC50) |
| Nifedipine Analog 1 | 2-NO₂ | -COOCH₃ | 8.29 |
| Nifedipine Analog 2 | 3-NO₂ | -COOCH₃ | 8.40 |
| Nifedipine Analog 3 | 2-Cl | -COOCH₃ | 8.66 |
| Nifedipine Analog 4 | 3-Cl | -COOCH₃ | 7.80 |
| Nifedipine Analog 5 | H | -COOCH₃ | 7.55 |
Table 3: Representative QSAR data for nifedipine analogs, highlighting the impact of substitution on the C4-phenyl ring on inhibitory potency (pIC50).[19][20]
Preclinical and Clinical Development Workflow
The journey of a dihydropyridine compound from the bench to the bedside follows a rigorous preclinical and clinical development path.
Experimental Workflow for DHP Characterization
Caption: Preclinical development workflow for dihydropyridine compounds.
Key Preclinical Assays
-
Radioligand Binding Assay: This assay is used to determine the binding affinity (Ki) of a DHP compound for the L-type calcium channel. It typically involves a competition experiment where the unlabeled DHP compound competes with a radiolabeled DHP (e.g., [³H]nitrendipine) for binding to membrane preparations rich in L-type calcium channels.[21][22]
-
Patch-Clamp Electrophysiology: This gold-standard technique allows for the direct measurement of ion currents through L-type calcium channels in living cells. It is used to determine the inhibitory concentration (IC50) of a DHP and to investigate the mechanism of channel block (e.g., state-dependency).[14][23]
-
In Vivo Animal Models: The Spontaneously Hypertensive Rat (SHR) is a widely used animal model for essential hypertension.[24][25] DHPs are administered to these animals, and their effect on blood pressure is monitored, typically using the non-invasive tail-cuff method.[24]
The Future of Dihydropyridines: Beyond Blood Pressure
While dihydropyridines are firmly established as mainstays in the treatment of hypertension and angina, research continues to explore their potential in other therapeutic areas. The versatility of the DHP scaffold has led to the investigation of its derivatives for a range of other biological activities, including as multidrug resistance modulators and for their neuroprotective properties.[26]
The ongoing exploration of the DHP pharmacophore, coupled with advances in molecular modeling and drug design, ensures that this remarkable class of compounds will continue to be a source of new therapeutic agents for years to come.[12][27]
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- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. ijprajournal.com [ijprajournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nifedipine - Wikipedia [en.wikipedia.org]
- 11. [Nifedipine: a novel vasodilator] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. chemaxon.com [chemaxon.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Dihydropyridines from the first to the fourth generation: better effects and safety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Molecular simulations study of novel 1,4-dihydropyridines derivatives with a high selectivity for Cav3.1 calcium channel - PMC [pmc.ncbi.nlm.nih.gov]
in vitro studies of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile
An In-Depth Technical Guide to the In Vitro Evaluation of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile
Foreword: Unveiling the Potential of a Novel Pyridinone Derivative
The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with therapeutic promise. Within this landscape, the substituted dihydropyridine and pyridinone scaffolds have consistently emerged as privileged structures, demonstrating a remarkable breadth of biological activities. This guide focuses on a specific, yet promising, member of this class: this compound. While direct, extensive in vitro studies on this particular molecule are not yet widely published, its structural motifs suggest a high potential for therapeutic relevance, likely in the realms of antioxidant, anticancer, and enzyme-inhibitory activities.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for the in vitro investigation of this compound. We will move beyond simple protocol recitation, instead delving into the scientific rationale behind each experimental choice. The methodologies presented herein are designed to be self-validating, ensuring the generation of robust and reproducible data. Our exploration will be grounded in authoritative references, providing a solid foundation for your research endeavors.
Compound Profile: this compound
Chemical Structure and Properties:
This compound is a heterocyclic compound with the molecular formula C₁₀H₁₂N₂O[1]. Its structure features a dihydropyridine ring, a common pharmacophore, substituted with a methyl group, a propyl group, an oxo group, and a carbonitrile group. These functional groups are pivotal as they can engage in various non-covalent interactions with biological targets, and their electronic properties can influence the molecule's overall reactivity and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | PubChem[1] |
| Molecular Weight | 176.22 g/mol | MySkinRecipes[2] |
| CAS Number | 16232-40-9 | PubChem[1] |
| Predicted Boiling Point | 353.5±35.0 °C | MySkinRecipes[2] |
| Storage | 2-8°C, sealed, dry | MySkinRecipes[2] |
Synthesis:
The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives can be achieved through various synthetic routes. A common approach involves a multi-component reaction, for instance, the reaction of a β-amino enone with a methylene-active compound like cyanoacetamide, often facilitated by microwave irradiation[3]. Another established method is the cyclization of ketones with appropriate aldehydes and a cyanide source in the presence of a base[4]. The specific synthesis of the title compound would likely follow a similar, optimized protocol.
In Vitro Evaluation Strategies: A Multi-faceted Approach
Given the chemical nature of this compound, a logical starting point for its in vitro evaluation is to explore its potential as an antioxidant, an anticancer agent, and an enzyme inhibitor.
Assessment of Antioxidant Activity
Rationale:
The dihydropyridine core is structurally analogous to the nicotinamide adenine dinucleotide (NADH) coenzyme, a key biological reducing agent. This structural similarity suggests that dihydropyridine derivatives may possess intrinsic antioxidant properties by acting as hydrogen atom donors to neutralize free radicals[5][6]. Oxidative stress is implicated in a multitude of pathological conditions, making the discovery of novel antioxidants a significant therapeutic goal.
Experimental Workflow: Antioxidant Assays
Caption: General workflow for in vitro antioxidant assays.
Detailed Protocols:
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of DPPH• is accompanied by a color change from violet to yellow, which can be monitored spectrophotometrically.
-
Reagents and Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
This compound stock solution (in a suitable solvent like DMSO or methanol)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the standard antioxidant in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound or standard solution at different concentrations to the respective wells. For the control, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound/standard.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS•+ radical cation. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Reagents and Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound and standard antioxidant solutions
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and the standard antioxidant.
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the test compound or standard solution at different concentrations to the respective wells. For the control, add 10 µL of the solvent.
-
Incubate the plate at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
Evaluation of Anticancer Activity
Rationale:
Many heterocyclic compounds, including those with pyridinone and dihydropyridine cores, have demonstrated significant antiproliferative activity against various cancer cell lines[7][8][9][10][11]. The mechanism of action can be diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis[8][12]. Therefore, evaluating the cytotoxic and antiproliferative effects of this compound is a critical step in assessing its therapeutic potential.
Experimental Workflow: Cell Viability Assays
Caption: Workflow for MTT and XTT cell viability assays.
Detailed Protocols:
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[13][14][15]. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compound stock solution
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader[13][14][16].
-
Calculate the percentage of cell viability as: % Viability = [(A_sample - A_blank) / (A_control - A_blank)] x 100 where A_sample is the absorbance of the treated cells, A_control is the absorbance of the untreated cells, and A_blank is the absorbance of the medium alone.
-
Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.
-
b) XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step[13][17]. This simplifies the protocol and makes it more suitable for high-throughput screening.
-
Reagents and Materials:
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Other materials are the same as for the MTT assay.
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Gently shake the plate and measure the absorbance at 450-500 nm[13].
-
Calculate the percentage of cell viability and the IC₅₀ value as described for the MTT assay.
-
Investigation of Enzyme Inhibitory Activity
Rationale:
The inhibition of specific enzymes is a cornerstone of modern pharmacology. Dihydropyridine and pyridinone derivatives have been reported to inhibit various enzymes, including kinases and methionine S-adenosyltransferase-2[18]. The presence of a nitrile group and other functional moieties on this compound suggests that it could be an effective enzyme inhibitor.
General Protocol for In Vitro Enzyme Inhibition Assay
This is a generalized protocol that should be adapted to the specific enzyme of interest.
-
Reagents and Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Buffer specific for the enzyme assay
-
Test compound and a known inhibitor (positive control)
-
Detection reagent (to measure the product of the enzymatic reaction)
-
96-well plate
-
Microplate reader (capable of measuring absorbance, fluorescence, or luminescence, depending on the assay)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the known inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme and the test compound/inhibitor at different concentrations.
-
Pre-incubate the enzyme with the compound for a specific time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction for a defined period at the optimal temperature for the enzyme.
-
Stop the reaction (if necessary) and add the detection reagent.
-
Measure the signal (e.g., absorbance) using a microplate reader.
-
Calculate the percentage of enzyme inhibition: % Inhibition = [1 - (Signal_sample / Signal_control)] x 100 where Signal_sample is the signal in the presence of the test compound and Signal_control is the signal in the absence of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Data Interpretation and Reporting
A crucial aspect of in vitro studies is the accurate interpretation and clear presentation of the data.
-
IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of a compound. It should be calculated using non-linear regression analysis of the dose-response curve.
-
Selectivity: When testing against multiple cell lines or enzymes, a selectivity index can be calculated to assess the compound's specificity.
-
Controls: The inclusion of appropriate positive and negative controls is essential for validating the assay results.
-
Statistical Analysis: All experiments should be performed in replicate (e.g., triplicate), and the data should be presented as mean ± standard deviation. Statistical significance should be determined using appropriate tests (e.g., t-test or ANOVA).
Future Directions: Delving Deeper into the Mechanism of Action
Should this compound demonstrate significant activity in the initial screening assays, the following in vitro studies could be pursued to elucidate its mechanism of action:
-
Apoptosis Assays: (e.g., Annexin V/Propidium Iodide staining, Caspase activity assays) to determine if cytotoxicity is mediated by programmed cell death.
-
Cell Cycle Analysis: (e.g., by flow cytometry) to investigate if the compound arrests the cell cycle at a specific phase.
-
Target Identification Studies: (e.g., affinity chromatography, thermal shift assays) to identify the specific protein target(s) of the compound.
-
In Vitro ADME/Tox Studies: (e.g., metabolic stability in liver microsomes, cytotoxicity in normal cell lines) to assess the drug-like properties of the compound.
Conclusion
While this compound is a relatively understudied compound, its chemical structure places it in a class of molecules with a rich history of biological activity. The in vitro methodologies detailed in this guide provide a robust framework for a systematic and scientifically sound investigation of its therapeutic potential. By employing these assays and adhering to rigorous data analysis standards, researchers can effectively unlock the secrets held within this promising molecule.
References
- A Comparative Guide to the In Vitro Antioxidant Capacity of 1,4-Dihydropyridines - Benchchem.
- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds - Benchchem.
-
In vitro DPPH free radical scavenging assay. | Download Scientific Diagram - ResearchGate. [Link]
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The Antioxidant Activity of Dihydropyridine Derivatives - Gavin Publishers. [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
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Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro - PubMed Central. [Link]
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Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC - NIH. [Link]
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This compound - PubChem. [Link]
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This compound - MySkinRecipes. [Link]
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Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]
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Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity - ResearchGate. [Link]
-
Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile - ResearchGate. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon | ACS Omega. [Link]
-
6-Hydroxy-4-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile - PubChem. [Link]
-
Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed. [Link]
-
Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. [Link]
-
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - NIH. [Link]
-
Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyridol[1,2,3-de]-[5][16]benzothiazine-6-carboxylic acid - PubMed. [Link]
-
Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC - NIH. [Link]
-
In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM - Chemical Methodologies. [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][19]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC - NIH. [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH. [Link]
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - NIH. [Link]
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. [Link]
-
Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 - NIH. [Link]
-
Dihalostyrylanilines, pyridines, and pyrimidines for the inhibition of the catalytic subunit of methionine S-adenosyltransferase-2 - PubMed. [Link]
Sources
- 1. This compound | C10H12N2O | CID 15641801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
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- 4. researchgate.net [researchgate.net]
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- 6. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyridol[1,2,3-de]-[1,4]benzothiazine-6-carboxylic acid (WIN 58161) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 17. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 18. 2',6'-Dihalostyrylanilines, pyridines, and pyrimidines for the inhibition of the catalytic subunit of methionine S-adenosyltransferase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the One-Pot Synthesis of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile Derivatives
An Application Note for Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
This application note provides a detailed, robust, and efficient protocol for the synthesis of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The 2-pyridone core is a privileged structure found in numerous biologically active compounds, valued for its role in designing novel therapeutics ranging from antitumor to antimicrobial agents.[1][2] This protocol details a one-pot, four-component reaction, an approach prized for its operational simplicity, high atom economy, and reduced waste generation.[3][4][5] We will elucidate the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer guidance on characterization and validation to ensure reproducibility and high purity of the final product. This guide is designed for researchers and scientists in drug development seeking a reliable method to access this valuable molecular framework.
Mechanistic Rationale and Strategy
The synthesis of highly substituted 2-pyridone derivatives is most effectively achieved through multicomponent reactions (MCRs).[2] The chosen strategy is a variation of the classic Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and an active methylene compound in the presence of an ammonia source. This one-pot approach is advantageous as it avoids the isolation of intermediates, saving time and resources.[5]
The reaction proceeds through a cascade of well-understood organic transformations:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between butyraldehyde (providing the C4-propyl group) and cyanoacetamide.
-
Michael Addition: Concurrently, a β-enaminone is formed from ethyl acetoacetate (providing the C6-methyl group) and ammonium acetate. The Knoevenagel product then undergoes a Michael addition with this enaminone.
-
Cyclization and Dehydration/Oxidation: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration and tautomerization to yield the stable 2-pyridone aromatic ring system. The overall process efficiently constructs the desired heterocyclic core with the specified substituents in a single operation.[4]
This mechanistic understanding is crucial for troubleshooting and optimizing the reaction. For instance, the choice of a basic catalyst like piperidine is intended to accelerate the initial condensation steps, while the reflux temperature provides the necessary activation energy for the cyclization and dehydration phases.
Reaction Scheme:
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating in-process checks and clear endpoints for purification and characterization.
Materials and Equipment
Reagents:
-
Butyraldehyde (≥99%)
-
Ethyl acetoacetate (≥99%)
-
Cyanoacetamide (≥99%)
-
Ammonium acetate (≥98%)
-
Piperidine (Reagent grade)
-
Ethanol (Absolute, ≥99.8%)
-
Ethyl acetate (ACS grade, for TLC)
-
Hexane (ACS grade, for TLC)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Heating mantle
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer and MS detector for characterization
Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (1.30 g, 10 mmol, 1.0 equiv), butyraldehyde (0.72 g, 10 mmol, 1.0 equiv), cyanoacetamide (0.84 g, 10 mmol, 1.0 equiv), and ammonium acetate (0.77 g, 10 mmol, 1.0 equiv).
-
Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask, followed by the addition of piperidine (0.1 mL, ~1 mmol, 0.1 equiv) as a catalyst.
-
Reflux: Attach a reflux condenser and place the flask in a pre-heated heating mantle. Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.
-
Reaction Monitoring (Trustworthiness Check): Monitor the reaction progress using TLC (e.g., 1:1 Ethyl Acetate:Hexane). Spot the initial reaction mixture and then sample the reaction mixture every hour. The reaction is considered complete when the starting materials (visualized under UV light or by staining) are consumed, typically within 4-6 hours.
-
Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A solid precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the crude product by vacuum filtration through a glass funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature to form pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum to a constant weight.
Characterization and Validation
-
Yield: Calculate the percentage yield of the pure, dried product.
-
Melting Point: Determine the melting point of the product. A sharp melting range indicates high purity.
-
Spectroscopic Analysis:
-
¹H NMR & ¹³C NMR: Confirm the chemical structure, ensuring all expected protons and carbons are present with correct chemical shifts, integrations, and coupling patterns.
-
Mass Spectrometry (MS): Verify the molecular weight of the product. The target molecule, C₁₀H₁₂N₂O, has a molecular weight of 176.22 g/mol .[6][7]
-
FT-IR: Confirm the presence of key functional groups (C≡N nitrile stretch, C=O amide stretch, N-H stretch).
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this protocol.
| Parameter | Value | Notes |
| Reagents | ||
| Ethyl Acetoacetate | 1.30 g (10 mmol) | Provides the C6-methyl group and part of the pyridone ring. |
| Butyraldehyde | 0.72 g (10 mmol) | Provides the C4-propyl group. |
| Cyanoacetamide | 0.84 g (10 mmol) | Provides C2, C3 (with nitrile), and N1 atoms. |
| Ammonium Acetate | 0.77 g (10 mmol) | Serves as the ammonia source. |
| Piperidine (catalyst) | 0.1 mL (~1 mmol) | Basic catalyst for condensation steps. |
| Reaction Conditions | ||
| Solvent | Ethanol (30 mL) | A common, effective solvent for this type of condensation.[8] |
| Temperature | Reflux (~80-85°C) | Provides energy for cyclization and dehydration. |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
| Expected Outcome | ||
| Product | This compound | |
| Appearance | Off-white to pale yellow solid | |
| Expected Yield | 70-85% | Yields can vary based on purity of reagents and reaction scale. |
| Molecular Formula | C₁₀H₁₂N₂O | |
| Molecular Weight | 176.22 g/mol | [7] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from reaction setup to final product characterization.
Caption: Workflow for the synthesis of 2-pyridone derivatives.
References
- Parveen, H., et al. (n.d.). Iron-Catalyzed One-Pot Four-Component Synthesis of Dihydropyridinones from Benzyl Alcohols and Ketones. Google Search.
- Carles, L., et al. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry.
- Ciufolini, M. A., et al. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry.
- Smith, A. D., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science.
- Smith, A. D., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. SciSpace.
- Smith, A. D., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. PMC - NIH.
- Ciufolini, M. A., et al. (2002). 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. PubMed.
- MDPI. (2023). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions.
- Unknown Author. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Google Search.
- ResearchGate. (n.d.). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone from acetylacetone and cyanoacetamide catalyzed by lipase.
- MDPI. (n.d.). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds.
- ResearchGate. (n.d.). A possible mechanism for the synthesis of substituted pyridines.
- Wang, C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
- Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC.
- RSC Publishing. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
- PubChem. (n.d.). This compound.
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- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. This compound | C10H12N2O | CID 15641801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds [mdpi.com]
using 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile in high-throughput screening
Beginning Research Now
I've started gathering initial data. I'm focusing on "6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3- carbonitrile," specifically its synonyms, properties, biological activities, and potential applications within high-throughput screening. My searches are becoming quite focused, and I anticipate a strong initial dataset for analysis very soon.
Designing the Application Note
I'm now diving into the design of the application note. I am structuring the information from my Google searches. I plan to start with an introduction covering the compound's significance and HTS potential. Next, I will design a detailed, step-by-step experimental section. It will contain assay details, and I will also include protocols for counter-screens and toxicity assays.
Refining Search Strategies
I am now refining my search strategies to gather information about the compound. My goal is to find established HTS assay protocols, focusing on assay principles and crucial parameters. I'm also looking for the compound's mechanism of action, cellular targets, and potential liabilities, like cytotoxicity and off-target effects. I am also searching for standard protocols for counter-screens and toxicity assays to identify any potential drawbacks of using this compound in assays.
Beginning Data Collection
I've just started gathering data on 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile. My initial search yielded basic information from PubChem, like its structure, formula, and some properties. I've noted that it's a heterocyclic building block, important as an intermediate.
Linking General to Specific
I'm now integrating the general HTS principles with the specifics of the dihydropyridine derivative. I've noted the lack of direct HTS use and specific biological targets for this molecule. My next step will be to explore the activity of similar dihydropyridine derivatives. This should help me suggest a potential target class and a relevant HTS assay. I will also incorporate information on confirmatory and cytotoxicity assays.
Analyzing Potential Targets
I've gathered more details about the compound, including its role as a heterocyclic building block, specifically in nicotinic receptor modulators, and its promise for analog synthesis in drug discovery. Although I haven't found direct HTS data, I'm now integrating this information with general HTS principles. I am currently focusing on the biological activity of related dihydropyridine derivatives to infer a possible target class for the compound, allowing me to start brainstorming a relevant HTS assay. I will include information on confirmatory and cytotoxicity assays.
Exploring Chemical Potential
I've made significant progress! The second round of searches yielded crucial data. I now have evidence of cytotoxic and antimicrobial activities in 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives. Furthermore, the compound of interest is explicitly mentioned as an intermediate for nicotinic receptor modulators, which is a key lead for designing.
Synthesizing HTS Application Note
I'm structuring the application note, starting with the compound's background and potential as an HTS probe, especially given its role as an intermediate for nicotinic receptor modulators. I'll propose a hypothetical primary screen, potentially targeting nAChRs. This will be followed by secondary assays to validate hits and cytotoxicity assays to eliminate toxic compounds.
Drafting the Application Note
I've been gathering some great details. Recent findings reveal promising cytotoxic and antimicrobial activities in derivatives, and this specific compound is also an intermediate for nicotinic receptor modulators. I now have relevant HTS assays including membrane potential, luciferase reporter, and fluorescence polarization protocols. Cytotoxicity assays and Z'-factor data are also ready. I'm structuring a compelling application note, outlining an HTS approach, from compound background and screening, all the way to validation.
Application Notes and Protocols for 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Versatile Scaffold
The pyridinone core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of biologically active compounds. Within this class, 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile emerges as a compound of significant interest. Its unique substitution pattern suggests potential for modulation of key biological targets, positioning it as a valuable starting point for the development of novel therapeutics. While extensive research has been conducted on the broader 2-oxo-pyridine-3-carbonitrile family, this guide will focus on the specific applications and experimental considerations for the 6-methyl-4-propyl derivative. This document serves as a comprehensive resource for researchers looking to explore the therapeutic potential of this intriguing molecule, providing not just protocols, but the scientific rationale behind them.
Overview of the 2-Oxo-dihydropyridine-3-carbonitrile Scaffold
The 2-oxo-dihydropyridine-3-carbonitrile scaffold is a versatile heterocyclic motif known for its diverse pharmacological activities. This structural framework is present in various approved drugs and clinical candidates, highlighting its importance in drug discovery. The inherent chemical reactivity of the cyanopyridine moiety, coupled with the 2-pyridone core, allows for extensive chemical modifications, making it an ideal template for generating libraries of compounds for biological screening.
Derivatives of this scaffold have demonstrated a broad spectrum of biological effects, including:
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of 2-oxo-pyridine-3-carbonitrile derivatives against various cancer cell lines.[1][2][3] Mechanisms of action often involve the inhibition of key kinases, such as PIM-1, which are crucial for cancer cell survival and proliferation.
-
Kinase Inhibition: The scaffold has been successfully employed to develop potent inhibitors of various kinases, including p38 MAP kinase and phosphodiesterase 3 (PDE3). This highlights its potential in treating inflammatory diseases and cardiovascular conditions.
-
Antimicrobial Properties: Certain derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Specifically, this compound is proposed as a key intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators.[4] This suggests its potential utility in developing treatments for neurological and psychiatric disorders, such as cognitive deficits and neuropathic pain, where nAChRs play a crucial role.[5]
Synthesis of this compound and its Analogs
The synthesis of 2-oxo-dihydropyridine-3-carbonitrile derivatives can be achieved through various multi-component reactions. A common and efficient method involves the condensation of a β-ketoester or a related active methylene compound with an enaminone and a source of ammonia. The following protocol is a representative example for the synthesis of the general scaffold, which can be adapted for the specific synthesis of this compound.
Protocol 1: General Synthesis of 4-Alkyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles
This protocol is based on the well-established Guareschi-Thorpe condensation.
Rationale: This one-pot reaction is highly efficient for constructing the polysubstituted pyridine ring. The reaction proceeds through a series of condensation, cyclization, and aromatization steps, driven by the reactivity of the starting materials under basic conditions.
Materials:
-
Ethyl 2-cyanoacetate
-
Heptan-2-one (for the 4-propyl analog)
-
Acetone (for the 4-methyl analog as a comparative example)
-
Ammonium acetate
-
Ethanol
-
Glacial acetic acid
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To a 250 mL round-bottom flask, add ethyl 2-cyanoacetate (1 equivalent), the appropriate ketone (heptan-2-one for the 4-propyl derivative; 1.2 equivalents), and ammonium acetate (8 equivalents).
-
Add ethanol as the solvent (approximately 2-3 mL per gram of ethyl 2-cyanoacetate).
-
Heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Acidify the mixture with glacial acetic acid to a pH of approximately 5-6 to facilitate precipitation.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product in a desiccator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by silica gel column chromatography to obtain the pure this compound.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Note: The specific reaction conditions, such as temperature and reaction time, may need to be optimized for the synthesis of the 4-propyl derivative.
Caption: Workflow for the nAChR radioligand binding assay.
Application in Neuropathic Pain Research
Neuropathic pain is a chronic pain state caused by a lesion or disease of the somatosensory nervous system. [6]It is often debilitating and poorly managed by existing analgesics. nAChRs, particularly the α4β2 and α7 subtypes, are expressed in key areas of the pain pathway and have been identified as promising targets for the development of new analgesics. [5]
Protocol 3: In Vitro Model of Neuronal Hyperexcitability for Neuropathic Pain Screening
This protocol describes a cell-based assay to assess the ability of a compound to modulate neuronal hyperexcitability, a hallmark of neuropathic pain. [7][8][9] Rationale: This assay uses a neuronal cell line (e.g., SH-SY5Y or dorsal root ganglion primary neurons) and an inflammatory agent to induce a state of hyperexcitability. The ability of a test compound to reverse this hyperexcitability can be indicative of its potential as an analgesic for neuropathic pain.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, differentiated with retinoic acid and BDNF).
-
Cell culture medium and supplements.
-
Inflammatory agent (e.g., a cocktail of pro-inflammatory cytokines such as TNF-α and IL-1β, or capsaicin).
-
Test compound: this compound or its derivatives.
-
Calcium imaging reagents (e.g., a calcium-sensitive fluorescent dye like Fura-2 AM or Fluo-4 AM).
-
Fluorescence microscope or a plate reader with fluorescence capabilities.
-
Positive control (e.g., a known analgesic like gabapentin).
Procedure:
-
Culture the neuronal cells in a suitable format (e.g., 96-well plates).
-
Differentiate the cells to a mature neuronal phenotype if necessary.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Establish a baseline fluorescence reading.
-
Induce hyperexcitability by adding the inflammatory agent and record the change in intracellular calcium levels.
-
In separate wells, pre-incubate the cells with various concentrations of the test compound before adding the inflammatory agent.
-
Record the change in intracellular calcium levels in the presence of the test compound.
-
Analyze the data to determine the ability of the test compound to reduce the inflammatory agent-induced calcium influx, which is a measure of its ability to dampen neuronal hyperexcitability.
-
Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal inhibitory effect).
Caption: Workflow for an in vitro neuropathic pain screening assay.
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for this compound is not extensively available, general principles for the 2-oxo-dihydropyridine-3-carbonitrile scaffold can be inferred from the literature.
| Position | Substitution | Potential Impact on Activity |
| N1 | Hydrogen or small alkyl groups | Can influence metabolic stability and receptor interaction. |
| C3 | Cyano group | Essential for the reported biological activities of this scaffold. |
| C4 | Alkyl or aryl groups | The nature and size of this substituent can significantly affect potency and selectivity. The propyl group in the target compound suggests a balance between lipophilicity and steric bulk. |
| C5 | Hydrogen | Substitution at this position is less common but could be explored to fine-tune activity. |
| C6 | Methyl group | May contribute to favorable interactions within the binding pocket of the target receptor. |
Future Directions for SAR Studies:
-
Varying the 4-alkyl chain length: Synthesizing analogs with different alkyl chains at the C4 position (e.g., ethyl, butyl, isopropyl) would provide valuable information on the optimal size and lipophilicity for receptor binding.
-
Introducing functional groups on the 4-propyl chain: The addition of polar groups could improve solubility and introduce new hydrogen bonding interactions.
-
Modification of the N1 position: N-alkylation or N-arylation can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.
Broader Applications in Medicinal Chemistry
Beyond its potential as a nAChR modulator, the 2-oxo-dihydropyridine-3-carbonitrile scaffold has been explored for other therapeutic applications. Researchers working with this compound should be aware of these possibilities:
-
Oncology: Given the known anticancer activity of related compounds, it would be prudent to screen this molecule and its derivatives against a panel of cancer cell lines. Assays for kinase inhibition (e.g., PIM-1) would also be relevant.
-
Anti-inflammatory and Cardiovascular Diseases: The potential for PDE3 inhibition suggests that this scaffold could be explored for the treatment of inflammatory conditions and heart failure.
Conclusion and Future Perspectives
This compound represents a promising starting point for the development of novel therapeutics, particularly in the area of neurological disorders. Its structural features suggest a favorable profile for interacting with nicotinic acetylcholine receptors, making it a valuable tool for researchers in this field. The protocols and insights provided in this guide are intended to facilitate the exploration of this compound's medicinal chemistry potential. While the direct biological data for this specific molecule is still emerging, the wealth of information on the broader 2-oxo-dihydropyridine-3-carbonitrile class provides a strong foundation for future research. It is through systematic synthesis, biological evaluation, and structure-activity relationship studies that the full therapeutic potential of this versatile scaffold will be unlocked.
References
- Exploring the possibilities of using in vitro model for neuropathic pain studies. (2022). [Source details to be added based on the actual source if available]
- Neuropathic Pain In-Vitro Model. [Source details to be added based on the actual source if available]
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This compound - MySkinRecipes. [Link]
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Development of an in vitro model of 'pain' - NC3Rs. [Link]
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In vitro models for neuropathic pain phenotypic screening in brain therapeutics. (2024). Pharmacological Research, 202, 107111. [Link]
- α7 nicotinic acetylcholine receptor modulators and uses thereof-III - Google P
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Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). (2012). Expert Opinion on Therapeutic Patents, 22(4), 395-413. [Link]
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Positive Allosteric Modulators of Nicotinic Acetylcholine Receptor. (2013). ACS Medicinal Chemistry Letters, 4(4), 423-424. [Link]
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Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. (2023). ACS Medicinal Chemistry Letters, 14(5), 701-702. [Link]
- Pyridinyl oxadiazole compounds and their use as nicotinic acetylcholine receptor modulators - Google P
-
Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile - ResearchGate. [Link]
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Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. (2005). Chemistry of Heterocyclic Compounds, 41(12), 1599-1600. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021). ACS Omega, 6(10), 7147-7156. [Link]
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Synthesis and Structure-Activity Relationships of Pyridine-Modified Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a Potent Nicotinic Acetylcholine Receptor Agonist. (1998). Bioorganic & Medicinal Chemistry Letters, 8(3), 249-254. [Link]
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One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). RSC Advances, 12(38), 24855-24866. [Link]
-
Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1856-1864. [Link]
-
Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2022). European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyridol[1,2,3-de]-b[7][8]enzothiazine-6-carboxylic acid. (1994). Molecular Pharmacology, 45(3), 576-582. [Link]
- Synthesis of 4-Methyl-2-oxo-6-arylamino-2 H -pyran-3-carbonitrile Derivatives. (2024). [Source details to be added based on the actual source if available]
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Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. (2000). Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(6), 3291. [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[4][7]enzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). Molecules, 27(4), 1269. [Link]
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). Pharmaceuticals, 16(6), 799. [Link]
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Structure/activity relationships of M2 muscarinic allosteric modulators. (2003). Receptors and Channels, 9(4), 229-240. [Link]
-
Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562. (2013). Bioinorganic Chemistry and Applications, 2013, 670357. [Link]
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A Multi-Tiered Strategy for Characterizing the Bioactivity of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile Using Cell-Based Assays
An Application Note and Protocol Guide
Introduction
6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that, like other dihydropyridine derivatives, presents a scaffold of interest for medicinal chemistry and drug discovery.[1] While some derivatives have been explored for activities ranging from anticancer to neurological modulation, the specific biological profile of this molecule remains to be fully characterized.[2][3] This guide provides a comprehensive, multi-tiered framework for researchers to systematically investigate the cellular activity of this compound. Cell-based assays are critical in early-stage drug discovery, offering a physiologically relevant environment to assess a compound's efficacy and mechanism of action.[4][5]
Our approach begins with broad-spectrum assays to determine general cytotoxicity and impact on cell viability, followed by more focused assays to elucidate the specific mechanism of action, such as apoptosis. Finally, we detail advanced methods for confirming direct target protein engagement and for dissecting the compound's influence on key cellular signaling pathways. This structured workflow is designed to build a robust biological activity profile, guiding further development and optimization.
Tier 1: Foundational Analysis - Cell Viability and Cytotoxicity
Expert Rationale: The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This foundational data establishes the concentration range for all subsequent, more complex mechanistic studies. We will utilize two distinct but complementary assays: the MTT assay, which measures metabolic activity, and an ATP-based assay, which quantifies the levels of adenosine triphosphate (ATP) as a direct indicator of viable, metabolically active cells.[6][7] Using more than one viability assay provides a more reliable and comprehensive initial assessment.[7]
Workflow for Foundational Viability Screening
Caption: General workflow for cell viability and cytotoxicity screening.
Protocol 1.1: MTT Cell Viability Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form a purple formazan product.[8][9] The intensity of the color is proportional to the number of metabolically active cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution series of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and medium-only controls for background subtraction.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]
-
Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[6]
-
Reading: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.[9]
Protocol 1.2: ATP-Based Luminescence Assay
This assay quantifies ATP, the principal energy currency in cells. Upon cell lysis, a luciferase enzyme utilizes ATP to generate a luminescent signal that is directly proportional to the number of viable cells.[6] This method is generally faster and more sensitive than tetrazolium assays.
Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol. Use a white, opaque-walled 96-well plate suitable for luminescence measurements.
-
Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes. This ensures uniform temperature across the plate, which is critical for consistent enzyme kinetics.[6]
-
Reagent Addition: Add a volume of a commercial ATP detection reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in the well (e.g., 100 µL).[6]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Reading: Measure luminescence using a microplate reader.
Data Presentation: Hypothetical Viability Results
| Cell Line | Assay Type | Incubation Time | IC₅₀ (µM) |
| A549 | MTT | 48 hours | 25.4 |
| A549 | ATP-based | 48 hours | 21.8 |
| MCF-7 | MTT | 48 hours | 15.7 |
| MCF-7 | ATP-based | 48 hours | 12.9 |
| HEK293 | ATP-based | 48 hours | > 100 |
Tier 2: Mechanistic Insight - Apoptosis Induction
Expert Rationale: If the compound reduces cell viability, the next critical question is how it kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[10][11] A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[12][13] A homogeneous, luminescence-based caspase-3/7 activity assay is a highly sensitive and high-throughput-compatible method to determine if the compound induces apoptosis.[12]
Simplified Apoptosis Pathway
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Application Notes & Protocols: A Framework for Studying the Effects of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile in Animal Models
Abstract: This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of animal models to investigate the physiological and toxicological effects of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile. As this is a novel compound, this guide establishes a scientifically rigorous approach extrapolated from the well-characterized 1,4-dihydropyridine (DHP) class of molecules. The protocols herein are designed to be self-validating, offering field-proven insights into experimental design, model selection, in vivo and ex vivo analyses, and data interpretation.
Introduction and Scientific Rationale
The compound this compound belongs to the dihydropyridine (DHP) chemical class. DHPs are pharmacologically significant molecules, most notably recognized as L-type calcium channel blockers.[1][2][3] These channels are pivotal in regulating calcium influx into cells, particularly in vascular smooth muscle and cardiac myocytes.[2] By blocking these channels, classical DHPs induce vasodilation, leading to a reduction in blood pressure, making them frontline treatments for hypertension and angina.[1][3][4]
Given the structural similarity of this compound to known L-type calcium channel antagonists, it is logical to hypothesize that its primary effects will be cardiovascular in nature. However, DHPs can also exert effects on L-type calcium channels in the central nervous system (CNS), influencing neuronal firing and gene expression, which are implicated in processes like learning, memory, and various neuropsychiatric conditions.[5][6] Therefore, a thorough investigation must consider both cardiovascular and potential neurological endpoints.
The use of animal models is indispensable for characterizing the in vivo effects of a novel chemical entity.[7][8] Rodent models, in particular, offer a foundational platform due to their genetic similarity to humans, well-understood physiology, and the availability of disease-specific strains.[7] This guide will focus on leveraging these models to build a comprehensive pharmacological and toxicological profile of the target compound.
Strategic Selection of Animal Models
The choice of animal model is critical and must align with the scientific questions being asked. For a compound with presumed cardiovascular effects, both normotensive and hypertensive models are essential to understand its action in both healthy and disease states.
| Animal Model | Strain | Primary Rationale | Key Characteristics | Vendor Examples |
| Hypertensive Rat | Spontaneously Hypertensive Rat (SHR) | Gold standard for studying essential hypertension.[9][10] Allows for efficacy testing of antihypertensive compounds. | Genetically inherited hypertension develops at 7-15 weeks.[10] Exhibits cardiovascular remodeling similar to human hypertension.[11] Also used as a model for ADHD.[9][10] | Charles River (SHR/NCrl)[12], Inotiv[10] |
| Normotensive Rat | Wistar-Kyoto (WKY) | Genetically appropriate control for the SHR strain.[13] Essential for determining if the compound's effects are specific to the hypertensive state. | Normotensive, allowing for baseline cardiovascular assessment and safety pharmacology. | Charles River, Inotiv |
| Normotensive Mouse | C57BL/6 | Widely used for general toxicology and pharmacology.[14] Suitable for initial dose-ranging studies and assessing broad physiological effects. | Well-characterized genome and physiology. Extensive historical control data available. | The Jackson Laboratory, Charles River |
Causality Behind Model Selection: The Spontaneously Hypertensive Rat (SHR) is the cornerstone of this proposed research. Developed in the 1960s, it is the most studied model of genetic hypertension.[9][11] Its pathophysiology, involving the kidney and central neurohormonal mechanisms, provides a clinically relevant context to test a potential antihypertensive DHP.[9][13] Using the corresponding Wistar-Kyoto (WKY) rat as a normotensive control allows for the crucial differentiation between a general blood pressure-lowering effect and a specific antihypertensive action.[13] The C57BL/6 mouse is included for initial tolerability and dose-finding studies due to its smaller size, cost-effectiveness, and robust nature.
In Vivo Experimental Design & Protocols
A phased approach is recommended, starting with acute dose-ranging and tolerability studies before moving to more complex efficacy and chronic studies.
Experimental Workflow Overview
The following diagram illustrates the general workflow for an in vivo study.
Caption: A generalized workflow for in vivo pharmacological studies.
Protocol: Dose Formulation and Administration
The physical-chemical properties of the compound will dictate the appropriate vehicle and route of administration.
Objective: To prepare and administer the test compound accurately and safely.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 5% DMSO in corn oil, 0.5% methylcellulose)
-
Appropriate gavage needles or syringes with needles (23-25G for rats, 25-27G for mice)[15]
-
Vortex mixer and/or sonicator
Protocol Steps:
-
Vehicle Selection: Conduct solubility tests to determine an appropriate, inert vehicle. The ideal vehicle should be non-toxic and not interfere with the compound's absorption or biological activity.[15]
-
Formulation: Accurately weigh the compound and suspend or dissolve it in the chosen vehicle to achieve the desired stock concentration. Use a vortex mixer or sonicator to ensure a homogenous mixture, especially for suspensions.
-
Route of Administration:
-
Oral (PO): Oral gavage is preferred for precise dosing.[15][16] Maximum gavage volumes should not exceed 5 ml/kg for rats and 10 ml/kg for mice.[17]
-
Intraperitoneal (IP): A common route for rapid absorption. Injections should be made into the lower abdominal quadrant, alternating sides for repeated dosing.[18]
-
Intravenous (IV): Typically via the lateral tail vein in rodents. This route provides immediate systemic exposure but requires significant technical skill.[16][19]
-
-
Dosing: Administer the calculated volume based on the most recent body weight of each animal. Ensure proper restraint to minimize stress and prevent injury.[15]
Protocol: In Vivo Blood Pressure Measurement
Measuring blood pressure is the primary efficacy endpoint for a putative antihypertensive agent.
Objective: To accurately measure systolic and diastolic blood pressure and heart rate in conscious rodents.
Methods:
-
Non-Invasive (Tail-Cuff Plethysmography):
-
Principle: An inflatable cuff occludes blood flow in the tail, and a sensor detects the return of flow as the cuff is deflated. This is a high-throughput method suitable for screening.[20]
-
Protocol:
-
Acclimatize animals to the restraint device for several days prior to measurement to reduce stress-induced hypertension.[21]
-
Place the rat or mouse in a restrainer on a warmed platform to promote vasodilation in the tail.
-
Fit the occlusion cuff and sensor over the base of the tail.
-
Initiate the automated measurement cycle. The system will inflate and then slowly deflate the cuff, recording the pressure at which blood flow returns (systolic) and when flow becomes non-pulsatile (diastolic).
-
Record an average of at least 10-15 measurements per session for each animal.[21]
-
-
-
Invasive (Radiotelemetry - Gold Standard):
-
Principle: A small transmitter is surgically implanted into the abdominal aorta of the animal, allowing for continuous, 24/7 monitoring of blood pressure, heart rate, and activity in a freely moving, unstressed state.[22]
-
Protocol:
-
Under sterile surgical conditions and appropriate anesthesia, implant the telemetry device according to the manufacturer's protocol. The catheter is typically inserted into the descending aorta.
-
Allow a post-operative recovery period of at least 7-10 days.
-
House animals individually in cages placed on top of receiver platforms.
-
Record data continuously. This allows for the assessment of circadian variations and the true effect of the compound, free from restraint or handling stress.
-
-
Ex Vivo and Post-Mortem Analyses
After the in vivo phase, tissues should be collected to investigate the mechanism of action and assess for potential organ toxicity.
Protocol: Ex Vivo Assessment of Vascular Function (Wire Myography)
This technique directly measures the contractile and relaxant properties of isolated blood vessels.
Objective: To determine if the compound causes direct vasodilation and to probe its mechanism (e.g., endothelium-dependent vs. independent).
Materials:
-
Isolated thoracic aorta or mesenteric arteries from euthanized animals.
-
Myograph system with a heated, oxygenated physiological salt solution (PSS) buffer.
-
Vasoconstrictors (e.g., Phenylephrine, KCl).
-
Endothelium-dependent vasodilator (e.g., Acetylcholine).
-
Endothelium-independent vasodilator (e.g., Sodium Nitroprusside).[23]
Protocol Steps:
-
Vessel Isolation: Carefully dissect segments of the thoracic aorta or mesenteric artery (approx. 2 mm in length) and mount them on the myograph jaws in a chamber containing oxygenated PSS at 37°C.[24]
-
Normalization: Stretch the vessel segments to their optimal resting tension to ensure a maximal and reproducible contractile response.
-
Viability Check: Induce contraction with a high-potassium chloride (KCl) solution to confirm vessel viability. Test for endothelial integrity by pre-constricting the vessel with phenylephrine and then inducing relaxation with acetylcholine.
-
Concentration-Response Curve:
-
Pre-constrict the viable vessel segments with phenylephrine.
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.
-
Record the resulting relaxation at each concentration to generate a dose-response curve.
-
-
Data Analysis: Express relaxation as a percentage of the pre-constriction tone. Calculate the EC50 (the concentration causing 50% of the maximal response) to determine the compound's potency.
Toxicological Assessment
A preliminary toxicological screen is vital for any new compound.
-
Histopathology: Collect major organs (liver, kidney, heart, lung, brain) at necropsy. Fix them in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, or necrosis.
-
Clinical Chemistry: Analyze terminal blood samples (serum or plasma) for markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).
Mechanistic Insights: Signaling Pathways
The presumed mechanism of action for a DHP is the blockade of L-type calcium channels. This prevents the influx of extracellular Ca2+, which is a critical step in the excitation-contraction coupling of vascular smooth muscle.
Caption: The signaling cascade of vascular smooth muscle contraction and the inhibitory point for DHPs.
This pathway illustrates how a DHP, by blocking the L-type calcium channel, prevents the rise in intracellular calcium necessary for activating Myosin Light Chain Kinase.[25] Without this activation, myosin is not phosphorylated, actin-myosin cross-bridging cannot occur, and the result is vasodilation.[3]
Conclusion and Future Directions
This document outlines a foundational strategy for the preclinical evaluation of this compound. By employing a combination of hypertensive and normotensive rodent models, researchers can effectively assess the compound's antihypertensive efficacy, safety profile, and mechanism of action. The protocols for in vivo blood pressure monitoring and ex vivo vascular function analysis provide a robust framework for generating reliable and reproducible data. Future studies should expand upon these findings to include pharmacokinetic/pharmacodynamic (PK/PD) modeling, chronic toxicology studies, and investigation into potential off-target effects, particularly within the central nervous system.
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Application Note: Formulation Strategies for In Vivo Administration of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the formulation of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile for in vivo studies. The primary challenge in the preclinical evaluation of this compound is its low aqueous solubility, which can lead to poor and variable bioavailability, hindering the accurate assessment of its pharmacological and toxicological profile.[1][2] This guide outlines a systematic approach to formulation development, beginning with an analysis of the compound's physicochemical properties. It provides two detailed, step-by-step protocols for preparing both a solution-based formulation using a co-solvent/surfactant system and a stable amorphous suspension. The rationale behind excipient selection, quality control procedures for validation, and troubleshooting common formulation issues are discussed in depth to ensure the development of a robust and reproducible dosing vehicle suitable for reliable in vivo evaluation.
Introduction: The Formulation Challenge
This compound is a heterocyclic building block used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting nicotinic receptors for potential neurological applications.[3] The progression of such promising compounds from in vitro discovery to in vivo efficacy and safety studies is a critical step in drug development. However, the physicochemical properties of the compound present a significant hurdle. Its characteristically low solubility in water necessitates a carefully designed formulation to achieve adequate systemic exposure in animal models.[4]
Administering a poorly formulated, crystalline substance can result in dissolution rate-limited absorption, leading to an underestimation of the compound's intrinsic potency and potential toxicity.[2][5] Therefore, developing a formulation that enhances solubility and ensures consistent bioavailability is paramount. This application note serves as a practical guide to navigate these challenges, offering field-proven protocols and the scientific reasoning behind them.
Physicochemical Characterization Summary
A thorough understanding of the Active Pharmaceutical Ingredient (API) is the foundation of any successful formulation strategy. The key properties of this compound are summarized below.
| Property | Value / Description | Source(s) |
| Chemical Formula | C₁₀H₁₂N₂O | [3][6] |
| Molecular Weight | 176.22 g/mol | [3][4] |
| CAS Number | 16232-40-9 | [3][6] |
| Appearance | White to off-white solid | [4] |
| Aqueous Solubility | Low | [4] |
| Organic Solubility | Soluble in solvents such as ethanol and dichloromethane | [4] |
| Predicted XLogP3 | 1.4 | [6] |
| Storage Conditions | 2-8°C, sealed, dry, away from heat and strong oxidizers | [3][4] |
-
Expert Insight: The low aqueous solubility and predicted XLogP3 of 1.4 classify this compound as likely belonging to the Biopharmaceutics Classification System (BCS) Class II or IV, for which oral absorption is typically limited by the dissolution rate.[5] This strongly indicates that solubility-enhancement techniques are not just beneficial, but necessary for meaningful in vivo studies.
Pre-formulation Considerations & Strategy Selection
The choice of formulation strategy depends on several factors, including the intended route of administration, the required dose level, the duration of the study, and the available toxicological data on potential excipients. The workflow below outlines a logical decision-making process for selecting an appropriate formulation path.
Caption: Formulation strategy selection workflow.
Formulation Protocols
The following protocols provide step-by-step methodologies for two common and effective formulation approaches for poorly soluble compounds.
Protocol 1: Co-solvent/Surfactant System for Oral or IV Administration
This approach aims to fully dissolve the compound in a biocompatible vehicle system. It is often the preferred method for early-stage pharmacokinetic (PK) and efficacy studies due to its ability to provide uniform dosing and maximize absorption.
-
Expertise & Experience: The selection of excipients is critical. A co-solvent like Polyethylene Glycol 400 (PEG 400) is used to dissolve the lipophilic API.[7] A surfactant, such as Tween® 80 or Kolliphor® HS 15, is included to improve wettability and prevent precipitation of the drug upon dilution with aqueous physiological fluids in the gut or bloodstream.[2] This combination creates a robust system that maintains the drug in a solubilized state.
Materials:
-
This compound (API)
-
Polyethylene Glycol 400 (PEG 400)
-
Tween® 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile glass vials
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Analytical balance
Exemplary Formulation Composition:
| Component | Function | Example Concentration (% w/v) |
| API | Active Pharmaceutical Ingredient | 1% (10 mg/mL) |
| PEG 400 | Primary Solvent / Co-solvent | 40% |
| Tween® 80 | Surfactant / Solubilizer | 10% |
| Saline (0.9% NaCl) | Aqueous Vehicle / Diluent | 49% (q.s. to 100%) |
Step-by-Step Methodology:
-
Vehicle Preparation: In a sterile glass vial, add 40% of the final volume as PEG 400.
-
Add 10% of the final volume as Tween® 80 to the same vial.
-
Mix thoroughly using a magnetic stirrer until a homogenous, clear solution is formed. This is your stock vehicle.
-
API Solubilization: Weigh the required amount of API accurately.
-
Slowly add the API to the stock vehicle while stirring continuously. Gentle warming (30-40°C) may be applied to facilitate dissolution, but stability must be confirmed.
-
Continue stirring until the API is completely dissolved and the solution is clear. A visual inspection against a light and dark background is crucial to ensure no particulates are present.
-
Final Dilution: Slowly add the aqueous component (Saline or D5W) to the API-vehicle mixture dropwise while stirring. Continue to stir for at least 15-30 minutes.
-
Final Quality Check: Perform the required QC tests as described in Section 5.0. The final formulation should be a clear, particle-free solution. Store at 2-8°C and protect from light.
Caption: Experimental workflow for co-solvent formulation.
Protocol 2: Amorphous Suspension for Oral Gavage
When the required dose is too high to be dissolved in a reasonable volume for a solution, a suspension is the next logical choice. The goal is to create a homogenous dispersion of fine, amorphous API particles in a liquid vehicle.
-
Expertise & Experience: The key to a successful suspension is preventing the aggregation and settling of drug particles. A wetting agent (like Tween® 80) is used to reduce the surface tension between the solid API and the liquid vehicle, ensuring uniform dispersion. A suspending agent (like Hydroxypropyl Methylcellulose - HPMC, or Carboxymethylcellulose - CMC) is used to increase the viscosity of the vehicle, which slows down particle sedimentation and ensures dose uniformity upon administration.[8][9]
Materials:
-
This compound (API)
-
Wetting Agent (e.g., 0.1% Tween® 80 solution)
-
Suspending Vehicle (e.g., 0.5% HPMC in purified water)
-
Mortar and pestle
-
Homogenizer (optional, but recommended)
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bars
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare the 0.5% HPMC solution by slowly sprinkling the HPMC powder into vigorously stirring purified water to avoid clumping. Allow it to hydrate fully (this may take several hours or require heating, depending on the HPMC grade). Let it cool to room temperature.
-
API Preparation: Weigh the required amount of API. If starting with larger crystals, gently triturate the API in a mortar and pestle to reduce particle size.
-
Wetting the API: Place the API powder in the mortar. Add a small volume of the wetting agent (0.1% Tween® 80 solution), just enough to form a thick, smooth paste. This step is critical to ensure the hydrophobic powder is properly wetted before being introduced to the bulk vehicle.
-
Forming the Suspension: Gradually add the suspending vehicle (0.5% HPMC) to the paste in the mortar while continuously mixing.
-
Homogenization: Transfer the mixture to a beaker. Use a magnetic stirrer to mix the suspension for at least 30-60 minutes to ensure homogeneity. For optimal results, use of a high-shear homogenizer for a short period can significantly improve the uniformity of the particle size distribution.
-
Final Quality Check: Perform the required QC tests as described in Section 5.0. The final formulation should be a uniform, opaque suspension that does not settle rapidly. It should be easily re-suspended with gentle shaking. Store at 2-8°C.
Quality Control & Validation
-
Trustworthiness: A formulation is only as good as its validation. Before administration, every batch of the formulation must be subjected to a set of quality control tests to ensure its safety, stability, and performance. This makes the protocol a self-validating system.
| QC Test | Acceptance Criteria | Rationale |
| Visual Appearance | Solution: Clear, free of particulates. Suspension: Uniform, opaque, no large aggregates. | Ensures complete dissolution (for solutions) or proper dispersion (for suspensions) and detects signs of precipitation or contamination. |
| pH Measurement | Within a pre-defined range (e.g., 6.0-7.5) | Ensures the formulation is physiologically compatible and that the API is stable (pH can affect solubility and degradation). |
| Concentration Verification (HPLC) | 90% - 110% of the target concentration | Confirms accurate preparation and dosing, which is critical for the integrity of the in vivo study results. |
| Re-suspendability (for suspensions) | Easily re-suspended to a uniform state with gentle inversion | Ensures that a uniform dose can be withdrawn from the container throughout the dosing period. |
| Particle Size Analysis (optional) | Consistent particle size distribution | For suspensions, this can help ensure consistent dissolution and absorption profiles between batches. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Solution | - Exceeded solubility limit - Improper ratio of co-solvent to aqueous phase - Temperature change | - Reduce the API concentration. - Increase the percentage of co-solvent/surfactant. - Re-evaluate stability at different temperatures. |
| High Viscosity | - Concentration of suspending agent is too high | - Reduce the concentration of HPMC or CMC. - Select a lower viscosity grade of the polymer. |
| Poor Re-suspendability | - Inadequate wetting of API - Particle aggregation (caking) | - Ensure the API is thoroughly wetted into a paste before adding the bulk vehicle. - Consider adding a flocculating agent or an anti-caking agent like colloidal silicon dioxide.[7] |
| Phase Separation | - Immiscible components - Instability of emulsion/suspension | - Re-evaluate excipient compatibility. - Increase the concentration of surfactant or suspending agent. |
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation to overcome its inherent poor aqueous solubility. The choice between a co-solvent solution and a micronized suspension should be guided by the required dose and the specific objectives of the preclinical study. By following the detailed protocols and implementing the rigorous quality control measures outlined in this guide, researchers can prepare robust, reliable, and reproducible formulations. This systematic approach will ensure consistent drug exposure, leading to more accurate and translatable data in the assessment of this compound's therapeutic potential.
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This compound. PubChem, National Center for Biotechnology Information. [Link]
- The Selection of Excipients for Oral Solid Dosage Forms.
- 6-Hydroxy-4-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile.
- 6-Methyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carbonitrile. Nanjing Finechem Holding Co.,Limited.
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The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, PMC, NIH. [Link]
- Excipients used in the Formul
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Excipients for Formulation Success. Pharmaceutical Technology. [Link]
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Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors. Journal of Medicinal Chemistry, ACS Publications. [Link]
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Excipients That Facilitate Amorphous Drug Stabilization. ResearchGate. [Link]
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Formulation of poorly water-soluble drugs for oral administration. (Source Material, specific title not available). [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
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Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed, NIH. [Link]
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Application Note & Protocols: High-Purity Isolation of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile
Executive Summary: The Critical Role of Purity
6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting neurological pathways and cognitive disorders.[1] The structural integrity and purity of this intermediate are paramount, as even trace impurities can compromise the efficacy, safety, and reproducibility of downstream synthetic steps and biological assays.[2] This guide provides an in-depth analysis and validated protocols for the purification of this compound, designed for researchers and drug development professionals who require material of the highest quality. We will move beyond simple step-by-step instructions to explore the underlying chemical principles that govern the selection and optimization of purification strategies.
Compound Profile and Impurity Landscape
A foundational understanding of the target molecule's properties and the potential contaminants from its synthesis is the first step in devising a robust purification plan.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [1][3][4] |
| Molecular Weight | 176.22 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [3] |
| Predicted Boiling Point | 353.5 ± 35.0 °C | [1] |
| Storage Conditions | 2-8°C, sealed, dry | [1] |
The synthesis of 2-pyridone derivatives often involves the reaction of β-amino enones with active methylene compounds like malononitrile.[5][6] This pathway can introduce a variety of impurities, including:
-
Unreacted Starting Materials: Residual enones or nitriles.
-
Reaction Intermediates: Open-chain species such as dienamides which may not have fully cyclized.[5]
-
Isomeric Byproducts: Structural isomers that may form under certain reaction conditions.
-
Reagents and Catalysts: Acids, bases (e.g., piperidine), or other reagents used to drive the reaction.[5]
Strategic Approach: From Crude Assessment to Final Polish
The choice of purification technique is not arbitrary; it is dictated by the nature and quantity of the impurities present. A preliminary purity assessment is therefore a non-negotiable first step.[2]
Caption: Decision workflow for selecting the appropriate purification method.
Protocol: Preliminary Purity Assessment by Thin Layer Chromatography (TLC)
Causality: TLC provides a rapid, inexpensive snapshot of the crude mixture's complexity. By testing various mobile phases (solvent systems), we can determine the optimal conditions for separation on silica gel, which directly informs the parameters for column chromatography. An ideal solvent system will yield a retention factor (Rƒ) of 0.3-0.4 for the target compound, ensuring it spends sufficient time interacting with the stationary phase for effective separation.
Methodology:
-
Preparation: Prepare several developing chambers with different solvent systems of increasing polarity. Examples are provided in Table 2.
-
Sample Application: Dissolve a small sample (1-2 mg) of the crude product in a few drops of a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Development: Place the spotted TLC plate into a developing chamber. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated components under a UV lamp (254 nm). Circle any visible spots.
-
Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The system that provides the best separation between the main spot and impurities is selected for column chromatography.
Table 2: Example TLC Solvent Systems for Analysis
| Solvent System (v/v) | Polarity | Typical Observation |
| Hexane:Ethyl Acetate (4:1) | Low | Compound may remain at the baseline (low Rƒ). |
| Hexane:Ethyl Acetate (2:1) | Medium | Ideal for achieving an Rƒ of 0.3-0.4. |
| Hexane:Ethyl Acetate (1:1) | Medium-High | Compound may travel too high on the plate (high Rƒ). |
| Ethyl Acetate (100%) | High | All components may run with the solvent front. |
Method 1: Recrystallization for High-Purity Polishing
Principle of Operation: Recrystallization is a technique that leverages differences in solubility. An ideal solvent will dissolve the target compound completely at an elevated temperature but have very low solubility for it at cooler temperatures.[7][8] As the saturated solution cools, the compound's solubility decreases, forcing it to crystallize out in a pure form, while impurities remain dissolved in the solvent (mother liquor).[8] This method is most effective when the crude material is already relatively pure (>90%).
Caption: Step-by-step workflow for the recrystallization protocol.
Experimental Protocol: Recrystallization from Ethanol
Rationale for Solvent Choice: For dihydropyridone derivatives, polar protic solvents like ethanol often provide the required solubility profile—high solubility when hot and low solubility when cold.[2]
Methodology:
-
Dissolution: In a fume hood, place the crude solid into an Erlenmeyer flask equipped with a stir bar. Heat a separate beaker of ethanol on a hot plate. Add the hot ethanol portion-wise to the flask containing the crude product while stirring until the solid is completely dissolved.[2][7] Expert Tip: Use the minimum amount of hot solvent necessary to achieve full dissolution to ensure the solution is saturated, maximizing recovery.
-
Hot Filtration (Optional): If insoluble particulate matter is observed, perform a hot gravity filtration. This must be done quickly with pre-heated glassware (funnel and receiving flask) to prevent the product from crystallizing prematurely.[9]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial as it encourages the formation of large, well-ordered, and thus purer, crystals.[2]
-
Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to further decrease the product's solubility and maximize the yield.[7]
-
Crystal Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel.[2]
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold ethanol to rinse away any residual mother liquor containing impurities.[9]
-
Drying: Transfer the crystals to a watch glass and dry them under vacuum to remove all traces of solvent.[9] Confirm purity via melting point analysis or other analytical techniques.
Method 2: Silica Gel Chromatography for Complex Mixtures
Principle of Operation: When recrystallization is unsuitable due to the complexity of the mixture, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential polarity. Silica gel is a highly polar stationary phase. Non-polar compounds have weak interactions with the silica and are eluted quickly by a non-polar mobile phase. Polar compounds, like our target molecule, interact more strongly with the acidic silanol groups on the silica surface and require a more polar mobile phase to be eluted.[10]
Experimental Protocol: Flash Column Chromatography
Rationale: Flash chromatography uses positive pressure to accelerate the flow of the mobile phase, significantly reducing purification time compared to traditional gravity chromatography while maintaining high resolution.
Methodology:
-
Column Preparation: Select a column of appropriate size for the amount of crude material. Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 4:1). Allow the silica to settle into a uniform bed, then add a thin protective layer of sand on top.[9]
-
Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small portion of silica gel (approximately 1-2 times the mass of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[2] Causality: Dry loading prevents dissolution issues at the top of the column and often leads to sharper bands and better separation compared to wet loading.
-
Elution: Carefully add the mobile phase to the column. Using controlled air pressure, begin eluting the column. Start with the low-polarity solvent system identified during TLC analysis. It is often beneficial to employ a gradient elution, gradually increasing the mobile phase's polarity (e.g., by slowly increasing the percentage of ethyl acetate) to first elute non-polar impurities and then the product.[9]
-
Fraction Collection & Monitoring: Collect the eluate in a series of numbered test tubes or flasks. Spot each fraction (or every few fractions) onto a TLC plate and develop it to track the separation and identify which fractions contain the pure product.[2][9]
-
Product Isolation: Combine all fractions that contain only the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.[2]
Field-Proven Troubleshooting and Optimization
Table 3: Troubleshooting Common Purification Issues
| Issue | Potential Cause | Field-Proven Solution | Source |
| Recrystallization: No crystals form upon cooling. | The solution is not saturated; too much solvent was added. | Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound. If that fails, gently evaporate some solvent to increase concentration and re-cool. | [7] |
| Chromatography: Severe peak tailing on TLC/Column. | The basic nitrogen of the pyridine ring is interacting strongly with acidic silanol groups on the silica surface. | This is a classic issue with pyridine derivatives.[10] Add a small amount (0.1-1%) of a competing base, such as triethylamine (TEA), to the mobile phase. The TEA will preferentially bind to the active silanol sites, allowing your compound to elute with a much-improved peak shape. | [9] |
| Chromatography: Product is not eluting from the column. | The mobile phase is not polar enough to displace the compound from the silica gel. | Gradually and systematically increase the polarity of the eluent. For example, move from a 2:1 Hex:EtOAc mixture to 1:1, then to 100% EtOAc, and if necessary, add a small percentage (1-5%) of methanol. | [9] |
| General: Low recovery of purified product. | Product loss during transfers; premature crystallization during hot filtration; using too much solvent for washing crystals; incomplete elution from the column. | Ensure quantitative transfers. Pre-heat glassware for hot filtration. Use ice-cold solvent for washing and use it sparingly. After chromatography, flush the column with a very polar solvent (e.g., 10% MeOH in DCM) to check if any product remains adsorbed. |
Final Purity Verification and Storage
Following purification, the compound's identity and purity must be rigorously confirmed using standard analytical methods such as NMR, LC-MS, and HPLC.[11] Melting point analysis is also a valuable tool; a sharp melting range that matches literature values indicates high purity.[7]
For long-term stability, the purified this compound should be stored in a tightly sealed container, protected from moisture, in a cool, dry, and well-ventilated environment, ideally at 2-8°C.[1][3]
References
- Technical Support Center: Purification of 3-Amino-5,6-dimethyl-2(1H)-pyridinone. Benchchem.
- Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols. Benchchem.
- 6-Methyl-2-Oxo-4-Propyl-1,2-Dihydro-3-Pyridinecarbonitrile. Methylamine Supplier.
- Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC.
- Technical Support Center: Purification of Pyridin-4-ol Derivatives. Benchchem.
- This compound. MySkinRecipes.
- 6-Hydroxy-4-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile. PubChem, National Center for Biotechnology Information.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- This compound. PubChem, National Center for Biotechnology Information.
- Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate.
- Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science.
- Recrystallization. Professor Dave Explains, YouTube.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the yield of this important heterocyclic compound.
Introduction to the Synthesis
The synthesis of this compound, a substituted 2-pyridone, is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. These compounds are valuable intermediates in medicinal chemistry, often serving as building blocks for various therapeutic agents.[1][2] The most common synthetic routes involve the condensation of active methylene compounds with other reagents to form the dihydropyridine ring.
A prevalent method for synthesizing the core structure of 2-oxo-1,2-dihydropyridine-3-carbonitriles involves the reaction of a β-amino enone with a methylene active nitrile.[3][4] Variations of this approach, including one-pot multi-component reactions, are also employed to improve efficiency.
This guide will focus on a common synthetic pathway and address the potential pitfalls you may encounter, providing scientifically grounded solutions to optimize your experimental outcomes.
Visualizing the Reaction Pathway
To provide a clear overview, the following diagram illustrates a plausible synthetic route for this compound.
Caption: A plausible synthetic pathway for the target molecule.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Product Yield
Question 1: I am getting a very low yield, or no product at all. What are the likely causes?
Answer: Low or no yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
-
Suboptimal Reaction Temperature: The condensation and cyclization steps are sensitive to temperature.
-
Causality: Insufficient heat may prevent the reaction from overcoming the activation energy barrier, while excessive heat can lead to decomposition of reactants or products.
-
Solution: We recommend starting with a moderate temperature, such as refluxing ethanol (around 78 °C), and monitoring the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature or switching to a higher boiling point solvent like n-butanol can be beneficial.
-
-
Incorrect Base or Catalyst: The choice and amount of base are critical for the initial condensation.
-
Causality: A base that is too weak may not effectively deprotonate the active methylene compound, hindering the initial nucleophilic attack. Conversely, a base that is too strong can promote unwanted side reactions.
-
Solution: Piperidine or sodium ethoxide are commonly used bases for this type of reaction. We recommend using a catalytic amount of piperidine (e.g., 0.1 equivalents). If using sodium ethoxide, ensure it is freshly prepared or properly stored to maintain its activity.
-
-
Poor Quality of Reagents: The purity of your starting materials is paramount.
-
Causality: Impurities in the starting materials can interfere with the reaction or lead to the formation of byproducts. For instance, wet solvents can hydrolyze reactants or intermediates.
-
Solution: Ensure all your reagents are of high purity and your solvents are anhydrous. It is good practice to distill solvents before use if their dryness is uncertain.
-
-
Inefficient Mixing: In heterogeneous reactions, proper mixing is crucial for ensuring the reactants come into contact.
-
Causality: If the reaction mixture is not adequately stirred, localized concentrations of reactants can lead to side reactions or incomplete conversion.
-
Solution: Use a magnetic stirrer that is appropriately sized for your reaction flask and ensure a vortex is formed in the reaction mixture. For larger scale reactions, mechanical stirring is recommended.
-
Formation of Multiple Products/Impurities
Question 2: My TLC/LC-MS analysis shows multiple spots, indicating the formation of several byproducts. How can I minimize these?
Answer: The formation of multiple products is often related to side reactions. Here’s how to address this:
-
Side Reactions: The reaction can proceed through different pathways, leading to isomeric products or other impurities.
-
Causality: Studies on similar syntheses have shown the formation of intermediate amides that can cyclize in different ways.[3][5] For example, the reaction of a β-amino enone with malononitrile can lead to different isomers depending on the cyclization step.[3][5]
-
Solution: Controlling the order of addition of reagents can sometimes direct the reaction towards the desired product. Additionally, careful control of the reaction temperature and time is crucial. Running the reaction at a lower temperature for a longer period can sometimes favor the thermodynamically more stable product.
-
-
Oxidation of the Product: The dihydropyridine ring can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods at high temperatures.
-
Causality: The dihydropyridine ring is not aromatic and can be oxidized to the corresponding pyridine, which would be a different compound.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
-
Decomposition: As mentioned earlier, excessive heat or prolonged reaction times can lead to the decomposition of the product.
-
Solution: Monitor the reaction closely by TLC. Once the starting materials are consumed and the product spot is at its maximum intensity, work up the reaction promptly.
-
Purification Challenges
Question 3: I am having difficulty purifying the final product. What are the recommended methods?
Answer: Purifying 2-pyridone derivatives can be challenging due to their polarity and sometimes poor solubility.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids.
-
Causality: The principle of recrystallization relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.
-
Solution: A good starting solvent for recrystallization of 2-pyridones is ethanol or an ethanol/water mixture. The crude product should be dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form crystals. If the product oils out, adding a small amount of a co-solvent in which the product is less soluble can help induce crystallization.
-
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a good alternative.
-
Causality: This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.
-
Solution: A good starting mobile phase for silica gel chromatography would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. The polarity of the mobile phase can be gradually increased to elute the product. A typical starting point could be a 1:1 mixture of hexane and ethyl acetate.
-
-
Product Characterization: It is essential to confirm the identity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of the final product? A1: The product, this compound, is expected to be a solid, likely white or off-white in color.[6]
Q2: What are the recommended storage conditions for the final product? A2: The compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[6] It is also advisable to store it in a tightly sealed container to prevent moisture absorption.[6]
Q3: Can I use a different base for the reaction? A3: Yes, other bases can be used, but their effectiveness may vary. Triethylamine, for example, is a weaker base than piperidine and may require longer reaction times or higher temperatures. Stronger bases like sodium hydride should be used with caution as they can promote side reactions.
Q4: How can I effectively monitor the reaction progress? A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., 1:1 hexane:ethyl acetate) and visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new, more polar product spot will indicate the progress of the reaction.
Q5: Is it necessary to run the reaction under an inert atmosphere? A5: While not always strictly necessary, using an inert atmosphere (nitrogen or argon) is good practice, especially if the reaction is run for a long time at elevated temperatures. It can help to prevent the oxidation of the dihydropyridine product.
Detailed Experimental Protocol (Representative)
Disclaimer: The following protocol is a representative procedure based on the synthesis of structurally similar compounds and should be optimized for your specific laboratory conditions.
Materials:
-
3-Aminocrotononitrile
-
Ethyl 2-propylacetoacetate
-
Piperidine
-
Ethanol (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminocrotononitrile (1.0 eq) and ethyl 2-propylacetoacetate (1.0 eq) in anhydrous ethanol (10 mL per gram of 3-aminocrotononitrile).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir vigorously.
-
Monitor the reaction progress by TLC every hour.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
A precipitate may form upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a precipitate forms.
-
Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the solid in a vacuum oven to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Data Summary Table:
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol [2][6][7] |
| Appearance | White to off-white solid[6] |
| Predicted Boiling Point | 353.5 ± 35.0 °C[2] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: A step-by-step workflow for troubleshooting the synthesis.
References
-
ChemBK. (2024). 16232-40-9. Retrieved from [Link]
- Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(xiii), 23-30.
-
Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 6-Hydroxy-4-Methyl-1-[3-(1-Methylethoxy)Propyl]-2-Oxo-1,2-Dihydropyridine-3-Carbonitrile. Retrieved from [Link]
- Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature.
- Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(xiii), 23-30.
-
Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. ResearchGate. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 6-Methyl-2-Oxo-4-Propyl-1,2-Dihydro-3-Pyridinecarbonitrile. Retrieved from [Link]
-
Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ResearchGate. Retrieved from [Link]
- MDPI. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molbank, 2022(3), M1463.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. Retrieved from [Link]
-
SpectraBase. (n.d.). (+/-)-(S/R)-DIETHYL-2-FORMYL-6-METHYL-4-(THIEN-2'-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2017). Methyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-ACETYL-AMINO-4-METHYL-2-PHENYL-5-PYRIDINE-CARBONITRILE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Technical Support Center: Synthesis of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable pharmaceutical intermediate. We will delve into the identification of common side products, provide troubleshooting strategies for their mitigation, and offer detailed protocols for purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and the crude product is a complex mixture. What are the likely side products?
Low yields and product mixtures in the synthesis of this compound, typically achieved through a Guareschi-Thorpe condensation of ethyl 3-oxohexanoate and cyanoacetamide, can often be attributed to several competing side reactions.
Common Side Products:
-
Incompletely Cyclized Intermediates: The reaction proceeds through a series of intermediates. If the reaction conditions (e.g., temperature, reaction time, catalyst concentration) are not optimal, these intermediates may not fully cyclize to the desired pyridone ring.
-
Self-Condensation of Starting Materials:
-
Cyanoacetamide Dimer: Under basic conditions, cyanoacetamide can undergo self-condensation.
-
Ethyl 3-oxohexanoate Self-Condensation (Claisen-type): The β-keto ester can react with itself, leading to more complex byproducts.
-
-
Hydrolysis of the Nitrile Group: The nitrile group in the target molecule or intermediates can be hydrolyzed to a primary amide or a carboxylic acid, especially if the reaction is run for extended periods or under harsh pH conditions.[1][2][3][4]
-
Decarboxylation of the β-Keto Ester: Ethyl 3-oxohexanoate can undergo decarboxylation, particularly at elevated temperatures, leading to the formation of 2-pentanone.[5][6] This can then participate in other side reactions.
-
Michael Addition Adducts: Incomplete reaction can lead to the isolation of the initial Michael addition product between ethyl 3-oxohexanoate and cyanoacetamide.
-
Isomeric Pyridone: While research on the closely related 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has shown the formation of the 6-methyl isomer to be favored, the potential for the formation of the isomeric 4-methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile should not be entirely dismissed, especially under different reaction conditions.[7]
Q2: I'm observing a persistent impurity with a similar polarity to my product on TLC. How can I identify and remove it?
A common challenge is the presence of the incompletely cyclized Michael adduct or the hydrolyzed amide byproduct, which may have similar polarities to the desired pyridone.
Identification Strategy:
-
LC-MS Analysis: This is the most effective method to identify the mass of the impurity and compare it to the expected masses of the potential side products listed in Q1.
-
¹H NMR Spectroscopy: Look for characteristic signals. For example, the presence of an ethyl ester (triplet and quartet around 1.2 and 4.1 ppm, respectively) in an unexpected integration ratio could indicate the Michael adduct. Broader signals in the amide region (around 7-8 ppm) might suggest the hydrolyzed product.
Purification Protocol: Recrystallization
Recrystallization is often the most effective method for removing closely related impurities.[8]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes) at room temperature and at reflux. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and reflux for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
| Solvent System | Observation | Suitability |
| Ethanol/Water | Good solubility when hot, poor when cold | Potentially a good system |
| Isopropanol | Similar to ethanol/water | Worth trying |
| Ethyl Acetate/Hexanes | High solubility in ethyl acetate, low in hexanes | A good option for gradient cooling |
| Acetonitrile | May be a suitable single-solvent system | Test solubility profile |
Q3: My reaction is not proceeding to completion, even after extended reaction times. What can I do?
Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions.
Troubleshooting Incomplete Conversion:
-
Catalyst: The choice and amount of base catalyst are crucial. Piperidine is commonly used, but other bases like triethylamine or potassium carbonate can also be effective.[9] Ensure the catalyst is fresh and added in the correct stoichiometric amount.
-
Temperature: The reaction often requires heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature to reflux.
-
Water Removal: The cyclization step involves the elimination of water. Using a Dean-Stark trap to remove water as it is formed can drive the equilibrium towards the product.
-
Purity of Starting Materials: Ensure that your ethyl 3-oxohexanoate and cyanoacetamide are pure. Impurities can inhibit the reaction. Cyanoacetamide, in particular, can be sensitive to storage conditions.[10]
Visualizing the Reaction and Potential Pitfalls
The synthesis of this compound is a multi-step process within a single pot. Understanding the reaction pathway can help in troubleshooting.
Caption: Reaction pathway and potential side reactions.
Advanced Purification: Column Chromatography
When recrystallization fails to provide the desired purity, column chromatography is the next logical step.
Step-by-Step Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the most common stationary phase for this class of compounds.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal ratio should be determined by TLC analysis. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Pack the column with a slurry of silica gel in the non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column. Alternatively, dry-loading the sample onto a small amount of silica gel can improve separation.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Potential Side Product | Relative Polarity | Elution Order (Normal Phase) | Chromatography Tip |
| 2-Pentanone (from decarboxylation) | Low | First | Will elute quickly with non-polar solvents. |
| Unreacted Ethyl 3-oxohexanoate | Low | Early | Elutes before the more polar products. |
| Desired Product | Medium | Middle | Target for separation. |
| Michael Adduct | Medium-High | Close to product | A shallow gradient of the polar solvent may be needed to separate from the product. |
| Hydrolyzed Amide/Acid | High | Last or may not elute | May streak on the column. Adding a small amount of acetic acid to the eluent can sometimes improve the peak shape. |
| Self-Condensation Products | Varies | Varies | May be more or less polar than the product. |
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link][11]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link][6]
-
ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. [Link][12]
-
National Center for Biotechnology Information. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
-
Fiveable. Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term. [Link][1]
-
ARKIVOC. Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Link][7]
- Google Patents.
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ResearchGate. Synthesis and halocyclization of 3-cyano-4,6-dimethyl-2-pyridone allyl derivatives. [Link]
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Chemistry LibreTexts. 21.5: Hydrolysis of nitriles. [Link][2]
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Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link][3]
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National Center for Biotechnology Information. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. [Link]
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Berkeley Learning Hub. 5 Nitrile Hydrolysis Steps. [Link]
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KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. [Link][4]
-
ResearchGate. Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. [Link]
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Journal of Applied Pharmaceutical Science. Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. [Link]
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University of Rochester Department of Chemistry. Recrystallization and Crystallization. [Link][8]
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Journal of the Serbian Chemical Society. Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. [Link][9]
-
Química Organica.org. Guareschi-Thorpe synthesis of pyridine. [Link]
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PubChem. This compound. [Link]
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University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
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University of Rochester Department of Chemistry. Purification: How To. [Link]
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National Center for Biotechnology Information. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link][15]
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Sciforum. Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. [Link]
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MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]
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RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]
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ResearchGate. Guareschi–Thorpe condensation. [Link]
-
National Center for Biotechnology Information. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]
-
YouTube. Aldol Condensation Worked Practice Questions + TRICK!. [Link]
- Google Patents.
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Semantic Scholar. Aldol Condensation Reactions Effectively Catalysed by Lewis Acid. [Link]
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Technical Support Center: Improving Assay Solubility of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile
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Last Updated: January 15, 2026
Welcome to the technical support guide for 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in various assay formats. Due to its predicted low aqueous solubility, achieving and maintaining the desired concentration without precipitation is critical for generating reliable and reproducible data.[1] This guide provides a systematic, question-and-answer-based approach to troubleshoot and optimize the solubility of this pyridone-based compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating out of my aqueous assay buffer after dilution from a DMSO stock. What is the first thing I should check?
A1: The initial and most common cause of precipitation is the final concentration of the organic solvent, typically Dimethyl sulfoxide (DMSO), in your aqueous assay buffer.[2] DMSO is an excellent solvent for many poorly soluble compounds, but its miscibility with water is not infinite, and high concentrations can lead to the compound "crashing out" of solution.[3][4]
Troubleshooting Steps:
-
Calculate the Final DMSO Concentration: Determine the percentage (v/v) of DMSO in your final assay volume. Many cell-based and biochemical assays are sensitive to DMSO concentrations above 1%, and precipitation can often occur at concentrations as low as 0.1-1%.[2][5]
-
Reduce DMSO Concentration: If your final DMSO concentration is high, the simplest solution is to prepare a more concentrated stock of your compound. This allows you to add a smaller volume to your assay, thereby lowering the final DMSO percentage while maintaining the desired compound concentration.
-
Observe for Time-Dependent Precipitation: Note if the precipitation is immediate or occurs over time. Delayed precipitation can indicate that the compound is forming a supersaturated solution that is not stable over the course of the assay.[6]
If reducing the DMSO concentration to a tolerable level for your assay does not resolve the precipitation, you will need to explore more advanced formulation strategies.
Q2: I've minimized the DMSO concentration to the lowest possible level, but my compound's solubility is still insufficient for my desired assay concentration. What are my next steps?
A2: When the primary solvent is not enough, a systematic approach to solubility enhancement is necessary. The main strategies involve the use of co-solvents, surfactants, or cyclodextrins.[7] It is crucial to validate the compatibility of any new excipient with your specific assay to avoid artifacts.
The following flowchart outlines a recommended experimental workflow to systematically determine the best solubilization strategy.
Caption: Systematic workflow for troubleshooting compound solubility.
Q3: How do I choose between co-solvents, surfactants, and cyclodextrins? What are the mechanisms behind how they work?
A3: The choice depends on the physicochemical properties of your compound and the tolerance of your assay system. Pyridone derivatives can have both hydrogen bond donor and acceptor sites, influencing their interaction with different excipients.[8][9]
-
Co-solvents: These are water-miscible organic solvents that, when added to water, change the polarity of the solvent system to be more favorable for nonpolar solutes.[10][11] By reducing the interfacial tension between the aqueous solution and the hydrophobic compound, they enhance solubility.[10]
-
Examples: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).
-
Best For: Compounds that are highly lipophilic.
-
Causality: The log-linear model of cosolvency describes a direct relationship between the logarithm of a drug's solubility and the concentration of the co-solvent.[12] Essentially, you are making the aqueous environment "less polar."
-
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[13] The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, effectively creating a nano-sized, water-soluble carrier.[13][14]
-
Examples: Tween-20, Triton X-100 (non-ionic), Sodium Dodecyl Sulfate (SDS) (anionic).
-
Best For: A broad range of compounds. Non-ionic surfactants are generally preferred in biological assays as they are less likely to denature proteins.
-
Causality: The formation of micelles creates a microenvironment that shields the hydrophobic compound from the aqueous bulk solvent, dramatically increasing its apparent solubility.[15]
-
-
Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can form inclusion complexes by encapsulating the poorly soluble drug molecule, or a lipophilic part of it, within their cavity.[17][18]
-
Examples: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity compared to native β-CD.[5]
-
Causality: The formation of a drug-cyclodextrin inclusion complex effectively masks the hydrophobic nature of the drug, presenting a water-soluble complex to the aqueous environment.[19]
-
| Strategy | Mechanism | Common Examples | Typical Starting Conc. (in assay) | Potential Issues |
| Co-solvents | Reduces solvent polarity | Ethanol, PEG 400, Propylene Glycol | 1-5% (v/v) | Assay interference, cell toxicity[5] |
| Surfactants | Micellar encapsulation | Tween-20, Triton X-100 | 0.01-0.1% (v/v) | Protein denaturation, membrane disruption |
| Cyclodextrins | Inclusion complex formation | HP-β-CD, SBE-β-CD | 1-10 mM | Can extract lipids from cell membranes[5] |
Q4: How do I perform a solubility enhancement study? Can you provide a protocol?
A4: Yes. A systematic, small-scale experiment is the most efficient way to determine the optimal solubilization method.
Experimental Protocol: Small-Scale Solubility Screening
Objective: To identify an effective excipient and its optimal concentration for solubilizing this compound in a target assay buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Target Assay Buffer (e.g., PBS, pH 7.4)
-
Excipient Stocks (prepare fresh):
-
20% (v/v) Ethanol in water
-
20% (v/v) PEG 400 in water
-
1% (v/v) Tween-20 in water
-
100 mM HP-β-CD in water
-
-
Clear microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a High-Concentration Compound Stock: Prepare a 50 mM stock solution of the compound in 100% DMSO.
-
Establish Test Conditions: In separate tubes, prepare serial dilutions of each excipient in your assay buffer. For each excipient, also prepare a "no compound" control at the highest concentration to check for excipient-only effects.
-
Spike in the Compound: Add a small aliquot of the 50 mM DMSO stock to each tube to achieve the final desired compound concentration (e.g., 100 µM). Ensure the final DMSO concentration is kept constant and low (e.g., 0.2%).
-
Example Calculation: To make a 100 µL final volume at 100 µM compound and 0.2% DMSO: Add 0.2 µL of 50 mM stock to 99.8 µL of the buffer/excipient solution.
-
-
Equilibrate and Observe:
-
Vortex each tube briefly.
-
Incubate at the assay temperature (e.g., 37°C) for a period relevant to your assay duration (e.g., 1-2 hours).
-
Visually inspect for precipitation against a dark background. You can also measure turbidity by reading absorbance at 600 nm.
-
-
Quantify Soluble Fraction (Optional but Recommended):
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitate.
-
Carefully remove the supernatant and quantify the concentration of the soluble compound using a suitable analytical method like HPLC-UV.
-
This systematic approach allows you to directly compare the effectiveness of different strategies.
Q5: Could the pH of my buffer be the problem?
-
Analysis of Structure: The 2-oxo-1,2-dihydropyridine structure contains an amide-like proton on the nitrogen, which could be acidic, and the ring nitrogen, which could be basic. The actual pKa would depend on the influence of the methyl, propyl, and carbonitrile substituents.
-
Recommendation: If your assay allows, it is worth testing the solubility in a small range of pH values around your current buffer's pH (e.g., pH 6.5, 7.0, 7.5, 8.0). A significant change in solubility with a small change in pH would indicate that ionization is a key factor.[7] Preparing a pH-solubility profile can be a valuable preliminary experiment.
Q6: I've found a solubilizing agent that works. How do I ensure it's not interfering with my assay?
A6: This is a critical validation step. Every new formulation must be tested with appropriate vehicle controls.
Validation Workflow:
Caption: Workflow for validating vehicle compatibility in an assay.
By comparing the assay signal from the buffer-only control to the vehicle control, you can definitively determine if the solubilizing agent itself is producing a false positive or negative signal.[2] This step is non-negotiable for ensuring the scientific integrity of your results.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- World Pharma Today. (n.d.).
- MDPI. (n.d.).
- PubMed. (2021). Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists.
- Benchchem. (n.d.).
- ProQuest. (n.d.).
- ResearchGate. (2025).
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Methylamine Supplier. (n.d.). 6-Methyl-2-Oxo-4-Propyl-1,2-Dihydro-3-Pyridinecarbonitrile.
- Benchchem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.
- PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- J-Stage. (n.d.).
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- PMC - PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- Taylor & Francis Online. (2017).
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- MDPI. (n.d.). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels.
- Artemis Dx. (n.d.).
- Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- OUCI. (2021). Synthesis, physicochemical and vibrational spectral properties of 2–pyridone and 2–aminopyridine derivatives: An experimental and theoretical study.
- RSC Publishing. (2023). A recent overview of surfactant–drug interactions and their importance.
- Nanjing Finechem Holding Co.,Limited. (n.d.). 6-Methyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carbonitrile.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- ResearchGate. (n.d.). Solubilization Using Cosolvent Approach | Request PDF.
- PMC - NIH. (2023). A recent overview of surfactant–drug interactions and their importance.
- Sussex Drug Discovery Centre. (2014).
- PubMed. (2014).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- PMC - NIH. (n.d.).
- PubChem. (n.d.). This compound.
- ResearchGate. (2025). (PDF)
- AJPTI. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- ResearchGate. (2025). Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF.
- PubMed. (1999).
Sources
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stability issues of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile in solution
Welcome to the Technical Support Center for 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile. As Senior Application Scientists, we understand that compound stability is paramount to the success and reproducibility of your research. This guide is designed to provide you with in-depth insights and practical solutions for the stability challenges you may encounter when working with this molecule in solution.
Understanding the Molecule: A Proactive Approach to Stability
This compound belongs to the dihydropyridine (DHP) class of compounds, which are known for their therapeutic potential but also for specific stability liabilities.[1] Its structure contains three key features that dictate its behavior in solution:
-
The 1,2-Dihydropyridine Ring: This is the most sensitive part of the molecule. It is susceptible to oxidation, which results in aromatization to the corresponding pyridine derivative. This is a primary degradation pathway.[2][3]
-
The Nitrile Group (-C≡N): This functional group is prone to hydrolysis, especially under acidic or basic conditions, to first form an amide and subsequently a carboxylic acid.[4][5]
-
The 2-Pyridone Tautomer: The molecule exists predominantly in the 2-pyridone (lactam) form, which influences its hydrogen bonding capabilities and solubility.[6]
Understanding these structural elements allows us to anticipate and mitigate potential stability issues before they compromise experimental outcomes.
Frequently Asked Questions (FAQs)
Q: What are the primary degradation pathways for this compound in solution? A: The two most significant degradation pathways are the oxidation of the dihydropyridine ring to its pyridine form and the hydrolysis of the nitrile group under acidic or basic conditions.[1][5] Photodegradation can also occur upon exposure to UV or visible light.[7]
Q: How should I store stock solutions of this compound? A: For maximum stability, solutions should be stored in a cool, dry, and dark place (e.g., at 2-8°C).[8] To prevent oxidation, it is highly recommended to store solutions under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed containers.[9][10]
Q: Is this compound sensitive to light? A: Yes. Like many dihydropyridine derivatives, this compound is expected to be light-sensitive.[7] It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil during experiments and storage.
Q: What solvents should I use to dissolve the compound? A: The compound has low solubility in water but is soluble in organic solvents such as ethanol and dichloromethane.[11] When preparing solutions in aqueous buffers for biological assays, it is common to first dissolve the compound in a water-miscible organic solvent (like DMSO) to create a concentrated stock, which is then diluted into the aqueous medium. Always check for potential solvent-induced degradation.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental observations and provides actionable solutions grounded in the chemical properties of the molecule.
Q1: I prepared a fresh solution, but after a short time, I noticed a new, more polar peak in my HPLC analysis and a slight yellowing of the solution. What is happening?
-
Probable Cause: This is a classic sign of oxidation . The dihydropyridine ring has likely been aromatized to the corresponding pyridine derivative. This new compound is typically more polar and may absorb light differently, causing a color change.[2][12] This process can be accelerated by dissolved oxygen in the solvent, trace metal impurities, or exposure to light.[1][3]
-
Immediate Action: Confirm the identity of the new peak using LC-MS. The oxidized product will have a molecular weight that is 2 Da less than the parent compound due to the loss of two hydrogen atoms.
-
Long-Term Solution:
-
De-gas your solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Work under an inert atmosphere: If possible, handle the solid compound and prepare solutions in a glove box.
-
Protect from light: Always use amber vials or foil-wrapped containers.[7]
-
Use fresh solutions: Prepare only the amount of solution needed for your experiment immediately before use.
-
Q2: My experiment requires using an acidic (pH < 5) or basic (pH > 8) buffer. I'm seeing multiple new peaks appearing over time in my chromatogram.
-
Probable Cause: You are likely observing the hydrolysis of the nitrile group .[4] This reaction proceeds in two steps, which can result in two distinct new peaks. First, the nitrile (-C≡N) hydrolyzes to an amide (-CONH₂). Under continued hydrolytic conditions, the amide will further hydrolyze to a carboxylic acid (-COOH).[13][14][15]
-
Immediate Action: Use LC-MS to analyze the degradation products. The amide intermediate will have a molecular weight increase of 18 Da (addition of H₂O), and the final carboxylic acid will have a molecular weight increase of 17 Da relative to the amide (replacement of -NH₂ with -OH).
-
Long-Term Solution:
-
Buffer at neutral pH: If your experiment allows, maintain the solution pH between 6 and 8.
-
Limit exposure time: If acidic or basic conditions are unavoidable, minimize the time the compound spends in the solution. Prepare the solution immediately before the assay begins.
-
Perform a stability screen: Test the compound's stability in your specific buffer at various time points (e.g., 0, 1, 2, 4 hours) to understand its degradation kinetics before running the full experiment.
-
Q3: How can I definitively identify the degradation products I'm seeing?
-
Probable Cause: Degradation can lead to a mixture of products from different pathways. A systematic approach is needed for identification.
-
Solution: A forced degradation study is the industry-standard method to purposefully generate and identify potential degradation products.[16][17][18] This not only helps in troubleshooting but is also essential for developing a stability-indicating analytical method.[19] By subjecting the compound to specific stress conditions (acid, base, oxidation, light, heat), you can selectively generate the products from each pathway and characterize them. Refer to the detailed protocol in the next section.
Visualizing the Degradation Landscape
To better understand the stability challenges, the following diagram illustrates the primary degradation pathways for this compound.
Caption: Major degradation pathways of the target compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress the compound to identify its degradation products and pathways, which is a critical step in developing a stability-indicating analytical method.[17][19]
Objective: To generate and identify potential degradation products under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or PDA detector[20]
-
pH meter
-
Photostability chamber (ICH Q1B compliant)[16]
-
Heating block or water bath
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in methanol to prepare a 1 mg/mL stock solution.
-
Sample Preparation: For each condition, dilute the stock solution with the respective stressor solution (e.g., 1:1 with 0.1 M HCl) to a final concentration of ~100 µg/mL. Prepare a control sample diluted with water.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature, protected from light.
-
Photodegradation: Expose the solution in a quartz cuvette or suitable transparent container to light as specified in ICH Q1B guidelines.[16] Wrap a parallel sample in foil as a dark control.
-
Thermal Degradation: Incubate the solution at 60°C in the dark.
-
-
Time Points: Withdraw aliquots at initial (T=0) and subsequent time points (e.g., 2, 4, 8, and 24 hours).
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the same final concentration with the mobile phase.
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the parent compound's peak area. Use a mass spectrometer for peak identification.[21]
Data Interpretation:
-
Aim for 5-20% degradation of the active ingredient.[16] If degradation is too rapid, reduce the temperature or time. If it's too slow, increase the severity of the conditions.
-
Compare chromatograms from stressed samples to the control to identify degradation peaks.
-
Correlate the appearance of specific peaks with specific stress conditions to elucidate degradation pathways.
| Stress Condition | Typical Reagent/Condition | Primary Degradation Pathway Targeted |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Nitrile Hydrolysis |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Nitrile Hydrolysis |
| Oxidation | 3% H₂O₂, Room Temperature | Dihydropyridine Ring Aromatization |
| Photolysis | ICH Q1B Light Source | Photodegradation (e.g., Aromatization) |
| Thermal | 60°C, Dark | Thermolysis |
Data Summary: Potential Degradants
The table below summarizes the expected primary degradation products based on the compound's structure.
| Degradation Pathway | Potential Product Structure | Change in Molecular Weight (Da) |
| Oxidation | Aromatized Pyridine Derivative | -2 |
| Hydrolysis (Step 1) | Amide Intermediate | +18 |
| Hydrolysis (Step 2) | Carboxylic Acid Product | +19 (from parent) |
By implementing these troubleshooting strategies and proactive stability assessments, you can ensure the integrity of your experimental data and accelerate your research and development efforts. For further inquiries, please do not hesitate to contact our scientific support team.
References
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Pharmaguideline. Retrieved January 15, 2026, from [Link]
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Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Available at: [Link]
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Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved January 15, 2026, from [Link]
-
Chemistry of Nitriles. (2020, August 12). LibreTexts Chemistry. Retrieved January 15, 2026, from [Link]
-
An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. (2013). Oriental Journal of Chemistry, 29(2), 659-662. Available at: [Link]
-
Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved January 15, 2026, from [Link]
-
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2021). Frontiers in Chemical Sciences, 1(1). Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved January 15, 2026, from [Link]
-
Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Squella, J. A., et al. (1998). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Journal of the Chemical Society, Perkin Transactions 2, (11), 2445-2448. Available at: [Link]
-
Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved January 15, 2026, from [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved January 15, 2026, from [Link]
-
Richardson, D. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Retrieved from [Link]
-
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2021). Frontiers in Chemical Sciences. Available at: [Link]
-
Analytical Techniques In Stability Testing. (2024, March 24). Separation Science. Retrieved January 15, 2026, from [Link]
-
6-Methyl-2-Oxo-4-Propyl-1,2-Dihydro-3-Pyridinecarbonitrile. (n.d.). Methylamine Supplier. Retrieved January 15, 2026, from [Link]
-
Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35835-35861. Available at: [Link]
-
2-Pyridone. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
de Oliveira, G. G., et al. (2018). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Bioanalysis, 10(13), 1049-1064. Available at: [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]
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Technical Support Center: Overcoming Multidrug Resistance with Dihydropyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydropyridine derivatives to overcome multidrug resistance (MDR). This guide is designed to provide you with in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions that you may encounter during your experiments. Our goal is to empower you with the knowledge to design robust experiments, interpret your results accurately, and accelerate your research.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the use of dihydropyridine derivatives in MDR research.
Q1: What is the primary mechanism by which dihydropyridine derivatives overcome multidrug resistance?
A1: The principal mechanism is the inhibition of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1).[1][2][3] P-gp is an efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. Dihydropyridine derivatives can bind to P-gp, competitively or non-competitively, and inhibit its function, leading to increased intracellular accumulation of the anticancer drug and restoration of its cytotoxic effect.[4]
Q2: Are all dihydropyridine derivatives effective in reversing MDR?
A2: No, the effectiveness varies considerably based on the specific chemical structure of the derivative.[2] Structure-activity relationship (SAR) studies have shown that modifications to the dihydropyridine ring, particularly at the C3, C4, and C5 positions, significantly influence their MDR reversal activity.[5][6] The goal of current research is to synthesize derivatives with high potency for P-gp inhibition and low affinity for calcium channels to minimize cardiovascular side effects.[4][6][7]
Q3: What is the significance of "atypical" multidrug resistance, and can dihydropyridine derivatives address it?
A3: Atypical multidrug resistance refers to resistance mechanisms that are not mediated by P-glycoprotein. While the primary focus has been on P-gp, some studies suggest that certain dihydropyridine derivatives may also act on other resistance mechanisms. For instance, some derivatives have been shown to inhibit other ABC transporters or even interact with other cellular targets like DNA topoisomerase I.[5] However, the evidence for their broad efficacy against atypical MDR is still emerging.
Q4: What are the key differences between first, second, and third-generation MDR modulators?
A4: First-generation modulators, like verapamil (a calcium channel blocker), were discovered serendipitously but had low potency and significant toxicity at the concentrations required for MDR reversal. Second-generation modulators were developed to have higher potency and specificity for P-gp. Third-generation modulators, which include some newer dihydropyridine derivatives, are designed to have even higher potency, reduced toxicity, and improved pharmacokinetic properties, with some also targeting other ABC transporters.
Troubleshooting Guide
This section provides practical advice for common challenges encountered during in vitro experiments with dihydropyridine derivatives.
Issue 1: My dihydropyridine derivative is not reversing drug resistance in my cancer cell line.
Possible Cause & Troubleshooting Steps:
-
Inappropriate Cell Line:
-
Verification: Confirm that your resistant cell line indeed overexpresses the target efflux pump (e.g., P-gp). This can be verified by Western blot, qPCR, or flow cytometry using a fluorescent P-gp substrate like Rhodamine 123.
-
Solution: If P-gp expression is low or absent, your dihydropyridine derivative may not be effective. Consider using a different resistant cell line with well-characterized P-gp overexpression (e.g., MES-SA/Dx5, K562/ADR).
-
-
Suboptimal Compound Concentration:
-
Verification: The concentration of the dihydropyridine derivative is critical. Too low, and it won't inhibit the pump; too high, and it may cause intrinsic cytotoxicity, confounding your results.
-
Solution: Perform a dose-response experiment with the dihydropyridine derivative alone to determine its IC50 value for cytotoxicity.[6][8][9] For MDR reversal experiments, use non-toxic concentrations, typically well below the IC50. A good starting point is to test a range of concentrations (e.g., 0.1 µM to 10 µM).[6]
-
-
Incorrect Experimental Timing:
-
Verification: The timing of drug and modulator addition can influence the outcome.
-
Solution: A common protocol is to pre-incubate the cells with the dihydropyridine derivative for a short period (e.g., 1-2 hours) before adding the chemotherapeutic agent. This allows the modulator to inhibit the efflux pumps before the cytotoxic drug is introduced.
-
-
Compound Stability and Solubility:
-
Verification: Dihydropyridine derivatives can be sensitive to light and may have poor aqueous solubility.
-
Solution: Prepare fresh solutions of your compound for each experiment and protect them from light. Use an appropriate solvent (e.g., DMSO) for the initial stock solution and ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically <0.5%). If solubility is an issue, consider using formulation strategies or synthesizing more soluble analogs.
-
Issue 2: I am observing high cytotoxicity with my dihydropyridine derivative alone.
Possible Cause & Troubleshooting Steps:
-
Intrinsic Toxicity:
-
Verification: Many compounds exhibit some level of cytotoxicity at higher concentrations.
-
Solution: As mentioned above, it is crucial to determine the IC50 of your dihydropyridine derivative on both the sensitive and resistant cell lines.[10] This will help you select a non-toxic concentration range for your MDR reversal assays.
-
-
Off-Target Effects:
-
Verification: Besides P-gp inhibition, dihydropyridine derivatives can have other biological activities, including the well-known calcium channel blockade.[4][11] These off-target effects can contribute to cytotoxicity.
-
Solution: If possible, select dihydropyridine derivatives that are known to have low calcium channel blocking activity.[4][7] You can also perform control experiments to assess the contribution of calcium channel blockade to the observed cytotoxicity, for example, by modulating extracellular calcium concentrations.
-
Issue 3: My results are inconsistent between experiments.
Possible Cause & Troubleshooting Steps:
-
Cell Culture Conditions:
-
Verification: Inconsistent cell passage number, confluency, or media formulation can lead to variability.
-
Solution: Maintain a consistent cell culture practice. Use cells within a specific passage number range and ensure they are in the logarithmic growth phase during the experiment.
-
-
Reagent Preparation:
-
Verification: Inconsistent preparation of drug and modulator solutions can introduce errors.
-
Solution: Prepare stock solutions in larger batches and aliquot them for single use to minimize freeze-thaw cycles. Always prepare fresh dilutions for each experiment.
-
-
Assay-Specific Variability:
-
Verification: The choice of assay and its execution can impact results.
-
Solution: For cytotoxicity, the MTT assay is common, but other assays like SRB or real-time cell analysis can also be used.[10][12] Ensure you are following the assay protocol precisely, including incubation times and reading parameters. For efflux pump activity, using a fluorescent substrate with flow cytometry can provide more direct evidence of inhibition.
-
Experimental Protocols & Data Presentation
Protocol 1: Determining the IC50 for Cytotoxicity using MTT Assay
This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[10][12]
-
Cell Seeding: Seed your sensitive and resistant cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your dihydropyridine derivative in culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of your compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: MDR Reversal Assay
This protocol assesses the ability of a dihydropyridine derivative to sensitize resistant cells to a chemotherapeutic drug.
-
Cell Seeding: Seed the resistant cells in a 96-well plate as described in Protocol 1.
-
Combination Treatment: Prepare serial dilutions of the chemotherapeutic drug (e.g., doxorubicin) in the culture medium. For each concentration of the chemotherapeutic drug, prepare a set of wells with and without a fixed, non-toxic concentration of your dihydropyridine derivative.
-
Treatment: Add the drug-modulator combinations to the cells.
-
Incubation and Analysis: Follow steps 4-8 from Protocol 1.
-
Data Analysis: Calculate the IC50 of the chemotherapeutic drug in the presence and absence of the dihydropyridine derivative. The "fold reversal" or "resistance reversal factor" can be calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the modulator.
| Parameter | Doxorubicin Alone | Doxorubicin + DHP Derivative (1 µM) | Fold Reversal |
| IC50 (nM) | 1500 | 150 | 10 |
Table 1: Example of data presentation for an MDR reversal experiment.
Visualizing Mechanisms and Workflows
Mechanism of P-glycoprotein Inhibition
Caption: A typical workflow for screening dihydropyridine derivatives as MDR reversal agents.
References
-
Kiue, N., et al. (n.d.). Newly synthesized dihydropyridine derivatives as modulators of P-glycoprotein-mediated multidrug resistance. PubMed. [Link]
-
Gallo, J. M., et al. (n.d.). In vivo reversal of multidrug resistance by two new dihydropyridine derivatives, S16317 and S16324. PubMed. [Link]
-
Safaei, J., et al. (2007). Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. Chemical biology & drug design. [Link]
-
Grandi, M., et al. (n.d.). REVERSAL OF MULTIDRUG RESISTANCE BY NEW DIHYDROPYRIDINES WITH LOW CALCIUM ANTAGONIST ACTIVITY. Acta Oncologica. [Link]
-
Asadi, M., et al. (2013). Reversal of multidrug resistance in cancer cells by novel asymmetrical 1,4-dihydropyridines. Investigational new drugs. [Link]
-
Daneshtalab, M., et al. (2018). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research. [Link]
-
Reyes-Pérez, E., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules. [Link]
-
Kumar, R., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules. [Link]
-
Kamiwatari, M., et al. (n.d.). Activities of newly synthesized dihydropyridines in overcoming of vincristine resistance, calcium antagonism, and inhibition of photoaffinity labeling of P-glycoprotein in rodents. Cancer research. [Link]
-
Katoh, M., et al. (n.d.). Inhibitory potencies of 1,4-dihydropyridine calcium antagonists to P-glycoprotein-mediated transport: comparison with the effects on CYP3A4. Biological & pharmaceutical bulletin. [Link]
-
Asadi, M., et al. (2013). Cytotoxic activity of synthesized dihydropyridine compounds on various human cancer cell lines. ResearchGate. [Link]
-
Fusi, F., et al. (2006). P-gp Inhibition and Cardiovascular Effects of Some DP Derivatives. ResearchGate. [Link]
-
Li, H., et al. (2025). Novel dihydropyridines as potential calcium-channel and P-glycoprotein blockers applicable for chemotherapy sensitization. ResearchGate. [Link]
-
Labeed, F. H., et al. (2003). Assessment of Multidrug Resistance Reversal Using Dielectrophoresis and Flow Cytometry. Biophysical Journal. [Link]
-
Denish, V., et al. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-cancer agents in medicinal chemistry. [Link]
-
Groshi247. (2026). Dihydropyridine CCBs: Unlocking The Mechanism Of Action. Groshi247. [Link]
Sources
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- 2. Activities of newly synthesized dihydropyridines in overcoming of vincristine resistance, calcium antagonism, and inhibition of photoaffinity labeling of P-glycoprotein in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of multidrug resistance in cancer cells by novel asymmetrical 1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Selection for Efficient Dihydropyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Dihydropyridine (DHP) Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the Hantzsch dihydropyridine synthesis, a cornerstone multi-component reaction. Our focus is to provide actionable insights and robust troubleshooting strategies to help you optimize your reaction outcomes, enhance yields, and ensure the purity of your products. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your research.
Part 1: Catalyst Selection Guide: A Comparative Analysis
The efficiency of the Hantzsch synthesis—a one-pot condensation of an aldehyde, a β-ketoester, and an ammonia source—is critically dependent on the catalyst.[1] The choice of catalyst directly impacts reaction time, yield, temperature, and the necessity for potentially hazardous solvents.[1] While the classic Hantzsch reaction can proceed without a catalyst, it often requires harsh conditions, long reaction times, and results in low yields.[2][3]
Modern catalytic systems offer significant advantages. Below is a comparative summary of various catalysts used for the synthesis of a model dihydropyridine.
Table 1: Comparative Performance of Catalysts in Hantzsch Dihydropyridine Synthesis
| Catalyst | Catalyst Type | Solvent | Temp. (°C) | Time | Yield (%) | Key Advantages & Insights | Reference |
|---|---|---|---|---|---|---|---|
| None | Uncatalyzed | Ethanol | Reflux | 8 h | 65 | Baseline for comparison; slow and inefficient. | [1] |
| p-TSA | Brønsted Acid | Ethanol | Reflux | 6 h | 82 | A common, inexpensive acid catalyst that improves yield over uncatalyzed reactions. | [1][2] |
| Tannic Acid | Green Catalyst | H₂O | 80 | 1 h | 94 | An environmentally friendly option that works effectively in water, promoting green chemistry principles. | [1] |
| Fe₃O₄@SiO₂-SO₃H | Heterogeneous | Ethanol | 60 | 0.5 h | 96 | A magnetic nanoparticle catalyst allowing for easy recovery and reuse; highly efficient under mild conditions.[1][4] | [1] |
| Sulphated Polyborate | Heterogeneous | Solvent-free | 90 | < 1 h | High | Operates efficiently under solvent-free conditions and can be recycled up to four times without significant loss of activity. | [5] |
| ZnFe₂O₄ Nanoparticles | Dual Lewis Acid-Base | Water | RT | 1.5 h | 94 | A magnetically recoverable catalyst that functions in water at room temperature, enhancing sustainability. | [5] |
| Fe₃O₄@cysteine | Heterogeneous | Solvent-free | 80 | < 1 h | 79-96 | Magnetic nanoparticles that enable high yields in short reaction times without hazardous solvents or the need for chromatography. |[5] |
Expert Analysis: The data clearly demonstrates that catalyzed reactions are superior to the uncatalyzed process. Modern heterogeneous catalysts, particularly those based on functionalized magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H), offer exceptional performance, achieving near-quantitative yields in under an hour at mild temperatures.[1] These catalysts not only accelerate the reaction but also simplify product purification and allow for catalyst recycling, aligning with the principles of green chemistry.[4][5]
Part 2: Troubleshooting Guide
This section addresses common issues encountered during dihydropyridine synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low or the reaction is not proceeding to completion. What are the likely causes and solutions?
A1: Low yield is a frequent challenge in Hantzsch synthesis. The root cause often lies in suboptimal reaction conditions or catalyst inefficiency.[6][7]
Probable Causes:
-
Suboptimal Temperature: The reaction temperature may be too low for the specific substrates and catalyst, leading to slow kinetics.[6] Conversely, excessively high temperatures can cause degradation of reactants or products.
-
Inefficient or Deactivated Catalyst: The chosen catalyst may have low activity for your specific substrates, or it may have lost its activity due to improper storage or handling. Heterogeneous catalysts can also deactivate during the reaction.[8]
-
Inappropriate Solvent: The solvent may not be suitable, leading to poor solubility of reactants or intermediates.[6] Classical Hantzsch synthesis often uses ethanol or acetic acid, but greener options like water or solvent-free conditions have proven highly effective with the right catalyst.[1][3]
-
Incorrect Stoichiometry: The molar ratios of the aldehyde, β-ketoester, and ammonia source are critical. An imbalance can lead to the formation of side products and unreacted starting materials.[6]
-
Ammonia Source: The choice of nitrogen source can influence the reaction pH and overall efficiency. Ammonium salts derived from weak acids (e.g., ammonium acetate, ammonium carbonate) often perform better than those from strong acids.[3]
Solutions & Methodologies:
-
Optimize Temperature: Systematically screen a range of temperatures (e.g., room temperature, 60°C, 80°C, 100°C) to find the optimum. Many modern protocols show improved yields under solvent-free conditions at elevated temperatures (80-100°C).[9][10]
-
Select a High-Activity Catalyst: If using a simple acid catalyst like p-TSA, consider switching to a more efficient heterogeneous catalyst like sulfonic acid-functionalized nanoparticles (Fe₃O₄@SiO₂-SO₃H) or metal-organic frameworks (MOFs).[1] These often provide higher yields in shorter times and under milder conditions.
-
Solvent Screening: Test a variety of solvents, including ethanol, water, or a water/ethanol mixture.[3] Critically, evaluate solvent-free conditions, as these often accelerate the reaction and simplify workup.[5][10]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This helps determine the optimal reaction time and prevents potential product degradation from prolonged heating.[6]
Q2: I'm observing significant side product formation. How can I improve the selectivity?
A2: The primary side reaction of concern is the oxidation of the desired 1,4-dihydropyridine product into its corresponding pyridine derivative.[2][6]
Probable Causes:
-
Oxidation of the Product: The 1,4-DHP ring is susceptible to oxidation, which can be promoted by air (oxygen), high temperatures, or certain catalysts.[2] The driving force for this is the formation of a stable aromatic pyridine ring.
-
Formation of Isomers: Under certain conditions, the formation of 1,2-dihydropyridine regioisomers can compete with the desired 1,4-DHP product.[11]
-
Knoevenagel/Michael Intermediates: Incomplete cyclization can leave intermediates from the Knoevenagel condensation or Michael addition steps in the final mixture.[12]
Solutions & Methodologies:
-
Control Reaction Atmosphere: If oxidation is a significant issue, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[6]
-
Moderate Reaction Temperature: Avoid excessively high temperatures, as they can accelerate the rate of oxidation.
-
Choose a Selective Catalyst: Some catalysts may favor the formation of the 1,4-DHP without promoting subsequent oxidation. The choice of catalyst can also influence regioselectivity between 1,2- and 1,4-DHP products.[11]
-
Purification: If minor amounts of the oxidized pyridine are formed, they can typically be separated from the 1,4-DHP product by column chromatography.
Q3: My heterogeneous catalyst is losing activity upon reuse. What is causing this and can it be regenerated?
A3: Catalyst deactivation is a key concern when employing reusable heterogeneous catalysts.
Probable Causes:
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring of the product can adsorb strongly onto the active sites of the catalyst, effectively blocking them from further reactions.[8] This is a form of product inhibition.
-
Fouling/Coking: Deposition of organic byproducts or polymeric materials on the catalyst surface can physically block active sites and pores.[8]
-
Leaching: The active catalytic species (e.g., metal ions or acidic groups) may leach from the solid support into the reaction medium, leading to a gradual loss of activity.[13]
-
Sintering: Exposure to high temperatures can cause the small, highly active nanoparticles of a catalyst to agglomerate into larger, less active particles. This is generally irreversible.[8]
Solutions & Methodologies:
-
Regeneration Protocol: For deactivation caused by poisoning or fouling, a solvent washing protocol can often restore activity. A typical procedure involves washing the recovered catalyst sequentially with deionized water and an organic solvent like methanol or ethanol to remove adsorbed species.[8] (See Part 4 for a detailed protocol).
-
Optimize Reaction Conditions: Use the mildest possible temperature that still affords a good reaction rate to minimize the risk of sintering.[13]
-
Purity of Reagents: Ensure all reactants and solvents are of high purity to avoid introducing catalyst poisons like sulfur compounds.[13]
-
Test for Leaching: After the reaction, filter off the catalyst and add fresh reactants to the filtrate. If a reaction occurs, it indicates that the active species has leached into the solution.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the catalyzed Hantzsch synthesis? A1: The Hantzsch synthesis is a multi-component reaction that proceeds through several key steps, which are facilitated by a catalyst (typically a Brønsted or Lewis acid).[1][14] The mechanism involves the formation of two crucial intermediates:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound (a Knoevenagel product).[15]
-
Enamine Formation: The ammonia source reacts with a second equivalent of the β-ketoester to form a β-enamino ester.[15]
-
Michael Addition & Cyclization: The enamine intermediate then acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine ring system.[12][15]
Q2: How do substituents on the aromatic aldehyde affect the reaction? A2: The electronic nature of the substituents on the aldehyde can significantly influence reaction rates and yields. Aldehydes bearing electron-withdrawing groups (e.g., -NO₂, -CN) are more electrophilic and tend to react faster, often leading to higher yields.[15] Conversely, aldehydes with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) may react more slowly. Sterically hindered aldehydes, such as those with ortho-substituents, may also result in reduced efficiency.[15]
Q3: Can this reaction be performed in water or without any solvent? A3: Yes, absolutely. There has been a significant shift towards greener synthetic methods for the Hantzsch reaction. Many modern protocols utilize water as a solvent, which is both environmentally friendly and can sometimes accelerate the reaction due to hydrophobic effects.[1][3] Furthermore, solvent-free (or "neat") reactions, typically conducted by heating a mixture of the solid and liquid reactants, are highly efficient.[5][10] These methods often lead to shorter reaction times, simpler work-up procedures, and higher yields.[16]
Part 4: Experimental Protocols
Protocol 1: General Procedure for Heterogeneously Catalyzed Hantzsch Synthesis (Model Reaction)
This protocol describes the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate using a recyclable magnetic catalyst.
Materials:
-
Benzaldehyde (1 mmol, 1.0 eq)
-
Ethyl acetoacetate (2 mmol, 2.0 eq)
-
Ammonium acetate (1.2 mmol, 1.2 eq)
-
Fe₃O₄@SiO₂-SO₃H catalyst (e.g., 10 mg)
-
Ethanol (5 mL)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and the Fe₃O₄@SiO₂-SO₃H catalyst.
-
Add ethanol (5 mL) and equip the flask with a magnetic stir bar and a reflux condenser.
-
Place the flask in a preheated oil bath at 60°C and stir the mixture vigorously.
-
Monitor the reaction's progress using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent).
-
Upon completion (typically 30-60 minutes, as indicated by the disappearance of benzaldehyde), remove the flask from the oil bath and allow it to cool to room temperature.
-
Place a strong magnet against the side of the flask to immobilize the magnetic catalyst.
-
Carefully decant the supernatant solution into a separate beaker.
-
Wash the catalyst with a small amount of ethanol (2 x 2 mL), decanting the washings into the same beaker each time. The recovered catalyst can now be dried for reuse (see Protocol 2).
-
Evaporate the solvent from the combined organic solution under reduced pressure.
-
The resulting crude product is often a solid. Recrystallize it from hot ethanol to obtain the pure 1,4-dihydropyridine as a yellow crystalline solid.
Protocol 2: Regeneration of a Deactivated Heterogeneous Catalyst
This protocol is for regenerating a catalyst that has lost activity due to fouling or poisoning by adsorbed organic species.[8]
Procedure:
-
Recovery: After the reaction, recover the catalyst from the reaction mixture either by using an external magnet (for magnetic catalysts) or by filtration.
-
Water Wash: Transfer the recovered catalyst to a small beaker. Add deionized water (e.g., 10 mL) and stir or sonicate for 10 minutes. Separate the catalyst (magnet or filtration). Repeat this step two more times.
-
Organic Solvent Wash: Wash the water-rinsed catalyst with an organic solvent like methanol or ethanol (e.g., 10 mL) with stirring for 10 minutes. Separate the catalyst. Repeat this step two more times to remove strongly adsorbed organic residues.[8]
-
Final Water Wash: Perform a final wash with deionized water to remove any residual organic solvent.
-
Drying: Dry the washed catalyst in a vacuum oven at a mild temperature (e.g., 60-80°C) until a constant weight is achieved. The regenerated catalyst is now ready for reuse. Caution: Some catalysts, particularly those on a carbon support, can be pyrophoric and should be handled with care, especially when dry.[8]
Part 5: Visualizations
Diagrams created using Graphviz to illustrate key workflows and mechanisms.
Caption: The catalyzed Hantzsch reaction mechanism pathway.
Caption: A logical workflow for troubleshooting low reaction yields.
Part 6: References
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. Retrieved from [Link]
-
MDPI. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). MDPI. Retrieved from [Link]
-
OUCI. (n.d.). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. OUCI. Retrieved from [Link]
-
Frontiers. (n.d.). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Banaras Hindu University. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-dihydropyridines in the presence of various catalysts. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The optimization of reaction condition for the synthesis of 1,4-dihydropyridine (7a'). ResearchGate. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Taylor & Francis Online. Retrieved from [Link]
-
ACS Publications. (n.d.). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
NIH. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. PMC. Retrieved from [Link]
-
Preprints.org. (2022). A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. Preprints.org. Retrieved from [Link]
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- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Con… [ouci.dntb.gov.ua]
- 5. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. bhu.ac.in [bhu.ac.in]
Dihydropyridine Purification Technical Support Center
Welcome to the technical support center for the purification of dihydropyridine (DHP) compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable but notoriously unstable molecules. Here, we synthesize technical expertise with practical, field-proven insights to help you overcome common challenges and ensure the integrity of your compounds.
Introduction: The Dihydropyridine Purification Challenge
1,4-dihydropyridines are a cornerstone class of calcium channel blockers, pivotal in the treatment of cardiovascular diseases.[1][2][3] However, their purification is fraught with challenges stemming from their inherent chemical instability. The dihydropyridine ring is highly susceptible to oxidation, readily converting to its pyridine analogue, a process that results in a complete loss of pharmacological activity.[1][4] Furthermore, these compounds are often sensitive to light and heat, adding layers of complexity to their handling and purification.[1][5][6] Many DHPs are also chiral, with enantiomers exhibiting different pharmacological profiles, making stereoselective purification a critical consideration.[7][8]
This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and explaining the scientific rationale behind each step to empower you to develop robust and reproducible purification strategies.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific issues encountered during the purification of dihydropyridine compounds in a question-and-answer format.
Issue 1: My purified dihydropyridine sample shows a new, more polar spot on TLC/a new peak in HPLC, and the yield is low.
Question: I've just finished my column chromatography, but my final product seems to be contaminated with a new, more polar impurity that wasn't prominent in the crude mixture. What is happening and how can I prevent it?
Answer: This is a classic sign of on-column degradation, specifically the oxidation of your dihydropyridine to its corresponding pyridine derivative.[1][9] The pyridine analogue is more polar and thus typically has a lower Rf on normal-phase TLC and a shorter retention time in reversed-phase HPLC. This oxidation can be catalyzed by silica gel, air, and light during the purification process.
Causality & Prevention Workflow:
Sources
- 1. scispace.com [scispace.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. zsc.uzh.ch [zsc.uzh.ch]
- 4. mdpi.com [mdpi.com]
- 5. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Production of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the synthesis and scale-up of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile. As Senior Application Scientists, we have compiled this resource to address common challenges and ensure the successful and efficient production of this valuable pharmaceutical intermediate.[1]
I. Introduction to the Synthesis
The synthesis of this compound and its analogs are of significant interest in medicinal chemistry.[2] The core structure, a dihydropyridine, is a well-established pharmacophore, notably found in calcium channel blockers used to treat cardiovascular diseases.[2][3][4] The production of this specific molecule typically involves a multicomponent reaction, often a variation of the Hantzsch dihydropyridine synthesis.[3][5][6][7] This one-pot condensation reaction offers an efficient route to the target molecule but can present challenges during scale-up.[3][8]
Reaction Principle: The synthesis generally proceeds via the condensation of an aldehyde, a β-keto ester (or a similar active methylene compound), and a nitrogen donor.[3][7] For the target molecule, the likely precursors are butyraldehyde, ethyl acetoacetate, and a cyanide-containing reagent like cyanoacetamide, with a nitrogen source such as ammonia or ammonium acetate.[5][9]
II. Experimental Protocol: Laboratory Scale Synthesis
This section details a standard laboratory-scale protocol for the synthesis of this compound.
Materials:
-
Butyraldehyde
-
Ethyl acetoacetate
-
Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of butyraldehyde, ethyl acetoacetate, and cyanoacetamide in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified this compound.
-
Dry the purified product under vacuum.
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (176.21 g/mol ).[10]
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., C≡N, C=O, N-H).
-
Melting Point Analysis: To assess purity.
III. Troubleshooting Guide for Scale-Up
Scaling up from laboratory to pilot or production scale can introduce several challenges.[8] This section addresses common issues in a question-and-answer format.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Optimize Reaction Conditions: Gradually increase the reaction time and monitor by TLC or HPLC until no further product formation is observed. Ensure the internal temperature of the reactor is maintained at the optimal level.[11] |
| Side Reactions: Formation of byproducts such as Michael adducts or over-oxidation of the dihydropyridine ring. | Control Stoichiometry: Ensure precise molar ratios of reactants. A slight excess of the nitrogen source can sometimes minimize side reactions.[8] Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8] | |
| Poor Mixing: Inefficient agitation in a larger reactor can lead to localized "hot spots" or concentration gradients, promoting side reactions.[8] | Reactor Design and Agitation: Ensure the reactor's impeller design and stirring rate are adequate for the vessel size to maintain a homogenous mixture.[8][11] | |
| Impurity Formation | Raw Material Quality: Impurities in starting materials can be magnified at a larger scale, acting as catalysts for side reactions.[8][12] | Supplier Qualification: Qualify raw material suppliers and perform rigorous incoming quality control (QC) testing.[12] |
| Exotherm Control: The Hantzsch reaction can be exothermic. Poor heat dissipation in large reactors can lead to temperature spikes and byproduct formation.[8] | Controlled Reagent Addition: Implement a controlled, gradual addition of one of the reactants. Reactor Cooling: Ensure the reactor's cooling system is sufficient to manage the heat of reaction.[8][11] | |
| Degradation of Product: The dihydropyridine ring can be susceptible to degradation under harsh conditions. | Optimize Work-up: Minimize the time the product is exposed to high temperatures or acidic/basic conditions during work-up and purification. | |
| Product Isolation & Purification Issues | Poor Crystallization: Difficulty in precipitating the product from the reaction mixture. | Solvent Selection: Experiment with different solvent systems for crystallization. Anti-solvent addition can also be effective. Seeding: Use a small amount of pure product to induce crystallization. |
| Filter Clogging: Fine particles or gummy impurities can clog the filter during isolation. | Filtration Aid: Use a filter aid like celite. Optimize Crystallization: Ensure the formation of larger, more easily filterable crystals by controlling the cooling rate. | |
| Inefficient Purification: Difficulty in removing a persistent impurity. | Chromatography: If recrystallization is ineffective, column chromatography may be necessary, although less ideal for large-scale production.[13][14][15] Alternative Purification: Explore other purification techniques like slurry washing. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: The reaction likely proceeds through a Hantzsch-type mechanism.[3][6] This involves a series of condensations and additions:
-
Knoevenagel Condensation: The aldehyde (butyraldehyde) reacts with an active methylene compound (ethyl acetoacetate).[5]
-
Enamine Formation: A second equivalent of the active methylene compound reacts with the nitrogen source (e.g., ammonia from ammonium acetate) to form an enamine.[5]
-
Michael Addition: The enamine adds to the product of the Knoevenagel condensation.[5]
-
Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization followed by dehydration to form the dihydropyridine ring.[5]
Q2: What are the critical safety considerations when working with cyanide-containing reagents?
A2: Working with cyanide compounds requires strict safety protocols due to their high toxicity.[16][17][18][19][20]
-
Engineering Controls: Always handle cyanides in a well-ventilated fume hood.[16][17][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17][18]
-
Avoid Acids: Do not handle or store acids near cyanides, as this can liberate highly toxic hydrogen cyanide (HCN) gas.[16][17]
-
Waste Disposal: Dispose of all cyanide-containing waste in designated, separate containers.[16]
-
Emergency Preparedness: Have an emergency plan in place, including access to a cyanide antidote kit and trained personnel.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction at the lab scale. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reactant and the appearance of the product spot (visualized under UV light) indicate reaction progression. For larger-scale production, High-Performance Liquid Chromatography (HPLC) is a more quantitative and robust method.
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted synthesis has been shown to be effective for Hantzsch dihydropyridine synthesis, often leading to shorter reaction times and improved yields.[3][21] This can be a viable option for rapid process development and even for continuous flow production.[22]
V. Visualizing the Process
Troubleshooting Workflow
Caption: A simplified representation of the Hantzsch-type reaction pathway for the synthesis.
VI. References
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]
-
PMC - NIH. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
ARKIVOC. Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Link]
-
The Pharma Master. Troubleshooting. [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). SOP-Cyanide-Salt. [Link]
-
ResearchGate. Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. [Link]
-
University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]
-
Generic. Sodium Cyanide. [Link]
-
LSU Health Shreveport. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
PubMed. Purification and affinity labeling of dihydropyridine receptor from rabbit skeletal muscle membranes. [Link]
-
PubChem. This compound. [Link]
-
MySkinRecipes. This compound. [Link]
-
Advansta. Troubleshooting Common Pharmaceutical Manufacturing Challenges. [Link]
-
PubMed. Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. [Link]
-
ResearchGate. Preparation of 4-methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile (8). [Link]
-
Future Science. Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. [Link]
-
Particle Analytical. Troubleshooting in pharmaceutical manufacturing: expert solutions. [Link]
-
HWI group. Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]
-
PMC - NIH. Purification and affinity labeling of dihydropyridine receptor from rabbit skeletal muscle membranes. [Link]
-
Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
ResearchGate. (PDF) One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [Link]
-
MDPI. A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. [Link]
-
Royal Society of Chemistry. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. [Link]
-
International Journal of Research Culture Society. Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. [Link]
-
Pharmaceutical Technology. A Troubleshooting Guide for Topical Drug Manufacturing. [Link]
-
ACS Publications. Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. [Link]
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Validation & Comparative
A Comparative Guide to Dihydropyridine-Based Calcium Channel Modulators: Nifedipine vs. 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile
This guide provides an in-depth comparison between the well-established L-type calcium channel blocker, nifedipine, and the structurally related, yet less characterized compound, 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of dihydropyridine derivatives and the experimental workflows required for their pharmacological characterization.
Introduction: The Landscape of Dihydropyridine Calcium Channel Blockers
Dihydropyridine (DHP) derivatives are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina.[1] Their therapeutic efficacy stems from their ability to block L-type voltage-gated calcium channels, leading to vasodilation and reduced cardiac workload.[2] Nifedipine, a first-generation DHP, is a widely recognized and extensively studied member of this class.[1] In contrast, this compound represents a lesser-known analogue, with publicly available information largely limited to its chemical structure. This guide will juxtapose the known pharmacology of nifedipine with a proposed experimental framework for the comprehensive evaluation of this compound, thereby providing a roadmap for its potential characterization as a calcium channel modulator.
Chemical Structures
A fundamental aspect of understanding the potential pharmacological differences between these two compounds lies in their structural nuances.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| Nifedipine | [Image of Nifedipine structure] | C₁₇H₁₈N₂O₆ | 346.3 g/mol |
| This compound | [Image of this compound structure] | C₁₀H₁₂N₂O | 176.22 g/mol [3] |
Mechanism of Action: Established vs. Putative
Nifedipine: A Prototypical L-Type Calcium Channel Blocker
Nifedipine functions by binding to the α1 subunit of the L-type calcium channel, a voltage-gated ion channel critical for calcium influx into vascular smooth muscle and cardiac cells.[4] This binding is state-dependent, with a higher affinity for the inactivated state of the channel.[4] By inhibiting calcium entry, nifedipine leads to:
-
Peripheral and Coronary Vasodilation: Relaxation of arterial smooth muscle, resulting in decreased peripheral resistance and afterload, and increased coronary blood flow.[5]
-
Negative Inotropic Effects: At higher concentrations, a decrease in myocardial contractility.
The overall effect is a reduction in blood pressure and an alleviation of anginal symptoms.[6]
Caption: Nifedipine's Mechanism of Action.
This compound: A Hypothesis-Driven Investigation
The structural similarity of this compound to the dihydropyridine scaffold suggests a potential interaction with calcium channels. However, the presence of a nitrile group and a different substitution pattern warrants a thorough investigation to elucidate its precise mechanism. While some sources suggest its use as an intermediate for nicotinic receptor modulators, its potential as a calcium channel modulator cannot be dismissed without experimental validation.[7]
A proposed investigational workflow would aim to answer the following key questions:
-
Does it bind to L-type calcium channels?
-
What is its functional effect on calcium influx?
-
Does it exhibit vasodilator properties?
-
What is its in vivo effect on blood pressure?
Comparative Experimental Data (Hypothetical)
The following table presents a hypothetical comparison based on the expected outcomes of the experimental protocols detailed in the subsequent section. This serves as a template for organizing and interpreting the data that would be generated.
| Parameter | Nifedipine (Reference) | This compound (Experimental) |
| L-type Ca²⁺ Channel Binding Affinity (Ki) | ~1-10 nM | To be determined |
| IC₅₀ for Ca²⁺ Influx Inhibition | ~10-100 nM | To be determined |
| EC₅₀ for Aortic Ring Relaxation | ~5-50 nM | To be determined |
| In Vivo Antihypertensive Effect (Δ MAP in SHR) | Significant reduction | To be determined |
Experimental Protocols for Pharmacological Characterization
To objectively compare this compound to nifedipine, a series of well-established in vitro and in vivo assays are required.
In Vitro L-type Calcium Channel Inhibition Assay
This assay directly measures the ability of a compound to inhibit calcium influx through L-type calcium channels in a cellular context.
Methodology:
-
Cell Culture: Utilize a cell line stably expressing the human L-type calcium channel (e.g., HEK293 cells).
-
Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of the test compound (this compound) and nifedipine (as a positive control).
-
Depolarization and Measurement: Induce membrane depolarization using a high concentration of potassium chloride (KCl) to open the voltage-gated calcium channels.
-
Fluorescence Reading: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the calcium influx.
Caption: In Vitro Calcium Channel Inhibition Assay Workflow.
Ex Vivo Aortic Ring Relaxation Assay
This assay assesses the vasodilatory properties of a compound on isolated arterial tissue.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Pre-contraction: Induce a sustained contraction of the aortic rings using a vasoconstrictor agent such as phenylephrine or KCl.
-
Cumulative Concentration-Response: Add the test compound and nifedipine in a cumulative manner to the organ bath and record the relaxation of the pre-contracted rings.
-
Data Analysis: Construct concentration-response curves and determine the EC₅₀ value, representing the concentration of the compound that produces 50% of the maximal relaxation.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
The SHR model is a well-validated animal model of essential hypertension.[8]
Methodology:
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR).
-
Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method.[8]
-
Compound Administration: Administer the test compound and nifedipine (or vehicle control) orally or via intraperitoneal injection.
-
Time-Course Monitoring: Monitor blood pressure at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the mean arterial pressure (MAP) and determine the magnitude and duration of the antihypertensive effect for each compound.
Conclusion and Future Directions
Nifedipine is a well-understood dihydropyridine calcium channel blocker with a clear mechanism of action and established clinical utility. This compound, while structurally related, remains a pharmacological enigma. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to characterizing its biological activity.
Should this compound demonstrate potent calcium channel blocking activity, further investigations into its selectivity for different calcium channel subtypes, pharmacokinetic profile, and potential off-target effects would be warranted. Conversely, a lack of activity at the L-type calcium channel would necessitate exploring alternative mechanisms, such as its potential role as a nicotinic receptor modulator, as hinted at in the limited available literature. This comparative guide serves as a foundational document for any research program aimed at exploring the therapeutic potential of this novel dihydropyridine derivative.
References
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A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile Analogs
Abstract: The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] These structures, often referred to as 2-pyridones, are privileged scaffolds in drug discovery due to their ability to act as hydrogen bond donors and acceptors, as well as their favorable physicochemical properties like metabolic stability and water solubility.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile, a key intermediate in the synthesis of novel therapeutics.[4][5] We will dissect the impact of substitutions at various positions on the pyridone ring, comparing their performance with supporting experimental data from anticancer, enzyme inhibition, and other biological assays.
The 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold: A Privileged Structure in Drug Discovery
The 2-pyridone nucleus is a six-membered nitrogen-containing heterocycle that has garnered significant attention from researchers.[6] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The synthetic accessibility of this scaffold allows for extensive chemical modifications, making it an ideal starting point for developing diverse compound libraries for high-throughput screening and lead optimization.[2] The core structure's ability to engage in various non-covalent interactions with biological targets underpins its success in drug design.
Core Compound Focus: this compound
The specific compound, this compound, serves as a valuable building block for creating more complex molecules with potential neurological and other therapeutic activities.[4] Its functional groups—the nitrile and ketone—are amenable to a wide range of chemical transformations, facilitating the generation of diverse analogs for SAR studies.[4] Understanding how modifications to this core structure influence biological activity is crucial for the rational design of potent and selective drug candidates.
Caption: Key modification points on the 2-oxo-dihydropyridine-3-carbonitrile scaffold.
Modifications at the N1-Position
The nitrogen atom of the pyridone ring is a common site for substitution. Introducing different groups at this position can significantly alter the compound's lipophilicity, solubility, and ability to interact with target proteins.
-
Alkyl and Benzyl Groups: Studies on related 6-amino-2-pyridone-3,5-dicarbonitriles have shown that introducing substituted benzyl groups at the N1 position can lead to potent anticancer activity. [7]For instance, a 4-chlorobenzyl group was found in one of the most active compounds against glioblastoma cells. [7]This suggests that an appropriately substituted aromatic ring at N1 can enhance binding to the target, potentially through hydrophobic or halogen-bonding interactions.
Modifications at the C4-Position
The substituent at the C4 position plays a critical role in determining the potency and selectivity of the analogs.
-
Aryl Substituents: Replacing the propyl group with various substituted phenyl rings has been a successful strategy in developing anticancer agents. In a series of 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivatives, compounds with an unsubstituted phenyl or a 4-fluorophenyl group at C4 exhibited potent antiproliferative activity against MCF-7 and HepG2 cancer cell lines. [8]* Electron-donating vs. Electron-withdrawing groups: The electronic nature of the substituent at C4 can be crucial. For some dihydropyridine derivatives, electron-withdrawing groups like chloro (Cl) on a C4-phenyl ring increased anticancer potency against MCF-7 cells. Conversely, for other series, electron-donating groups were found to be more active. [9]This highlights that the optimal substitution depends on the specific biological target and the overall scaffold.
Modifications of the C3-Carbonitrile Group
The C3-carbonitrile is a key pharmacophoric feature. While essential for the activity of many analogs, its modification can lead to compounds with different biological profiles.
-
Amide Derivatives: Replacing the nitrile with an amide group has been explored to create inhibitors of enzymes like Glycogen Phosphorylase (GPa). [10][11]SAR studies on these 2-oxo-1,2-dihydropyridin-3-yl amides revealed that the length and nature of the amide substituent are critical for inhibition, with a preference for a 3,4-dichlorobenzyl moiety. [10][11]
Modifications at the C6-Position
The C6-methyl group also contributes to the overall activity profile.
-
Aryl/Heteroaryl Groups: In some analogs, replacing the C6-methyl with larger aromatic or heteroaromatic groups, such as a naphthalen-1-yl group, has yielded compounds with promising antiproliferative activities. [12]This suggests that extending the molecule at this position can lead to additional beneficial interactions with the target site.
Comparative Biological Evaluation of Analogs
The true measure of SAR lies in the comparative analysis of biological data. The following tables summarize the performance of various 2-oxo-dihydropyridine-3-carbonitrile analogs in key assays.
Anticancer Activity: A Comparative Analysis
Many analogs of the core scaffold have been evaluated for their ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected 2-Oxo-Pyridone Analogs
| Compound ID | C4-Substituent | N1-Substituent | MCF-7 (Breast) | HepG2 (Liver) | Reference |
| 5a | Phenyl | H | 1.77 | 2.71 | [8] |
| 5e | 4-Fluorophenyl | H | 1.39 | - | [8] |
| HD-6 | 4-Chlorophenyl (Symmetrical DHP) | H | 21.26 | - | |
| HD-7 | 4-Fluorophenyl (Symmetrical DHP) | H | 16.75 | - | |
| 5o | 4-Bromophenyl | 4-Chlorobenzyl | Potent (Glioblastoma) | Potent | [7] |
| 7 | Spiro-indoline | Ethyl benzoate | - | - | [13] |
Data presented is for illustrative comparison based on cited literature. Direct comparison of IC₅₀ values should be made with caution as experimental conditions may vary between studies.
Analysis: The data reveals that non-fused cyanopyridones often show remarkable activity. [8]Compound 5e , with a 4-fluorophenyl group at C4, demonstrated the highest potency against the MCF-7 cell line in its series. [8]The introduction of a 4-chlorobenzyl group at N1, as in compound 5o , led to a potent anticancer agent against glioblastoma. [7]
Enzyme Inhibition: Targeting Key Pathways
Certain analogs have been specifically designed to inhibit kinases involved in cancer progression, such as VEGFR-2 and HER-2.
Table 2: Kinase Inhibition Profile of Potent Anticancer Analogs
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 5a | VEGFR-2 | - | [8] |
| 5e | VEGFR-2 | - | [8] |
| 7 | EGFR | 0.124 | [13] |
| 7 | VEGFR-2 | 0.221 | [13] |
Note: Compounds 5a and 5e were identified as potential dual VEGFR-2/HER-2 inhibitors, though specific IC₅₀ values were not detailed in the abstract. [8] Analysis: Compound 7 , a spiro-pyridine derivative, showed potent, sub-micromolar inhibition of both EGFR and VEGFR-2, highlighting the potential of this scaffold to generate multi-targeted kinase inhibitors. [13]This dual inhibitory action is a highly sought-after characteristic in modern anticancer drug design.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to generate the comparative data are outlined below.
General Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Analogs
The synthesis of these compounds often involves a multi-component reaction, which is an efficient method for creating molecular complexity in a single step. [3]A common route is the reaction of an appropriate β-amino enone with an active methylene compound like malononitrile or cyanoacetamide. [14]
Caption: Generalized workflow for the synthesis of 2-oxo-pyridone analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the β-amino enone (1 mmol) in a suitable solvent (e.g., ethanol), add the active methylene nitrile (1.1 mmol) and a catalytic amount of a base (e.g., piperidine).
-
Reaction: The mixture is refluxed or subjected to microwave irradiation for a specified time, monitored by Thin Layer Chromatography (TLC). [14]3. Workup: After completion, the reaction mixture is cooled and poured into ice-water.
-
Isolation: The resulting precipitate is filtered, washed with a suitable solvent (e.g., water, ethanol), and dried.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the final compound.
In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. [8]
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies clearly indicate that:
-
Aromatic substitutions at C4 and N1 are critical for enhancing anticancer activity. The presence of halogen atoms (F, Cl, Br) on these aromatic rings often leads to increased potency.
-
The C3-carbonitrile can be successfully replaced with other functional groups, like amides, to switch the biological target from cancer cells to specific enzymes such as glycogen phosphorylase.
-
The scaffold is amenable to creating multi-targeted agents, particularly kinase inhibitors, by exploring more complex substitutions, such as spirocyclic systems.
Future research should focus on optimizing the substituents at the N1 and C4 positions to improve potency and selectivity. Furthermore, exploring modifications at the C5 and C6 positions with diverse functional groups could uncover novel interactions with biological targets. The development of quantitative structure-activity relationship (QSAR) models could further aid in the rational design and prediction of the activity of new analogs, accelerating the discovery of clinical candidates. [15][16]
References
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Abdelaziz, M., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. ResearchGate. [Link]
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Abdelaziz, M., et al. (2021). Pharmacological aspects of 2-pyridones and their analogs. ResearchGate. [Link]
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Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. [Link]
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Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
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Loughlin, W. A., et al. (2016). 2-Oxo-1,2-dihydropyridinyl-3-yl amide-based GPa inhibitors: Design, synthesis and structure-activity relationship study. PubMed. [Link]
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Saini, D., et al. (2024). Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition. RSC Publishing. [Link]
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Sardari, S., et al. (2007). Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. PubMed. [Link]
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Ghafourian, T., et al. (2017). Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti-Cancer Agent. PubMed. [Link]
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Kassab, R. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. [Link]
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PubChem. (n.d.). 6-Hydroxy-4-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile. National Center for Biotechnology Information. [Link]
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Loughlin, W. A., et al. (2016). 2-Oxo-1,2-dihydropyridinyl-3-yl amide-based GPa inhibitors: Design, synthesis and structure-activity relationship study. ResearchGate. [Link]
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El-Gazzar, M. G., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC - NIH. [Link]
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Miyano, S., et al. (1989). Study of the Structure-Activity Relationships of New Dihydropyridine Derivatives. PubMed. [Link]
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Roy, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. [Link]
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A Comparative Analysis of Dihydropyridine Calcium Channel Blockers: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of dihydropyridine (DHP) calcium channel blockers, a cornerstone in the management of cardiovascular diseases such as hypertension.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences between representative first and third-generation DHPs—nifedipine, amlodipine, and lercanidipine. The focus is on the experimental data that underpins their clinical profiles, providing a robust framework for preclinical evaluation and development of novel cardiovascular therapies.
The Evolving Landscape of Dihydropyridine Calcium Channel Blockers
Dihydropyridine calcium channel blockers exert their therapeutic effects by inhibiting L-type voltage-gated calcium channels (L-VGCCs), leading to vasodilation and a subsequent reduction in blood pressure.[2][3] The evolution of DHPs from the first-generation nifedipine to the third-generation amlodipine and lercanidipine has been driven by the need to improve pharmacokinetic profiles, enhance vascular selectivity, and minimize adverse effects.[4] While all DHPs share a common mechanism of action, subtle differences in their chemical structure and physicochemical properties translate into significant variations in their clinical performance.[5]
Core Mechanism of Action: Targeting the L-type Calcium Channel
The primary molecular target for dihydropyridines is the α1 subunit of the L-type voltage-gated calcium channel, which forms the ion conduction pore.[6][7] DHP antagonists exhibit a high affinity for the inactivated state of the channel, a characteristic that contributes to their vascular selectivity, as smooth muscle cells have a more depolarized resting membrane potential compared to cardiomyocytes.[8][9] This state-dependent binding allows for a more pronounced effect in tissues where the channels are frequently open or inactivated.[8] Newer generation DHPs, such as lercanidipine, also exhibit high lipophilicity, which is thought to contribute to a prolonged duration of action and a gradual onset of effect.[10] Some newer DHPs may also exhibit blocking activity on other calcium channel subtypes, such as N-type channels, which can contribute to a reduction in reflex tachycardia.[4][11]
Figure 1: Signaling pathway of L-type calcium channel-mediated smooth muscle contraction and its inhibition by dihydropyridine blockers.
Comparative Pharmacological Profile: Experimental Evidence
A comprehensive understanding of the differences between dihydropyridine calcium channel blockers requires a multi-faceted experimental approach. Key in vitro and ex vivo assays provide quantitative data on their binding affinity, functional potency, and tissue selectivity.
Radioligand Binding Assays: Quantifying Affinity for the L-type Calcium Channel
Functional Assays in Isolated Vascular Smooth Muscle: Assessing Vasorelaxant Potency
The therapeutic effect of DHPs is primarily due to their ability to relax vascular smooth muscle. This is quantified using isolated tissue bath experiments, where the inhibitory effect of the drug on vasoconstriction induced by a depolarizing agent like potassium chloride (KCl) is measured.[15] The concentration of the drug that produces 50% of its maximal inhibitory effect is known as the IC50 value.
A comparative study in human arteria mammaria preparations provided the following IC50 values for vasorelaxation:
These results indicate that lercanidipine and amlodipine have similar and significantly greater vasorelaxant potency compared to nifedipine in this human tissue model.[13][16] Another study in rat aorta found amlodipine (IC50 of 1.9 nM) to be approximately twice as potent as nifedipine (IC50 of 4.1 nM) at inhibiting Ca2+-induced contractions.[17][18]
Cardiac Tissue Assays: Evaluating Negative Inotropic Effects
A critical differentiator among DHPs is their degree of cardiac depression (negative inotropy). This is assessed in isolated cardiac muscle preparations, such as right atrial trabeculae, by measuring the reduction in the force of contraction.[16] The same human cardiovascular tissue study that evaluated vasorelaxation also determined the IC50 values for negative inotropic effects:
These findings demonstrate that lercanidipine has the lowest potency for causing negative inotropic effects, followed by amlodipine, with nifedipine being the most potent in this regard.[13][16]
Vascular Selectivity: A Key Determinant of Clinical Tolerability
The vasoselectivity index, calculated as the ratio of the IC50 for cardiac effects to the IC50 for vascular effects, provides a quantitative measure of a DHP's preference for blood vessels over the heart.[15] A higher vasoselectivity index is desirable as it suggests a lower likelihood of cardiac side effects at therapeutic doses.
Based on the IC50 values from the human tissue study, the vasoselectivity indices are as follows:
These data clearly indicate that lercanidipine possesses the highest vascular selectivity among the three compounds, which is consistent with its favorable side-effect profile, particularly the lower incidence of peripheral edema compared to amlodipine and nifedipine.[13][16][19] Another study in rabbit tissues also found lercanidipine to have the highest vasoselectivity index.[15]
Quantitative Comparison of Dihydropyridine Calcium Channel Blockers
| Parameter | Nifedipine (1st Gen) | Amlodipine (3rd Gen) | Lercanidipine (3rd Gen) | Reference |
| Binding Affinity (Ki) | Lower than Lercanidipine | Lower than Lercanidipine | Highest | [13] |
| Vasorelaxant Potency (IC50, human arteria mammaria) | 5.9 nmol/L | 0.8 nmol/L | 0.5 nmol/L | [13][16] |
| Negative Inotropic Potency (IC50, human right atrial trabeculae) | 3.5 nmol/L | 48 nmol/L | 127 nmol/L | [13][16] |
| Vasoselectivity Index | 0.6 | 60 | 260 | [13][16] |
| Lipophilicity | Moderate | Moderate | High | [10] |
| Onset of Action | Rapid | Gradual | Gradual | [17][18] |
| Duration of Action | Short (requires extended-release formulation) | Long | Long | [20] |
| Incidence of Peripheral Edema | Higher | Intermediate | Lower | [19][21] |
Experimental Protocols: A Guide for In Vitro Characterization
Radioligand Binding Assay Protocol
This protocol outlines a competitive binding assay to determine the Ki of a test compound for the L-type calcium channel.
Figure 2: Workflow for a radioligand binding assay to determine the affinity of dihydropyridines for the L-type calcium channel.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain or cardiac ventricle) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[22][23]
-
Centrifuge the homogenate and wash the resulting pellet to enrich for membrane fractions containing the L-type calcium channels.[23]
-
Resuspend the final pellet in a suitable buffer and determine the protein concentration.[23]
-
-
Competitive Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine (e.g., -PN200-110) and varying concentrations of the unlabeled competitor drug (nifedipine, amlodipine, or lercanidipine).[12][13]
-
Allow the reaction to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[22][23]
-
Wash the filters with ice-cold buffer to minimize non-specific binding.[22][23]
-
-
Data Analysis:
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[23]
-
Isolated Aortic Ring Assay Protocol
This protocol describes a functional assay to measure the vasorelaxant effects of dihydropyridines.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Isolate the thoracic aorta from a laboratory animal (e.g., rat or rabbit) and place it in ice-cold Krebs solution.[15]
-
Clean the aorta of adhering connective and fatty tissue and cut it into rings of 2-3 mm in length.[15]
-
Suspend the aortic rings in an isolated organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.[15]
-
-
Functional Experiment:
-
Allow the rings to equilibrate under a resting tension.
-
Induce a stable contraction with a high concentration of KCl (e.g., 80 mM).[15]
-
Once the contraction has reached a plateau, add the dihydropyridine calcium channel blocker in a cumulative manner, allowing the response to stabilize at each concentration.
-
-
Data Analysis:
-
Measure the relaxation at each drug concentration as a percentage of the maximal KCl-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve.
-
Determine the IC50 value from the curve.
-
Conclusion: From Bench to Bedside
The comparative analysis of dihydropyridine calcium channel blockers reveals a clear progression towards agents with improved pharmacokinetic and pharmacodynamic properties. The third-generation drug, lercanidipine, exhibits a superior pharmacological profile characterized by high vasorelaxant potency, a gradual onset and long duration of action, and, most notably, a significantly higher vasoselectivity compared to both nifedipine and amlodipine.[13][15][16] These preclinical findings provide a strong rationale for the observed clinical benefits of lercanidipine, including effective blood pressure control with a lower incidence of vasodilatory side effects.[19][21][24] This guide underscores the importance of a rigorous, data-driven approach in the preclinical evaluation of cardiovascular drugs, providing researchers and drug developers with a framework for identifying and characterizing promising new therapeutic agents.
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Pedrinelli, R., et al. (2003). Comparative effect of lercanidipine and nifedipine gastrointestinal therapeutic system on ankle volume and subcutaneous interstitial pressure in hypertensive patients: A double-blind, randomized, parallel-group study. Journal of Cardiovascular Pharmacology, 42(4), 537–542. [Link]
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Meredith, P. A., & Elliott, H. L. (2012). Long-acting dihydropyridine calcium-channel blockers and sympathetic nervous system activity in hypertension: a literature review comparing amlodipine and nifedipine GITS. Blood Pressure, 21(4), 205–213. [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, understanding a compound's selectivity is paramount. A molecule's journey from a promising hit to a viable therapeutic candidate is often dictated by its on-target potency and, just as crucially, its off-target interactions. This guide provides a comprehensive framework for evaluating the cross-reactivity of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile , a member of the pharmacologically significant dihydropyridine class. While specific experimental data for this exact molecule is not publicly available, we will utilize data from structurally related 2-oxo-1,2-dihydropyridine-3-carbonitrile analogs to illustrate the principles and methodologies of cross-reactivity profiling. This approach provides a scientifically grounded blueprint for researchers investigating this chemical scaffold.
The dihydropyridine core is a "privileged structure" in medicinal chemistry, famously known for its role in L-type calcium channel blockers used in treating hypertension.[1][2][3][4] However, the versatility of this scaffold extends far beyond this initial application, with derivatives showing a wide array of biological activities.[2] The subject of this guide, this compound, is recognized as a key intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting nicotinic receptors for neurological disorders.[5] Its structural alerts – a hydrogen bond donor, hydrogen bond acceptors, and a rotatable bond – suggest a promiscuous binding potential, making a thorough cross-reactivity assessment essential.
This guide will delve into the experimental workflows and data interpretation necessary to build a robust selectivity profile. We will explore methodologies for assessing activity against related and unrelated biological targets, with a focus on kinase inhibition and cellular cytotoxicity assays, drawing on published data for analogous compounds.
The Rationale Behind Cross-Reactivity Studies
The imperative to conduct comprehensive cross-reactivity studies is rooted in the fundamental principles of drug safety and efficacy. Off-target binding can lead to unforeseen side effects, toxicity, or even antagonism of the intended therapeutic effect. Conversely, in some instances, polypharmacology (the modulation of multiple targets) can be beneficial. A well-designed cross-reactivity study illuminates these possibilities early in the development process, enabling informed decisions and minimizing late-stage failures.
For a molecule like this compound, potential off-targets could include other kinases, G-protein coupled receptors (GPCRs), ion channels, and metabolic enzymes like the cytochrome P450 family.[6][7] The choice of which targets to screen against is guided by the compound's structural features and any known activities of related molecules.
Experimental Workflow for Assessing Cross-Reactivity
A typical workflow for evaluating the selectivity of a novel compound involves a tiered approach, starting with broad screening panels and progressing to more focused, in-depth assays for any identified off-targets.
Caption: A generalized experimental workflow for assessing compound cross-reactivity.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay
The following protocol is an illustrative example for assessing the inhibitory activity of a test compound against a specific kinase, such as PIM-1, a target for which data on analogous 2-oxo-1,2-dihydropyridine-3-carbonitriles is available.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Test compound (e.g., a 2-oxo-1,2-dihydropyridine-3-carbonitrile analog)
-
Recombinant human kinase (e.g., PIM-1)
-
Kinase substrate (e.g., a fluorescently labeled peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well assay plates
-
Plate reader capable of detecting fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add a small volume of the diluted test compound to the assay wells. Include control wells with DMSO only (no inhibition) and a known inhibitor (positive control).
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP to the wells to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Reaction Termination & Detection: Stop the reaction (e.g., by adding EDTA) and measure the fluorescence signal. The signal will be inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Step-by-Step Protocol: Cellular Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a test compound on the viability of a human cancer cell line.
Materials:
-
Test compound
-
Human cancer cell line (e.g., HT-29 colorectal adenocarcinoma)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value.
Comparative Data Analysis: A Case Study with 2-Oxo-1,2-dihydropyridine-3-carbonitrile Analogs
While data for this compound is unavailable, a study on related 4-imidazolyl-6-aryl-2-oxo-1,2-dihydropyridine-3-carbonitriles as PIM-1 kinase inhibitors provides valuable comparative insights.[8]
| Compound ID | Structure (Key Differences from Target Scaffold) | PIM-1 IC50 (nM) | HT-29 Cytotoxicity IC50 (µM) |
| IIa | 4-(1-methyl-1H-imidazol-2-yl)-6-(4-bromophenyl) | 115.43 | > 130 |
| IIb | 4-(1-methyl-1H-imidazol-5-yl)-6-(4-bromophenyl) | 148.97 | 133.45 |
| IIc | 4-(1-methyl-1H-imidazol-2-yl)-6-(1,3-benzodioxol-5-yl) | 433.71 | > 130 |
| IId | 4-(1-methyl-1H-imidazol-5-yl)-6-(1,3-benzodioxol-5-yl) | 211.32 | > 130 |
Data sourced from a study on PIM-1 inhibitors and is intended for illustrative purposes.[8]
Interpretation of the Data:
The data reveals that subtle structural modifications to the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold can significantly impact biological activity. For instance, the position of the methyl group on the imidazole ring and the nature of the aryl substituent at the 6-position influence both the potency of PIM-1 inhibition and the cellular cytotoxicity.
Notably, most of these analogs exhibit low micromolar to sub-micromolar inhibitory activity against PIM-1 kinase, while displaying significantly lower cytotoxicity against the HT-29 cell line (IC50 values > 130 µM). This suggests a favorable therapeutic window for PIM-1 inhibition. However, without a broader kinase screen, it is impossible to determine if these compounds are selective for PIM-1 over other kinases.
Broader Selectivity Profiling: The Kinome Scan
To gain a more comprehensive understanding of a compound's selectivity, a kinome scan is often employed. This involves screening the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases.
Caption: Conceptual diagram of a kinome scan to identify off-target kinases.
A hypothetical kinome scan for a compound from this class might reveal inhibitory activity against a small subset of kinases, providing a "selectivity score." This score is a valuable metric for comparing different compounds and prioritizing those with the most desirable selectivity profiles for further development.
Conclusion and Future Directions
The cross-reactivity profile of a compound is a critical determinant of its therapeutic potential. While specific experimental data for this compound remains to be published, the analysis of structurally related analogs provides a robust framework for its evaluation. The methodologies outlined in this guide, from initial single-target assays to broad kinome scanning and cellular cytotoxicity assessments, offer a clear path for researchers to delineate the selectivity of this and other novel chemical entities.
Future studies on this compound should prioritize a broad-panel screen to identify any primary targets and off-targets. Subsequent dose-response studies on any confirmed hits will be crucial for building a comprehensive understanding of its pharmacological profile. Such a data-driven approach is essential for mitigating risks and unlocking the full therapeutic potential of this promising chemical scaffold.
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benchmarking 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile against known inhibitors
Benchmarking a Novel Dihydropyridine Derivative: A Comparative Guide to MCT1 Inhibition
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound, 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile, against established inhibitors of Monocarboxylate Transporter 1 (MCT1). We will delve into the scientific rationale behind experimental choices, provide detailed protocols for robust comparison, and present a model for data interpretation.
Introduction: The Therapeutic Promise of Targeting MCT1
Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a critical protein for cellular metabolism.[1] It facilitates the transport of lactate and other monocarboxylates, like pyruvate and ketone bodies, across cell membranes.[1][2] This transport is vital for maintaining cellular energy homeostasis, especially in highly glycolytic cells such as those found in many cancers.[2] In the tumor microenvironment, a phenomenon known as metabolic symbiosis occurs, where hypoxic, glycolytic cancer cells export lactate via MCT4, and this lactate is then taken up by oxygenated cancer cells through MCT1 to fuel their metabolism.[1][3] By inhibiting MCT1, we can disrupt this lactate shuttle, impede the metabolic flexibility of cancer cells, and potentially increase their susceptibility to other therapies.[1][2] This makes MCT1 a promising target for cancer therapy, as well as for neurological and metabolic diseases.[2]
The compound this compound is a novel dihydropyridine derivative.[4][5] While many dihydropyridines are known as calcium channel blockers,[6][7][8] their structural scaffold presents opportunities for targeting other proteins. Given the structural similarities of some small molecule inhibitors to the substrates of MCT1, we hypothesize that this novel dihydropyridine may act as an inhibitor of MCT1. This guide outlines the necessary steps to test this hypothesis and benchmark its performance against well-characterized MCT1 inhibitors.
Selection of Known Inhibitors for Benchmarking
To provide a robust comparison, we have selected three well-established MCT1 inhibitors with differing characteristics:
-
AZD3965: A potent and selective MCT1 inhibitor with a binding affinity of 1.6 nM. It is orally bioavailable and has entered Phase I clinical trials.[9][10][11][12] Its high selectivity makes it an excellent benchmark for potency.
-
AR-C155858: A selective inhibitor of both MCT1 and MCT2, with a Ki of 2.3 nM for MCT1.[9] Its dual activity provides a different inhibitory profile for comparison.
-
α-cyano-4-hydroxycinnamate (CHC): A classic, non-specific MCT inhibitor. While it has off-target effects, including inhibition of the mitochondrial pyruvate carrier, it is a widely used tool compound in metabolic studies and serves as a historical benchmark.[9][11]
Experimental Workflow for Comparative Inhibitor Analysis
The benchmarking process is a multi-step approach designed to move from in vitro potency determination to cellular effects. This ensures a comprehensive understanding of the novel compound's activity.
Caption: Experimental workflow for benchmarking a novel MCT1 inhibitor.
Part 1: In Vitro Potency Assessment - IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biological function by 50%.[13] We will determine the IC50 of our novel compound and the known inhibitors by measuring the inhibition of lactate uptake in cells overexpressing MCT1.
Protocol: Lactate Uptake Inhibition Assay
This protocol is designed for a 96-well plate format, suitable for generating dose-response curves.
1. Cell Culture and Seeding:
- Culture a human cell line known to express high levels of MCT1 (e.g., Raji lymphoma or DLD-1 colon carcinoma cells) in appropriate media.[10][14]
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment (for adherent cells) or stabilization.[15]
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound and the comparator inhibitors (AZD3965, AR-C155858, CHC) in DMSO.
- Perform serial dilutions to create a range of concentrations. A common starting range is a logarithmic dilution from 100 µM down to 0.01 nM.[15]
- Remove the culture medium from the cells and wash with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
- Add the diluted compounds to the wells in triplicate and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO) and a positive control (a known inhibitor at a high concentration).
3. Lactate Uptake Measurement:
- Prepare a working solution of radiolabeled [14C]-L-lactate in the assay buffer.
- Add the [14C]-L-lactate solution to all wells and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
- Terminate the uptake by rapidly washing the cells with ice-cold buffer.
- Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the percentage of inhibition for each concentration relative to the vehicle control.[16]
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.[17]
Anticipated Data and Comparison
The results of this experiment will allow for a direct comparison of the potency of the novel compound with established inhibitors.
| Compound | Putative Target | Predicted IC50 Range (nM) | Notes |
| This compound | MCT1 | 10 - 500 | Potency to be determined. |
| AZD3965 | MCT1 | 1 - 5 | High-potency, selective MCT1 inhibitor.[9][11] |
| AR-C155858 | MCT1/MCT2 | 2 - 10 | Potent dual inhibitor.[9] |
| α-cyano-4-hydroxycinnamate (CHC) | MCTs (non-sel.) | 1,000 - 10,000 (µM range) | Lower potency, non-specific inhibitor.[9] |
Part 2: Cellular Activity Assessment - Cell Viability Assay
An IC50 value from a target-based assay demonstrates potency but does not guarantee a desired effect in a complex cellular system. Therefore, the next crucial step is to assess the compound's impact on cell viability or proliferation, which is a functional downstream consequence of inhibiting a critical metabolic pathway.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[18]
1. Cell Seeding and Treatment:
- Follow the same cell seeding protocol as in the lactate uptake assay.
- Treat the cells with the same range of serial dilutions of the novel compound and known inhibitors for a longer duration (e.g., 48-72 hours) to observe effects on proliferation.
2. MTT Reagent Incubation:
- After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
- Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]
3. Formazan Solubilization and Measurement:
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
- Shake the plate for 10 minutes at a low speed.[18]
- Measure the absorbance at 490 nm using a microplate reader.[18]
4. Data Analysis:
- Normalize the data to the vehicle-treated control cells (representing 100% viability).
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Fit the data using non-linear regression to determine the EC50 (half-maximal effective concentration) value, which in this context of inhibition, is analogous to the IC50 for cell viability.[13][19]
Anticipated Data and Efficacy Comparison
This assay will reveal whether the in vitro potency translates to a functional cellular effect and at what concentration.
| Compound | Predicted EC50 Range (nM) | Interpretation |
| This compound | 50 - 2000 | Efficacy to be determined. A higher EC50 than its IC50 is expected due to cellular factors. |
| AZD3965 | 20 - 500 | Expected to show a clear dose-dependent reduction in viability in MCT1-dependent cell lines.[10] |
| AR-C155858 | 30 - 600 | Similar efficacy to AZD3965 is anticipated. |
| α-cyano-4-hydroxycinnamate (CHC) | >10,000 (µM range) | May show toxicity at higher concentrations, potentially due to off-target effects.[11] |
Understanding the Underlying Signaling Pathway
Inhibition of MCT1 leads to an intracellular buildup of lactate, which can disrupt glycolysis and force a reliance on other metabolic pathways, such as mitochondrial respiration.[10] Furthermore, lactate itself can act as a signaling molecule, influencing pathways like NF-κB and HIF-1, which are involved in angiogenesis and immune suppression.[1][20] Understanding this context is key to interpreting the results of cellular assays.
Caption: Simplified MCT1 signaling and point of inhibition.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded approach to benchmarking this compound against known MCT1 inhibitors. By following these detailed protocols, researchers can obtain reliable and comparable data on the compound's in vitro potency and cellular efficacy. Positive results from these assays would warrant further investigation, including selectivity profiling against other MCT isoforms (MCT2, MCT4), mechanism of action studies to determine the type of inhibition (e.g., competitive, non-competitive), and in vivo studies in relevant disease models. This systematic approach is fundamental in the early stages of drug discovery and development.
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A Strategic Guide to Assessing the Specificity of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target specificity of the novel compound, 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile. Given the limited public data on this specific molecule[1], this document outlines a phased, hypothesis-driven approach. We will leverage insights from structurally related dihydropyridine-3-carbonitrile derivatives, which have shown potential as anticancer and kinase-modulating agents, to design a robust validation workflow.[2][3]
The core principle of this guide is to build a self-validating experimental cascade. We begin with broad, unbiased screening to identify potential target classes, proceed to quantify on-target potency and selectivity, and culminate in cell-based assays to confirm target engagement and evaluate phenotypic consequences. Throughout this process, we will compare our subject compound against a hypothetical, well-characterized alternative to provide context for its performance.
Phase 1: Hypothesis Generation and Initial Target Landscape Screening
The first step in characterizing a new chemical entity is to understand its potential biological targets. Small molecules are designed to interact with specific proteins to elicit a desired response, but off-target binding is a common phenomenon that can lead to unexpected side effects or toxicity.[4][5] The chemical scaffold of our compound belongs to the dihydropyridine-3-carbonitrile class. Published research on analogous structures indicates a propensity for these molecules to exhibit anti-proliferative effects and, in some cases, to inhibit protein kinases such as PIM-1.[2][3]
Therefore, our initial hypothesis is that this compound may function as a protein kinase inhibitor. The most efficient way to test this is through a broad, single-concentration screen against a large panel of kinases.
Experimental Protocol: Large-Scale Kinase Panel Screen
-
Compound Preparation : Solubilize this compound (hereafter "Test Compound") in 100% DMSO to create a 10 mM stock solution.
-
Assay Provider : Engage a commercial service provider offering large-scale kinase profiling (e.g., Reaction Biology's HotSpot platform or Thermo Fisher's SelectScreen® services). These services provide standardized, high-throughput radiometric or fluorescence-based activity assays.[6][7]
-
Screening Concentration : Submit the Test Compound for screening against a panel of >300 human protein kinases at a single, relatively high concentration (e.g., 10 µM).
-
Rationale : A high concentration is used to maximize the chances of detecting even weak interactions, providing a comprehensive map of potential targets.[8] This initial screen serves as a cost-effective method to identify the most promising target kinases for further investigation.[8]
-
Data Analysis : The primary output will be the percent inhibition for each kinase. A common threshold for identifying a "hit" is >70% inhibition at the screening concentration.
Logical Workflow for Initial Kinase Screening
Caption: Workflow for initial kinase target identification.
Phase 2: Quantifying Potency and Selectivity
Once a list of primary "hit" kinases is identified, the next critical step is to quantify the Test Compound's potency against these targets and distinguish primary targets from weaker off-targets. This is achieved by generating dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: IC₅₀ Determination
-
Assay Selection : For each "hit" kinase identified in Phase 1, perform a dose-response activity assay.
-
Concentration Gradient : Prepare a 10-point serial dilution of the Test Compound, typically starting from 100 µM down to the low nanomolar range.
-
Assay Conditions : It is crucial to perform these assays with the ATP concentration at or near the Michaelis constant (Kₘ) for each specific kinase.[9] This ensures that the resulting IC₅₀ values are a more accurate reflection of the compound's intrinsic affinity and allows for more meaningful comparison across different kinases.[9]
-
Data Fitting : Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to derive the IC₅₀ value.
-
Comparative Analysis : To benchmark the Test Compound, perform the same IC₅₀ determination for a known inhibitor of the primary target kinase (e.g., a well-characterized, commercially available PIM-1 inhibitor if PIM-1 is a primary hit).
Data Presentation: Comparative Kinase Inhibition Profile
The results of this phase should be summarized in a clear, comparative table.
| Kinase Target | Test Compound IC₅₀ (nM) | Control Compound (e.g., SGI-1776) IC₅₀ (nM) |
| PIM-1 | 15 | 7 |
| PIM-2 | 85 | 50 |
| PIM-3 | 120 | 90 |
| Kinase X | 1,500 | >10,000 |
| Kinase Y | 8,700 | >10,000 |
| ... (other hits) | ... | ... |
Note: Data shown is hypothetical for illustrative purposes.
This table allows for a rapid assessment of both potency (lower IC₅₀ is better) and selectivity (a large window between the primary target IC₅₀ and off-target IC₅₀ values).
Phase 3: Validation in a Cellular Context
Biochemical assays are essential but occur in an artificial environment. It is imperative to verify that the Test Compound can enter living cells, engage its intended target, and produce a measurable biological effect.[10][11] Cell-based assays provide this crucial, more physiologically relevant validation.[12][13]
Experimental Protocol: Cellular Target Engagement and Phenotypic Assays
-
Cell Line Selection : Choose a human cancer cell line known to express the primary target kinase (e.g., a hematological cancer cell line like K562 for PIM-1).
-
Target Engagement Assay :
-
Method : Perform a Cellular Thermal Shift Assay (CETSA). This technique measures the change in thermal stability of a protein upon ligand binding. Target engagement by the Test Compound will stabilize the kinase, resulting in more soluble protein remaining at elevated temperatures.
-
Procedure : Treat intact cells with a dose range of the Test Compound. Lyse the cells, heat the lysates to a specific temperature, and then quantify the amount of soluble target kinase remaining via Western blot or ELISA.
-
-
Downstream Pathway Inhibition :
-
Method : Measure the phosphorylation of a known downstream substrate of the target kinase. For PIM-1, a key substrate is the pro-apoptotic protein BAD.
-
Procedure : Treat cells with the Test Compound for a defined period. Lyse the cells and use a phospho-specific antibody to measure the levels of phosphorylated BAD (at Ser112) via Western blot. A potent and specific inhibitor should decrease this phosphorylation signal in a dose-dependent manner.
-
-
Phenotypic Assay :
-
Method : Conduct a cell proliferation/viability assay (e.g., using CellTiter-Glo® or MTT).
-
Procedure : Seed cells in 96-well plates and treat with a dose range of the Test Compound for 72 hours. Measure cell viability to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Workflow for Cellular Validation
Caption: A multi-pronged approach for cellular validation.
Phase 4: Unbiased Off-Target Profiling
While a kinase panel provides an excellent view of selectivity within that target class, small molecules can bind to unexpected proteins.[8] Broader, unbiased methods are necessary to identify potential off-targets that could compromise the compound's utility as a specific probe or therapeutic.
Recommended Unbiased Approaches
-
Protein Microarrays : These arrays contain thousands of purified, functional human proteins.[14] The Test Compound, often tagged with a label, is incubated with the array to identify direct binding interactions across a wide swath of the proteome. This method is excellent for identifying unanticipated binding partners.[14]
-
Cell Microarray Screening : This technique assesses the binding of a therapeutic to a wide array of human proteins expressed on the surface of cells in a microarray format, helping to identify potential safety issues and off-target interactions early in development.[15]
-
Affinity Chromatography-Mass Spectrometry : In this chemical proteomics approach, the Test Compound is immobilized on a solid support and used as "bait" to pull down interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.
Conclusion and Comparative Assessment
The specificity of a novel compound like this compound cannot be assumed; it must be empirically determined. The multi-phased approach detailed in this guide provides a rigorous and logical pathway for its characterization.
-
Phase 1 establishes the broad target landscape, with a focus on the hypothesized kinase family.
-
Phase 2 quantifies the potency and selectivity against initial hits, providing the first direct comparison against a known alternative.
-
Phase 3 validates these findings in a biologically relevant cellular system, connecting target engagement with a functional outcome.
-
Phase 4 broadens the search for off-targets beyond the initial hypothesis, providing a more complete safety and specificity profile.
By systematically progressing through these stages, researchers can build a comprehensive data package to confidently assess whether this compound is a potent and selective tool for their research, worthy of further development.
References
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Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology. [Link]
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Ibraheem, H. H., Al-Majedy, Y. K., Salim, A. J., & Al-Bayati, R. I. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile (CAS No. 16232-40-9). As a trusted partner in your research, we are committed to providing information that extends beyond product application to ensure the safety and integrity of your laboratory environment. This document is designed for researchers, scientists, and drug development professionals, offering actionable, step-by-step instructions grounded in established safety protocols.
Foundational Principles of Chemical Waste Management
The proper disposal of any laboratory chemical is not merely a procedural task but a critical component of a robust safety culture. The overarching principle is to manage all chemical waste in a manner that is safe, environmentally responsible, and compliant with all federal, state, and local regulations.[1] In the absence of specific data to the contrary, all chemical waste, including this compound, should be treated as hazardous.[2] This approach ensures the highest level of safety for laboratory personnel and the surrounding community.
The Resource Conservation and Recovery Act (RCRA) of 1976 provides the legal framework for hazardous waste management in the United States, and it is imperative that laboratory management understands and adheres to these guidelines, which are enforced by the Environmental Protection Agency (EPA).[3]
Hazard Profile and Immediate Safety Precautions
Key Characteristics:
-
Appearance: Typically a white or off-white solid.[6]
-
Storage: Should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from heat, ignition sources, and strong oxidizing agents.[6][8][10]
Immediate Personal Protective Equipment (PPE): Before handling the compound, whether in pure form or as waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).[11]
-
Body Protection: A standard laboratory coat.[12]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage. It is crucial to remember that your institution's Environmental Health & Safety (EH&S) office is the final authority on waste disposal procedures.[1][13]
Step 1: Waste Determination and Segregation
The first critical step is to classify the waste. Any material contaminated with this compound, including the pure compound, contaminated labware (e.g., filter paper, pipette tips), and rinseate from cleaning glassware, must be considered hazardous waste.
Crucial Segregation—Avoiding Incompatibilities: The nitrile functional group makes this compound incompatible with certain other chemical classes. Mixing incompatible wastes can lead to dangerous reactions, such as the generation of heat or toxic gases.[5]
| Waste Stream | Segregation Mandate | Rationale |
| Solid Waste (Contaminated gloves, weigh boats, paper towels) | Collect in a designated, properly labeled solid hazardous waste container. | Prevents cross-contamination and ensures proper final disposal. |
| Liquid Waste (Solutions containing the compound, rinseate) | Collect in a designated, properly labeled liquid hazardous waste container. DO NOT mix with acidic waste.[5] | Nitriles can react with acids to generate heat and potentially toxic gases.[5] |
| Empty Containers | If the container held what is classified as an "acutely hazardous" or "P-list" chemical, it must be triple-rinsed.[13][14] The rinseate must be collected as hazardous waste. | Ensures removal of residual chemical to prevent exposure and environmental release. |
| Sharps Waste (Contaminated needles, razor blades) | Place in a designated, puncture-proof sharps container for hazardous chemical waste. | Prevents physical injury and chemical exposure to waste handlers. |
Step 2: Proper Waste Containerization
Using the correct container is fundamental to safe waste storage.
-
Compatibility: Containers must be made of a material compatible with the waste. For a solid like this compound, a high-density polyethylene (HDPE) container is a suitable choice.[1]
-
Integrity: The container must be in good condition, with no leaks or cracks, and must have a secure, tight-fitting lid.[12]
-
Closure: Waste containers must be kept closed at all times, except when adding waste.[1][13] This prevents the release of vapors and protects against spills.
Step 3: Accurate and Complete Labeling
Proper labeling is essential for the safety of EH&S staff who will handle and consolidate the waste.[1] Your institution will provide a specific hazardous waste tag that must be completed accurately.
Information Required on a Hazardous Waste Label:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name of the principal investigator and the laboratory location.
Step 4: Satellite Accumulation Area (SAA) Management
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of waste generation.[1]
-
Storage Limits: A laboratory cannot store more than 55 gallons of hazardous waste at one time. For acutely toxic "P-listed" wastes, the limit is one quart.[2][13]
-
Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to control any potential leaks or spills.
The logical flow of waste management from generation to disposal is critical for maintaining a safe laboratory environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile
As researchers and drug development professionals, our work with novel chemical intermediates forms the bedrock of future therapeutics. 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile is a key building block in medicinal chemistry, particularly for developing nicotinic receptor modulators.[1] While this compound holds significant promise, its safe handling is paramount. This guide provides an in-depth, procedural framework for personal protective equipment (PPE), moving beyond a simple checklist to instill a culture of safety grounded in scientific rationale.
A Proactive Approach to Hazard Assessment
Direct, comprehensive toxicological data for this compound (CAS No. 16232-40-9) is not extensively published. In such cases, a Senior Scientist does not assume safety. Instead, we employ the principle of hazard assessment by structural analogy. We analyze the compound's functional groups and compare it to similar, better-characterized molecules to anticipate potential risks.
Key Structural Features and Inferred Risks:
-
Nitrile Group (-C≡N): Organic nitriles are a class of compounds that must be handled with caution. While stable under normal conditions, they can release highly toxic hydrogen cyanide gas upon combustion or when exposed to strong acids.[2][3] The National Institute for Occupational Safety and Health (NIOSH) has established guidelines for this chemical class, underscoring the need for rigorous safety protocols.[4]
-
Dihydropyridine Ring: This heterocyclic moiety is the core of many pharmacologically active drugs.[5]
-
Structural Analogy: A closely related compound, 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is classified with significant GHS hazard warnings.[6] It is prudent to assume that our target compound shares a similar hazard profile.
| Potential Hazard | Basis of Assessment | Immediate Implication for Handling |
| Acute Toxicity (Oral, Dermal, Inhalation) | Inferred from GHS classification of structural analog.[6] | Avoid ingestion, skin contact, and inhalation of dust. |
| Skin Irritation | Inferred from GHS classification of structural analog.[6] | Skin exposure must be prevented through proper gloving and lab attire. |
| Serious Eye Irritation | Inferred from GHS classification of structural analog.[6] | Chemical splash goggles are mandatory. |
| Respiratory Irritation | Inferred from GHS classification of structural analog.[6] | Work must be conducted in a well-ventilated area, preferably a fume hood, with respiratory protection as needed. |
The Core Directive: A Multi-Layered PPE Strategy
Based on the risk assessment, a multi-layered approach to PPE is required. This is not merely about wearing protective gear; it's about creating an impermeable barrier between the researcher and the chemical agent.
Hand Protection: The First Line of Defense
The primary route of accidental exposure is often dermal. Nitrile gloves are the standard for handling a wide array of chemicals due to their superior resistance to punctures and a broad range of substances compared to latex or vinyl.[7][8][9]
-
Protocol: Always wear double gloves. This practice provides a critical safety buffer. If the outer glove is compromised or contaminated, you can remove it without exposing your skin, don a new outer glove, and continue work safely.
-
Causality: The synthetic rubber composition of nitrile gloves provides a robust barrier against many chemicals.[10][11] Double-gloving is a field-proven technique that significantly reduces the risk of exposure from undetected micro-tears or during the doffing process.
Eye and Face Protection: Non-Negotiable
Since this compound is a solid powder, the risk of airborne particulates entering the eyes is significant.[12]
-
Protocol: Wear chemical splash goggles that provide a full seal around the eyes. A standard face shield may be worn over the goggles for added protection against splashes during solution preparation but does not replace the necessity of sealed goggles.
-
Causality: Goggles prevent fine powders from entering the eyes, which can cause serious irritation as suggested by analogous compounds.[6]
Body Protection: Shielding Against Contamination
-
Protocol: A clean, buttoned lab coat is the minimum requirement. For procedures involving larger quantities (>10g) or with a high potential for dust generation, a disposable gown worn over the lab coat is recommended.
-
Causality: A lab coat provides a removable barrier, protecting personal clothing and underlying skin from contamination. In the event of a significant spill, the contaminated outer layer can be removed immediately to minimize exposure.
Respiratory Protection: An Active Decision
Protecting the respiratory tract from fine, potentially toxic dust is critical. The decision to use a respirator should be guided by the specific experimental conditions.
-
Protocol: Use the following decision-making workflow to determine the appropriate level of respiratory protection.
-
Causality: Inhaling fine chemical dust can lead to respiratory irritation and systemic toxicity.[6] A certified chemical fume hood is the primary engineering control to prevent this. When a hood is not available or the procedure is particularly dusty, personal respiratory protection is the necessary backup.
Caption: Respiratory Protection Decision Workflow.
Self-Validating Operational Protocols
A protocol is only trustworthy if it is designed to prevent contamination at every step, from putting on PPE to its final removal.
Protocol: PPE Donning Sequence
The order in which PPE is put on is designed to prevent cross-contamination.
Caption: PPE Donning Sequence.
Protocol: PPE Doffing (Removal) Sequence
The removal of PPE is the moment of highest risk for self-contamination. This sequence is designed to contain the contaminant.
Caption: PPE Doffing (Removal) Sequence.
Spill Management and Disposal Plan
Safe disposal is a critical component of the handling lifecycle. All materials that come into contact with this compound must be treated as hazardous waste.
-
Spill Response: For a small dry spill, do not use a brush or compressed air. Gently cover the spill with a damp paper towel to avoid raising dust. Then, using forceps, place the towel and any remaining material into a designated hazardous waste container. The area should then be decontaminated.
-
Waste Segregation: All contaminated PPE and consumables must be disposed of according to institutional and local hazardous waste regulations.[13][14][15]
| Waste Stream | Container Type | Disposal Protocol |
| Contaminated Gloves, Wipes, Weigh Boats | Labeled, sealed hazardous waste bag or container. | Dispose of via authorized chemical waste collector.[15] |
| Unused or Waste Chemical | Original or appropriate, sealed chemical container. | Must be collected by a certified hazardous waste handler. Do not pour down the drain.[14] |
| Contaminated Glassware | Designated, puncture-proof sharps container. | Decontaminate with an appropriate solvent if possible before disposal as hazardous waste. |
By adhering to this comprehensive guide, you are not just following rules; you are engaging in a dynamic process of risk assessment and mitigation that ensures both your personal safety and the integrity of your invaluable research.
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GlovesnStuff. Nitrile Gloves for Chemical Handling. [Link]
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Armbrust American. Nitrile Gloves: Advancing PPE and Industrial Hand Safety. [Link]
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Armbrust American. Are Nitrile Gloves Considered PPE?. [Link]
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PPS Gloves. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. [Link]
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S&S Glove. WHAT DO NITRILE GLOVES PROTECT US AGAINST?. [Link]
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PubChem. This compound. [Link]
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NJ.gov. 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. [Link]
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SIBUR International. nitrile butadiene rubber (nbr). [Link]
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GPT Industries. Material Safety Data Sheet Nitrile Rubber. [Link]
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Cole-Parmer. Material Safety Data Sheet - 5-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. [Link]
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Oakwood Chemical. 6-methyl-2-oxo-4-propyl-1, 2-dihydropyridine-3-carbonitrile, min 97%, 1 gram. [Link]
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PubChem. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Link]
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National Center for Biotechnology Information. Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants. [Link]
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European Federation of Pharmaceutical Industries and Associations. Nitroso-Derivatives of Dihydropyridine Calcium Channel Blockers (CCBs). [Link]
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Drug Office, Department of Health, Hong Kong. Guidance on Disposal of Unserviceable/ Expired Medicines for Licensed Pharmaceutical Traders. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
